CM121
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H17FN4O3S |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
1-(4-cyanophenyl)-N-(3-fluorophenyl)-3-(4-methylsulfonylphenyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C24H17FN4O3S/c1-33(31,32)21-11-7-17(8-12-21)23-22(24(30)27-19-4-2-3-18(25)13-19)15-29(28-23)20-9-5-16(14-26)6-10-20/h2-13,15H,1H3,(H,27,30) |
InChI Key |
ZUWUBCCXJATTTE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC(=CC=C3)F)C4=CC=C(C=C4)C#N |
Origin of Product |
United States |
Foundational & Exploratory
CM121: A Multi-Targeted Approach to Neuroprotection
A Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
[November 25, 2025]
Abstract
CM121, a novel derivative of the flavonoid fisetin, has emerged as a promising neuroprotective agent with potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease (AD). This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on its role in modulating lipid metabolism, mitigating oxidative stress, and reducing neuroinflammation. Drawing upon key preclinical studies, this document details the quantitative effects of this compound on various biomarkers, outlines the experimental protocols used to elicit these findings, and visualizes the intricate signaling pathways involved. The primary molecular target of this compound has been identified as Fatty Acid Synthase (FASN), and its inhibition appears to be a central node in the compound's neuroprotective effects. Furthermore, this compound has been shown to regulate acetyl-CoA metabolism, a critical process for both energy homeostasis and epigenetic modulation in the brain.
Introduction
Neurodegenerative diseases, including Alzheimer's disease, are characterized by progressive neuronal loss and cognitive decline. While the exact etiologies are complex and multifactorial, accumulating evidence points to the significant roles of oxidative stress, neuroinflammation, and metabolic dysregulation in the pathophysiology of these conditions. This compound is a synthetic derivative of fisetin, a naturally occurring flavonoid, that has been optimized for enhanced bioavailability and neuroprotective efficacy.[1] Preclinical studies have demonstrated its ability to reverse memory loss in mouse models of Alzheimer's disease, highlighting its therapeutic potential.[2][3] This guide synthesizes the current understanding of this compound's mechanism of action, providing a technical resource for the scientific community.
Core Mechanism of Action: Inhibition of Fatty Acid Synthase and Regulation of Lipid Metabolism
The primary mechanism underlying the neuroprotective effects of this compound is the inhibition of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids.[4][5] Elevated FASN levels have been observed in the brains of Alzheimer's patients, suggesting a role for aberrant lipid metabolism in the disease's progression. By inhibiting FASN, this compound reduces the production of fatty acids, which in turn mitigates lipid peroxidation—a destructive process where free radicals damage lipids in cell membranes, leading to cellular injury.
Quantitative Data on FASN Inhibition and Downstream Effects
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: In Vivo Efficacy of this compound in a Transgenic Mouse Model of Alzheimer's Disease (APPswe/PS1ΔE9)
| Parameter | Untreated AD Mice | This compound-Treated AD Mice | Wild-Type (WT) Mice |
| Cognitive Performance (Contextual Memory) | Significantly impaired | Normalized to WT levels | Normal |
| Lipid Peroxidation (4HNE protein adducts in hippocampus) | Increased | Decreased to WT levels | Baseline |
| Neuroinflammation (15LOX2 levels in hippocampus) | Increased | Reduced to WT levels | Baseline |
| Neuroinflammation (GFAP levels in hippocampus) | Increased | Decreased | Baseline |
Table 2: In Vitro Effects of this compound on Lipid Peroxidation and FASN Activity
| Experiment | Condition | Effect of this compound |
| Lipid Peroxidation in HT22 Neuronal Cells | Induced by RSL3 (GPX4 inhibitor) | Prevents the increase in lipid peroxidation |
| Lipid Peroxidation in BV2 Microglial Cells | Induced by LPS | Inhibits lipid peroxidation |
| FASN Activity Assay | In vitro enzymatic assay | Dose-dependent decrease in FASN activity |
| Cell Viability in HT22 Cells (Oxytosis/Ferroptosis) | FASN knockdown | Enhanced protection against glutamate- and erastin-induced cell death |
Regulation of Acetyl-CoA Metabolism and Histone Acetylation
Beyond its direct effects on lipid synthesis, this compound also modulates acetyl-CoA metabolism. Acetyl-CoA is a central metabolite in cellular energy production and serves as the acetyl group donor for histone acetylation, an epigenetic modification crucial for learning and memory. Studies have shown that this compound, along with a similar compound J147, increases acetyl-CoA levels in neurons. This is thought to occur, in part, through the inhibition of acetyl-CoA carboxylase 1 (ACC1), the enzyme that converts acetyl-CoA to malonyl-CoA in the fatty acid synthesis pathway.
Quantitative Data on Acetyl-CoA Metabolism
Table 3: Effects of this compound on Acetyl-CoA and Histone Acetylation
| Parameter | Cell/Animal Model | Effect of this compound/J147 |
| Acetyl-CoA Levels | Primary cortical neurons | Significantly increased |
| Histone H3 Lysine 9 Acetylation (H3K9ac) | Primary cortical neurons | Significantly increased |
| Histone H3 Lysine 9 Acetylation (H3K9ac) | Cortex of aging SAMP8 mice | Prevents age-related loss |
Experimental Protocols
In Vivo Study in a Transgenic Mouse Model of Alzheimer's Disease
-
Animal Model: Male APPswe/PS1ΔE9 double transgenic mice, a well-established model for familial Alzheimer's disease.
-
Treatment: At 9 months of age, mice were fed a diet containing 400 ppm of this compound for 3 months. This age was chosen as the mice already exhibit cognitive deficits.
-
Behavioral Testing:
-
Morris Water Maze: To assess spatial learning and memory.
-
Fear Conditioning Test: To evaluate contextual memory.
-
-
Biochemical Analysis:
-
Western Blotting: Hippocampal lysates were analyzed for levels of 4-hydroxynonenal (4HNE) protein adducts, 15-lipoxygenase-2 (15LOX2), and glial fibrillary acidic protein (GFAP).
-
In Vitro Cell-Based Assays
-
Cell Lines:
-
HT22 mouse hippocampal neuronal cells.
-
BV2 mouse microglial cells.
-
-
Induction of Lipid Peroxidation:
-
HT22 cells: Treated with RSL3, an inhibitor of glutathione peroxidase 4 (GPX4).
-
BV2 cells: Stimulated with lipopolysaccharide (LPS).
-
-
Measurement of Lipid Peroxidation: Cellular lipid peroxidation was quantified using fluorescent probes.
-
FASN Activity Assay: The enzymatic activity of FASN was measured in the presence of varying concentrations of this compound.
-
FASN Knockdown: HT22 cells with FASN expression silenced using siRNA were used to assess the role of FASN in protection against oxytosis/ferroptosis induced by glutamate and erastin.
Acetyl-CoA and Histone Acetylation Analysis
-
Cell Culture: Primary cortical neurons were cultured from embryonic day 18 rat embryos.
-
Treatment: Neurons were treated with this compound or J147.
-
Acetyl-CoA Measurement: Cellular acetyl-CoA levels were quantified using a commercial assay kit.
-
Histone Acetylation Analysis: Levels of acetylated histone H3 at lysine 9 (Ac-H3K9) were determined by Western blotting and normalized to total H3 levels.
Signaling Pathways and Visualizations
The neuroprotective mechanism of this compound involves a cascade of events initiated by the inhibition of FASN and the modulation of acetyl-CoA metabolism. These pathways are interconnected and contribute to the overall reduction of cellular stress and inflammation.
Caption: this compound's core mechanism of action.
Caption: In vivo experimental workflow.
Conclusion
This compound demonstrates a robust and multi-faceted mechanism of action in neuroprotection. Its ability to inhibit FASN, thereby reducing lipid peroxidation and subsequent neuroinflammation, positions it as a compelling therapeutic candidate for neurodegenerative diseases characterized by these pathological features. Furthermore, its influence on acetyl-CoA metabolism and histone acetylation suggests a potential to not only protect neurons but also to enhance cognitive function through epigenetic mechanisms. The data presented in this guide underscore the importance of targeting metabolic pathways in the development of novel treatments for Alzheimer's disease and other age-related neurodegenerative disorders. Further clinical investigation is warranted to translate these promising preclinical findings into tangible benefits for patients.
References
- 1. neuro-121.com [neuro-121.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. New molecule reverses Alzheimer’s-like memory decline - Salk Institute for Biological Studies [salk.edu]
- 4. CMS121, a fatty acid synthase inhibitor, protects against excess lipid peroxidation and inflammation and alleviates cognitive loss in a transgenic mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CMS121, a fatty acid synthase inhibitor, protects against excess lipid peroxidation and inflammation and alleviates cognitive loss in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of CMS121: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMS121 is a novel synthetic derivative of the natural flavonoid fisetin, developed through chemical optimization to enhance its therapeutic properties.[1] It has emerged as a promising drug candidate with significant potential in treating a range of age-related diseases, including Alzheimer's disease (AD), metabolic syndrome, and other conditions associated with aging.[2][3] This technical guide provides a comprehensive overview of the preclinical and clinical data on CMS121, detailing its mechanism of action, experimental validation, and therapeutic promise.
Mechanism of Action
The primary mechanism of action of CMS121 revolves around its ability to modulate cellular metabolism, specifically by inhibiting the enzyme Fatty Acid Synthase (FASN).[1][4] This inhibition has several downstream effects that contribute to its therapeutic potential:
-
Regulation of Acetyl-CoA Metabolism: By inhibiting FASN, CMS121 prevents the conversion of acetyl-CoA into malonyl-CoA, a critical step in fatty acid synthesis. This leads to an increase in cellular acetyl-CoA levels, a key metabolite that links carbohydrate and fat metabolism and plays a crucial role in mitochondrial function and epigenetic regulation through histone acetylation.
-
Activation of AMPK: CMS121 has been shown to activate 5' AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK further inhibits fatty acid synthesis by phosphorylating and inactivating Acetyl-CoA Carboxylase 1 (ACC1), the enzyme that produces malonyl-CoA.
-
Reduction of Lipid Peroxidation: The inhibition of fatty acid synthesis by CMS121 leads to a decrease in the levels of polyunsaturated fatty acids, which are susceptible to lipid peroxidation. This reduction in lipid peroxidation, a form of oxidative damage, protects cells from oxytosis/ferroptosis, a non-apoptotic form of cell death implicated in neurodegenerative diseases.
-
Anti-inflammatory Effects: CMS121 has demonstrated anti-inflammatory properties, likely linked to its ability to reduce lipid peroxidation and modulate related signaling pathways.
Signaling Pathway
The signaling pathway of CMS121's action is centered on the regulation of cellular energy and lipid metabolism. The following diagram illustrates the key interactions:
Preclinical Data
CMS121 has been evaluated in several preclinical models, demonstrating significant therapeutic effects in neurodegenerative and metabolic diseases.
Alzheimer's Disease Models
In transgenic mouse models of Alzheimer's disease (APPswe/PS1ΔE9), CMS121 has been shown to alleviate cognitive deficits. Treatment with CMS121 reversed memory loss in these mice, with performance in behavioral tests comparable to healthy wild-type mice.
Table 1: Effects of CMS121 in APPswe/PS1ΔE9 Mice
| Parameter | Untreated AD Mice | CMS121-Treated AD Mice | Wild-Type Mice | Reference |
| Cognitive Function (Morris Water Maze) | Impaired | Performance similar to WT | Normal | |
| Lipid Peroxidation (4-HNE levels) | Increased | Reduced to WT levels | Normal | |
| Neuroinflammation (GFAP, 15-LOX2) | Increased | Reduced to WT levels | Normal | |
| Fatty Acid Synthase (FASN) levels | Increased | Unchanged | Normal |
Aging Models
In the senescence-accelerated mouse prone 8 (SAMP8) model, which mimics aspects of age-related cognitive decline, CMS121 demonstrated neuroprotective and geroprotective effects.
Table 2: Effects of CMS121 in SAMP8 Mice
| Parameter | Old Untreated SAMP8 Mice | Old CMS121-Treated SAMP8 Mice | Young SAMP8 Mice | Reference |
| Cognitive Function | Declined | Improved | Normal | |
| Acetyl-CoA Levels (Brain) | Decreased | Increased | Normal | |
| Histone H3K9 Acetylation | Decreased | Increased | Normal | |
| Mitochondrial Homeostasis | Impaired | Preserved | Normal |
Metabolic Disease Models
CMS121 has shown significant promise in treating metabolic disorders. In leptin receptor-deficient db/db mice, a model for type 2 diabetes and obesity, a diet containing CMS121 led to improvements in multiple metabolic parameters.
Table 3: Effects of CMS121 in db/db Mice
| Parameter | Control db/db Mice | CMS121-Treated db/db Mice | Reference |
| Body Weight | - | 5% reduction | |
| Glucose Tolerance | Impaired | Improved | |
| HbA1c Levels | Increased | Reduced | |
| Plasma Insulin Levels | Increased | Reduced | |
| Blood & Liver Triglycerides | Increased | Decreased | |
| Blood & Liver Free Fatty Acids | Increased | Decreased | |
| Liver Inflammation Markers | Increased | Lowered | |
| Kidney Damage Markers | Increased | Improved |
In a study with wild-type C57BL/6 mice on a normal diet, long-term administration of CMS121 resulted in a 40% decrease in age-related body weight gain and improved glucose and lipid profiles.
Table 4: Effects of CMS121 in Wild-Type C57BL/6 Mice
| Parameter | Control Mice | CMS121-Treated Mice | Reference |
| Body Weight Gain | - | 40% decrease | |
| Glucose and Lipid Indexes | - | Improved | |
| Hepatic Inflammation Markers | - | Lowered | |
| Adipose Tissue Mitochondrial Markers | - | Increased | |
| Resting Metabolic Rate | - | Higher |
Clinical Data
CMS121 has successfully completed a Phase 1 clinical trial (NCT05318040) to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers. The study was a randomized, double-blind, placebo-controlled trial with single and multiple escalating doses. The results indicated that CMS121 was generally well-tolerated.
Experimental Protocols
Morris Water Maze for Cognitive Function
The Morris Water Maze is a standard behavioral test to assess spatial learning and memory in rodents.
Protocol:
-
Apparatus: A circular pool (120-180 cm diameter) filled with opaque water (22-25°C). A submerged platform (10 cm diameter) is placed in one quadrant.
-
Acclimatization: Mice are handled and acclimatized to the testing room for several days before the experiment.
-
Cued Training: Mice are trained to find a visible platform. This ensures they can see and are motivated to escape the water.
-
Hidden Platform Training: The platform is submerged and kept in a fixed location. Mice learn to use distal cues in the room to navigate to the platform over several days of trials.
-
Probe Trial: The platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory.
-
Data Analysis: Key parameters measured include escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial.
Fatty Acid Synthase (FASN) Activity Assay
This assay measures the enzymatic activity of FASN by monitoring the oxidation of NADPH.
Protocol:
-
Cell Lysate Preparation: HT22 cells are grown to ~80% confluency, harvested, and lysed in an assay buffer (e.g., 0.1 M KH2PO4, 1 mM EDTA, pH 7.0).
-
Reaction Mixture: The cell lysate containing FASN is incubated with a reaction buffer containing acetyl-CoA and NADPH.
-
CMS121 Treatment: Different concentrations of CMS121 are added to the reaction mixture.
-
Reaction Initiation: The reaction is started by the addition of malonyl-CoA.
-
Measurement: The decrease in NADPH absorbance is monitored spectrophotometrically at 340 nm over time. The rate of NADPH oxidation is proportional to FASN activity.
Lipid Peroxidation (4-HNE) Assay
This assay quantifies the levels of 4-hydroxynonenal (4-HNE), a stable marker of lipid peroxidation, in tissue samples.
Protocol:
-
Tissue Homogenization: Hippocampal tissue is homogenized in a lysis buffer.
-
Protein Quantification: The total protein concentration of the homogenate is determined.
-
Western Blot Analysis:
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for 4-HNE protein adducts.
-
A secondary antibody conjugated to horseradish peroxidase (HRP) is used for detection.
-
The signal is visualized using a chemiluminescent substrate.
-
-
Quantification: The intensity of the bands corresponding to 4-HNE adducts is quantified and normalized to a loading control (e.g., actin).
Oxytosis/Ferroptosis Assay
This cell-based assay is used to screen for compounds that protect against oxytosis/ferroptosis.
References
- 1. CMS121, a fatty acid synthase inhibitor, protects against excess lipid peroxidation and inflammation and alleviates cognitive loss in a transgenic mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Unraveling Early Signs of Navigational Impairment in APPswe/PS1dE9 Mice Using Morris Water Maze [frontiersin.org]
- 4. The Geroprotective Drug Candidate CMS121 Alleviates Diabetes, Liver Inflammation, and Renal Damage in db/db Leptin Receptor Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
CMS121: A Multi-Pronged Approach to Mitigating Aging Pathways
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
CMS121 is a novel, orally bioavailable small molecule, chemically optimized from the natural flavonoid fisetin. Developed through research at the Salk Institute for Biological Studies, CMS121 has demonstrated significant potential as a geroneuroprotector, exhibiting robust efficacy in preclinical models of aging, Alzheimer's disease (AD), and metabolic disorders. Its primary mechanism of action involves the inhibition of fatty acid synthase (FASN), a key enzyme in de novo lipogenesis. This inhibition leads to a cascade of downstream effects, including the modulation of acetyl-CoA metabolism, enhancement of mitochondrial function, and protection against oxytosis/ferroptosis, a form of regulated cell death implicated in aging and neurodegeneration. This technical guide provides a comprehensive overview of the core science behind CMS121, detailing its effects on aging pathways, summarizing key preclinical data, outlining experimental methodologies, and visualizing the intricate signaling networks it modulates.
Introduction: Targeting the Nexus of Aging and Disease
Aging is the primary risk factor for a myriad of chronic diseases, including neurodegenerative disorders like Alzheimer's and metabolic conditions such as type 2 diabetes.[1][2] A growing body of evidence suggests that shared molecular pathways underpin the aging process and the pathogenesis of these age-related ailments. CMS121 emerges from a therapeutic strategy that shifts the focus from single-target interventions to modulating the fundamental biology of aging.[1]
CMS121 is a synthetic derivative of fisetin, a flavonol found in various fruits and vegetables.[1][3] While fisetin itself has shown promise in preclinical studies, CMS121 was engineered for improved stability, bioavailability, and potency. Its development was guided by a cell-based phenotypic screening approach designed to identify compounds that protect against oxytosis/ferroptosis, a non-apoptotic cell death pathway characterized by lipid peroxidation and implicated in age-related neurodegeneration.
Mechanism of Action: A Cascade of Metabolic Reprogramming
The therapeutic effects of CMS121 stem from its ability to modulate fundamental metabolic pathways, primarily through the inhibition of Fatty Acid Synthase (FASN).
Direct Inhibition of Fatty Acid Synthase (FASN)
FASN is the central enzyme responsible for the synthesis of fatty acids from acetyl-CoA and malonyl-CoA. Studies have shown that CMS121 directly inhibits FASN activity. This inhibition has several critical downstream consequences:
-
Reduction of Lipid Peroxidation: By limiting the synthesis of new fatty acids, particularly polyunsaturated fatty acids (PUFAs), CMS121 reduces the substrate available for lipid peroxidation, a key driver of oxytosis/ferroptosis. This protective effect has been observed in both neuronal and microglial cells.
-
Anti-inflammatory Effects: FASN activity is linked to pro-inflammatory signaling. CMS121's inhibition of FASN contributes to its anti-inflammatory properties by reducing the production of inflammatory mediators.
Modulation of Acetyl-CoA Metabolism and Mitochondrial Function
The inhibition of FASN leads to an increase in the intracellular pool of acetyl-CoA. Acetyl-CoA is a critical metabolic hub, and its increased availability has several beneficial effects:
-
Enhanced Mitochondrial Respiration: Increased acetyl-CoA can fuel the tricarboxylic acid (TCA) cycle, leading to enhanced mitochondrial respiration and ATP production. Studies have shown that CMS121 treatment preserves the expression of genes associated with mitochondria.
-
Histone Acetylation: Acetyl-CoA is the acetyl group donor for histone acetylation, an epigenetic modification associated with gene expression. CMS121 has been shown to increase histone acetylation at key sites, potentially influencing the expression of genes involved in memory and neuroprotection.
Activation of AMPK and Inhibition of ACC1
CMS121 also activates 5' AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. Activated AMPK phosphorylates and inhibits acetyl-CoA carboxylase 1 (ACC1), the enzyme that converts acetyl-CoA to malonyl-CoA, the rate-limiting step in fatty acid synthesis. This action further contributes to the increase in acetyl-CoA levels and the suppression of de novo lipogenesis.
Signaling Pathways and Experimental Workflows
The following diagrams, rendered in Graphviz DOT language, illustrate the key signaling pathways affected by CMS121 and a typical experimental workflow for its evaluation.
Quantitative Data from Preclinical Studies
CMS121 has been evaluated in multiple preclinical models, demonstrating significant effects on metabolic, inflammatory, and cognitive parameters. The following tables summarize key quantitative findings.
Table 1: Effects of CMS121 on Metabolic Parameters in Wild-Type and db/db Mice
| Parameter | Mouse Model | Treatment Details | Result | Reference |
| Body Weight Gain | Wild-Type (C57BL/6) | 6-month dietary regimen | 40% decrease compared to control | |
| Body Weight | db/db | 6 months in diet | 5% reduction compared to control | |
| Glucose Tolerance | db/db | 6 months in diet | Improved | |
| HbA1c | db/db | 6 months in diet | Reduced | |
| Insulin Levels | db/db | 6 months in diet | Reduced | |
| Blood and Liver Triglycerides | db/db | 6 months in diet | Decreased | |
| Blood and Liver Free Fatty Acids | db/db | 6 months in diet | Decreased |
Table 2: Effects of CMS121 on Inflammatory and Mitochondrial Markers
| Marker | Model | Treatment Details | Result | Reference |
| Hepatic Caspase 1, 3, and NOX4 | Wild-Type (C57BL/6) | 6-month dietary regimen | Lower levels indicating reduced liver inflammation | |
| Hepatic NF-κB, IL-18, Caspase 3, CRP | db/db | 6 months in diet | Lowered | |
| 15-Lipoxygenase-2 (15LOX2) | APPswe/PS1ΔE9 Mice (Hippocampus) | N/A | Reduced to wild-type levels | |
| Glial Fibrillary Acidic Protein (GFAP) | APPswe/PS1ΔE9 Mice (Hippocampus) | N/A | Decreased | |
| Nrf1 and TFAM (Adipose Tissue) | Wild-Type (C57BL/6) | 6-month dietary regimen | Increased levels | |
| Mitochondrial Electron Transport Complexes (Adipose Tissue) | Wild-Type (C57BL/6) | 6-month dietary regimen | Increased markers | |
| Renal NDUFB8, UQCRC2, VDAC | db/db | 6 months in diet | Restored to levels similar to wild-type |
Table 3: Effects of CMS121 on Cognitive Function in Aging and AD Mouse Models
| Test | Mouse Model | Treatment Details | Result | Reference |
| Morris Water Maze | APPswe/PS1ΔE9 | 3-month treatment starting at 9 months of age | Performance equal to healthy control animals | |
| Contextual Memory | APPswe/PS1ΔE9 | 3-month treatment | Normalized to wild-type levels | |
| Cognitive Function | SAMP8 | 200 ppm in diet | Reduced cognitive decline |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the preclinical evaluation of CMS121.
In Vitro Oxytosis/Ferroptosis Assay
This assay assesses the protective effects of CMS121 against glutamate- and RSL3-induced cell death in the HT22 mouse hippocampal cell line.
-
Cell Culture: HT22 cells are plated in 96-well plates at a density of 5 x 10³ cells per well and cultured for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing either 10 mM glutamate or 200 nM RSL3, with or without various concentrations of CMS121.
-
Viability Assessment: After 24 hours of incubation, cell viability is measured using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance is read on a plate reader to quantify the extent of cell death and the protective effect of CMS121.
In Vivo Animal Studies
-
Animal Models: Various mouse models are used, including senescence-accelerated mouse-prone 8 (SAMP8) for aging studies, APPswe/PS1dE9 transgenic mice for Alzheimer's disease, and db/db leptin receptor-deficient mice for metabolic studies.
-
CMS121 Administration: CMS121 is typically administered in the diet at concentrations ranging from 200 to 400 ppm for durations of 3 to 6 months.
-
Behavioral Testing (Morris Water Maze): This test is used to assess spatial learning and memory.
-
Apparatus: A circular pool (110-180 cm in diameter) is filled with opaque water. Distal cues are placed around the room.
-
Training: Mice are trained over several days to find a hidden platform submerged beneath the water's surface. Each trial begins with the mouse being placed in the water at a different starting position.
-
Probe Trial: To assess memory retention, the platform is removed, and the time spent in the target quadrant where the platform was previously located is measured.
-
-
Metabolic Assessments:
-
Glucose Tolerance Test (GTT): Following a fasting period, mice are administered a glucose bolus, and blood glucose levels are measured at various time points to assess glucose clearance.
-
Lipid Profile: Blood and liver samples are collected to measure levels of triglycerides and free fatty acids.
-
-
Biochemical and Molecular Analyses:
-
ELISA for Cytokines: Brain tissue is homogenized, and the supernatant is used to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits.
-
Acetyl-CoA Measurement: Brain tissue is rapidly frozen, pulverized, and deproteinized. Acetyl-CoA levels are then quantified using a sensitive fluorometric assay kit.
-
Mitochondrial Respiration: Oxygen consumption rates (OCR) in isolated mitochondria or primary neurons are measured using a Seahorse XF Analyzer. The assay involves the sequential injection of mitochondrial stressors (oligomycin, FCCP, and rotenone/antimycin A) to determine key parameters of mitochondrial function.
-
RNA-Sequencing: RNA is extracted from brain tissue, and RNA-seq is performed to analyze changes in gene expression profiles in response to CMS121 treatment.
-
Clinical Development and Future Directions
Based on the promising preclinical data, CMS121 has advanced to a Phase 1 clinical trial (NCT05318040) to evaluate its safety, tolerability, and pharmacokinetics in healthy human volunteers. The study is a randomized, double-blind, placebo-controlled trial involving single and multiple ascending doses in both young and elderly subjects.
Initial findings from the Phase 1 trial indicate that single doses up to 1800 mg and multiple doses up to 900 mg/day for 7 days are generally well-tolerated. The pharmacokinetic profile of CMS121 and its metabolites has been characterized, showing dose-proportional or slightly greater than dose-proportional increases in exposure. Systemic exposure to CMS121 was found to be approximately 50% higher when administered with food.
The multifaceted mechanism of action of CMS121, targeting the intersection of metabolism, inflammation, and cellular stress, positions it as a promising therapeutic candidate not only for Alzheimer's disease but also for a broader range of age-related conditions. Future research will likely focus on further elucidating the downstream effects of FASN inhibition and exploring the full therapeutic potential of CMS121 in various age-related pathologies.
Conclusion
CMS121 represents a paradigm shift in the development of therapeutics for age-related diseases. By targeting fundamental aging pathways centered around FASN and acetyl-CoA metabolism, it offers a multi-pronged approach to combat the complex and interconnected pathologies of aging. The robust preclinical data, demonstrating its efficacy in improving metabolic health, reducing inflammation, and enhancing cognitive function, provide a strong rationale for its continued clinical development. As our understanding of the molecular mechanisms of aging deepens, interventions like CMS121 that modulate these core processes hold the promise of extending not just lifespan, but more importantly, healthspan.
References
The Role of FASN Inhibition by CMS121 in Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CMS121 is a novel, orally bioavailable small molecule that has demonstrated significant therapeutic potential in preclinical models of age-related diseases, particularly Alzheimer's disease and metabolic disorders. A derivative of the natural flavonoid fisetin, CMS121 has been shown to exert its effects primarily through the inhibition of Fatty Acid Synthase (FASN), a key enzyme in the de novo lipogenesis pathway. This inhibition triggers a cascade of downstream effects, including the reduction of lipid peroxidation, mitigation of neuroinflammation, and modulation of systemic metabolism. This technical guide provides an in-depth overview of the mechanism of action of CMS121, summarizes key preclinical findings, details experimental methodologies, and presents signaling pathways and experimental workflows for researchers in the field.
Introduction: FASN as a Therapeutic Target
Fatty Acid Synthase (FASN) is a multifunctional enzyme responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[1] While essential during development, FASN expression is typically low in most adult tissues, with the exception of lipogenic tissues like the liver and adipose tissue.[2] However, FASN is notably upregulated in various pathological conditions, including numerous cancers, metabolic diseases, and neurodegenerative disorders.[1][3][4] This upregulation is associated with increased cellular proliferation, inflammation, and survival, making FASN an attractive target for therapeutic intervention.
CMS121, a chemically optimized derivative of fisetin, has been identified as a potent inhibitor of FASN. Its development was based on phenotypic screens for neuroprotective compounds, and subsequent studies have elucidated its direct interaction with and inhibition of FASN's enzymatic activity. This targeted action forms the basis of its therapeutic effects observed in various disease models.
Mechanism of Action: FASN Inhibition by CMS121
The primary mechanism of action of CMS121 is the direct inhibition of FASN activity. While a specific IC50 value for CMS121 against FASN has not been reported in the reviewed literature, studies have demonstrated a dose-dependent decrease in FASN enzymatic activity in the presence of CMS121. This inhibition of FASN leads to a reduction in the synthesis of fatty acids, which in turn has several critical downstream consequences:
-
Reduction of Lipid Peroxidation: By limiting the availability of fatty acid substrates, CMS121 decreases the production of lipid peroxides, which are key mediators of ferroptosis, a form of regulated cell death implicated in neurodegenerative diseases.
-
Anti-Inflammatory Effects: FASN activity is linked to pro-inflammatory signaling. Inhibition of FASN by CMS121 has been shown to reduce the production of inflammatory mediators.
-
Modulation of Acetyl-CoA Metabolism: FASN inhibition leads to an increase in the levels of its substrate, acetyl-CoA. Acetyl-CoA is a critical metabolite that links carbohydrate and fatty acid metabolism and also serves as a key substrate for histone acetylation, an epigenetic modification associated with neuroprotection.
-
AMPK Activation: CMS121 has been shown to activate 5' AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK further inhibits fatty acid synthesis by phosphorylating and inactivating acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA for FASN.
Signaling Pathway of FASN Inhibition by CMS121
Therapeutic Applications and Preclinical Data
CMS121 has been investigated in preclinical models of Alzheimer's disease and metabolic disorders, demonstrating significant therapeutic efficacy.
Alzheimer's Disease
In the APPswe/PS1ΔE9 transgenic mouse model of Alzheimer's disease, treatment with CMS121 has been shown to improve cognitive function.
Table 1: Effects of CMS121 in an Alzheimer's Disease Mouse Model
| Parameter | Model | Treatment | Outcome | Reference |
| Cognitive Function | APPswe/PS1ΔE9 mice | 400 ppm in diet for 3 months | Reversed memory loss in Morris Water Maze and other behavioral tests. | |
| Lipid Peroxidation | APPswe/PS1ΔE9 mice | 400 ppm in diet for 3 months | Normalized levels of lipid peroxidation products in the brain. | |
| Neuroinflammation | APPswe/PS1ΔE9 mice | 400 ppm in diet for 3 months | Reduced markers of neuroinflammation. | |
| FASN Levels | Human AD brain samples | N/A | FASN protein levels were found to be higher compared to healthy controls. |
Metabolic Diseases
CMS121 has also shown profound effects in mouse models of type 2 diabetes and age-related obesity.
Table 2: Effects of CMS121 in Metabolic Disease Mouse Models
| Parameter | Model | Treatment | Outcome | Reference |
| Body Weight | db/db mice | CMS121 in diet for 6 months | 5% reduction in body weight. | |
| Glucose Tolerance | db/db mice | CMS121 in diet for 6 months | Improved glucose tolerance. | |
| HbA1c Levels | db/db mice | CMS121 in diet for 6 months | Reduced HbA1c levels. | |
| Insulin Levels | db/db mice | CMS121 in diet for 6 months | Reduced insulin levels. | |
| Triglycerides & Free Fatty Acids | db/db mice | CMS121 in diet for 6 months | Decreased levels in blood and liver. | |
| Liver Inflammation | db/db mice | CMS121 in diet for 6 months | Lowered markers of liver inflammation (NF-κB, IL-18, caspase 3, CRP). | |
| Kidney Damage Markers | db/db mice | CMS121 in diet for 6 months | Improved urine markers of kidney damage (NGAL, clusterin, albumin). | |
| Body Weight Gain | Wild-type aging mice | 200-400 ppm in diet for 6 months | 40% decrease in body weight gain. | |
| Glucose and Lipid Indexes | Wild-type aging mice | 200-400 ppm in diet for 6 months | Improved glucose and lipid indexes. |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the preclinical evaluation of CMS121.
FASN Activity Assay
This assay measures the enzymatic activity of FASN by monitoring the consumption of its co-factor, NADPH.
-
Cell Lysate Preparation:
-
Culture HT22 neuronal cells to ~80% confluency.
-
Wash cells with ice-cold PBS and collect by scraping.
-
Centrifuge and resuspend the cell pellet in FASN assay buffer (0.1 M KH2PO4, 1 mM EDTA, pH 7.0).
-
Lyse cells via a freeze-thaw cycle followed by gentle sonication.
-
Determine protein concentration of the lysate using a standard protein assay (e.g., BCA).
-
-
Enzymatic Reaction:
-
In a 96-well plate, add cell lysate to each well.
-
Add varying concentrations of CMS121 or vehicle control.
-
Initiate the reaction by adding a substrate mixture containing acetyl-CoA and malonyl-CoA.
-
Immediately measure the decrease in NADPH absorbance at 340 nm over time using a plate reader.
-
Calculate FASN activity as the rate of NADPH consumption, normalized to the protein concentration of the lysate.
-
In Vivo Mouse Studies
Experimental Workflow for In Vivo Efficacy Studies
-
Animal Models:
-
Alzheimer's Disease: APPswe/PS1ΔE9 transgenic mice, which develop age-dependent amyloid plaques and cognitive deficits.
-
Type 2 Diabetes: db/db mice, which are leptin receptor deficient and exhibit obesity, hyperglycemia, and insulin resistance.
-
Age-related Obesity: Wild-type C57BL/6J mice on a standard diet, which exhibit age-related weight gain.
-
-
Treatment: CMS121 is typically administered orally, mixed into the rodent chow at concentrations ranging from 200 to 400 ppm.
-
Behavioral Testing (Morris Water Maze):
-
A circular pool is filled with opaque water. A hidden platform is submerged just below the water's surface.
-
Mice are trained over several days to find the hidden platform using spatial cues around the room.
-
Parameters such as escape latency (time to find the platform) and path length are recorded using a video tracking system.
-
A probe trial is conducted where the platform is removed, and the time spent in the target quadrant is measured to assess spatial memory.
-
Western Blotting
-
Tissue Homogenization: Brain or liver tissue is homogenized in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or BSA in TBST.
-
The membrane is incubated with primary antibodies against target proteins (e.g., FASN, p-AMPK, inflammatory markers) overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. Band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Metabolomics Analysis
-
Sample Collection: Plasma, urine, or brain tissue is collected and snap-frozen.
-
Metabolite Extraction: Metabolites are extracted from the samples using appropriate solvent systems (e.g., methanol/acetonitrile/water).
-
LC-MS/MS Analysis: The extracted metabolites are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS) to identify and quantify individual metabolites.
-
Data Analysis: The resulting data is processed to identify metabolites that are significantly altered between treatment and control groups. Pathway analysis is often performed to understand the biological implications of these changes.
Multi-faceted Therapeutic Potential of CMS121
The inhibition of FASN by CMS121 results in a broad spectrum of therapeutic effects that are beneficial in multiple disease contexts.
Logical Diagram of CMS121's Therapeutic Effects
Conclusion and Future Directions
CMS121 represents a promising therapeutic candidate with a well-defined mechanism of action centered on the inhibition of FASN. Preclinical studies have provided compelling evidence for its efficacy in mitigating key pathological features of Alzheimer's disease and metabolic disorders. The multi-pronged effects of FASN inhibition—reducing lipid peroxidation, curbing inflammation, and improving metabolism—underscore the potential of CMS121 as a disease-modifying agent.
CMS121 has advanced to a Phase 1 clinical trial to evaluate its safety in humans. Future research will likely focus on further elucidating the downstream signaling pathways affected by CMS121 and exploring its therapeutic potential in other FASN-implicated diseases, such as cancer. The continued investigation of CMS121 holds significant promise for the development of novel treatments for a range of debilitating age-related and metabolic conditions.
References
CM121: A Technical Guide to a Reversible ALDH1A2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldehyde dehydrogenase 1 family member A2 (ALDH1A2), also known as retinaldehyde dehydrogenase 2 (RALDH2), is a critical enzyme in the biosynthesis of retinoic acid (RA).[1][2] As a key regulator of cellular processes such as growth, differentiation, and organogenesis, RA is vital during embryonic development and in adult tissues.[3][4] ALDH1A2 catalyzes the irreversible oxidation of retinaldehyde to all-trans retinoic acid (atRA), a crucial step in the RA signaling pathway.[1] Given its role in these fundamental biological processes, ALDH1A2 has emerged as a significant drug target for various therapeutic areas, including contraception and oncology.
This technical guide provides an in-depth overview of CM121, a potent, active site-directed, and reversible inhibitor of ALDH1A2. We will explore its biochemical properties, mechanism of action, the signaling pathway it modulates, and the experimental protocols used for its characterization.
Quantitative Data on ALDH1A2 Inhibitors
The inhibitory potency of this compound has been characterized using various biochemical and biophysical methods. The following table summarizes key quantitative data for this compound and provides a comparison with other known ALDH1A2 inhibitors.
| Inhibitor | Type | IC50 (μM) | Apparent Kd (μM) | Notes |
| This compound | Reversible | 0.54 | 1.1 | Active site-directed inhibitor. |
| Compound 6-118 | Reversible | 0.91 | 0.26 | Active site-directed inhibitor. |
| WIN18,446 | Irreversible | 0.19 (time-dependent) | 0.03 | Covalently modifies the catalytic residue Cys320. |
-
IC50 (Half maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
-
Kd (Dissociation constant): A measure of the binding affinity between the inhibitor and the enzyme. Lower Kd values indicate tighter binding.
Mechanism of Action
This compound functions as a reversible, active-site directed inhibitor of ALDH1A2. X-ray crystallography studies have revealed the precise molecular interactions that govern its inhibitory activity. This compound binds non-covalently within the enzyme's active site, adjacent to the NAD+ cofactor.
The key interactions include:
-
Hydrogen Bonding: The methylsulfonyl oxygens of this compound form hydrogen bonds with the main-chain amides of Cys320 and Thr321, as well as the side chains of Thr321 and Asn187.
-
π-π Stacking: The methylsulfonylbenzene and benzonitrile rings of this compound establish π-π stacking interactions with the side chains of Phe188 and Phe314, respectively.
-
Hydrophobic Interactions: Multiple hydrophobic interactions further stabilize the inhibitor within the active site.
Unlike irreversible inhibitors such as WIN18,446, which form a covalent bond with the catalytic cysteine (Cys320), this compound's interactions are non-covalent, allowing for its reversible nature. This reversible binding does not significantly alter the conformation of the bound NAD+ cofactor, in contrast to the effect seen with covalent inhibitors.
ALDH1A2 Signaling Pathway and Inhibition by this compound
ALDH1A2 is a central enzyme in the retinoic acid synthesis pathway. This pathway begins with the uptake of Vitamin A (retinol), its conversion to retinaldehyde, and finally, the ALDH1A2-catalyzed oxidation of retinaldehyde to retinoic acid. Retinoic acid then binds to nuclear receptors (RAR and RXR) to regulate the transcription of target genes involved in various cellular functions. This compound exerts its effect by directly inhibiting the final, irreversible step of this synthesis.
Experimental Protocols
The characterization of this compound as an ALDH1A2 inhibitor involves several key experimental procedures.
Recombinant Human ALDH1A2 Expression and Purification
-
Cloning and Transformation: A plasmid containing the human ALDH1A2 gene is transformed into a suitable E. coli expression strain, such as BL21(DE3).
-
Protein Expression: Cell cultures are grown to an optimal density (OD600 of 0.6-0.7) at which point protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., 0.5 mM). The culture is then incubated at a lower temperature (e.g., 16°C) overnight to enhance soluble protein production.
-
Purification: Harvested cells are lysed, and the protein is purified from the cell lysate, typically using affinity and size-exclusion chromatography techniques at 4°C. Protein concentration is determined spectrophotometrically at 280 nm.
Enzyme Inhibition Assay (IC50 Determination)
This assay measures the enzymatic activity of ALDH1A2 in the presence of varying concentrations of the inhibitor to determine the IC50 value.
-
Reaction Mixture: A typical reaction mixture contains a buffer (e.g., 50 mM HEPES, pH 7.5), the enzyme (ALDH1A2), the cofactor NAD+, and the substrate (e.g., retinaldehyde).
-
Inhibitor Addition: this compound is added to the reaction mixture at a range of concentrations.
-
Reaction Initiation and Monitoring: The reaction is initiated by the addition of the substrate. The rate of NAD+ reduction to NADH is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: The initial reaction velocities are plotted against the inhibitor concentrations. The data is fitted to a dose-response curve to calculate the IC50 value.
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction between this compound and ALDH1A2.
-
Principle: The heat released or absorbed upon the binding of the inhibitor (in the syringe) to the enzyme (in the sample cell) is measured directly.
-
Procedure: A solution of this compound is titrated in small aliquots into a solution of ALDH1A2 at a constant temperature.
-
Data Analysis: The resulting heat changes are plotted against the molar ratio of inhibitor to protein. The data is fitted to a binding model to determine the apparent Kd value.
X-ray Crystallography
This technique provides high-resolution structural information on how this compound binds to the ALDH1A2 active site.
-
Crystallization: Purified ALDH1A2 is co-crystallized with this compound, both in the absence and presence of the NAD+ cofactor.
-
Data Collection: The resulting crystals are exposed to an X-ray beam, and the diffraction data are collected.
-
Structure Determination: The diffraction data are processed to determine the three-dimensional electron density map and build an atomic model of the ALDH1A2-CM121 complex. The structures of ALDH1A2 in complex with this compound have been determined at resolutions of 2.3-2.6 Å.
Structural Insights into Reversible Inhibition
The co-crystal structure of ALDH1A2 with this compound confirms that the inhibitor occupies a narrow, ~9 Å-long path that extends from the catalytic Cys320 residue towards the protein surface. This precise positioning allows for the specific hydrogen bonding and π-π stacking interactions that stabilize the enzyme-inhibitor complex without forming a permanent covalent bond.
Conclusion
This compound is a well-characterized, potent, and reversible inhibitor of ALDH1A2. Its mechanism of action, defined by specific non-covalent interactions within the enzyme's active site, has been elucidated through detailed biochemical and structural studies. The comprehensive data available, from inhibitory constants to high-resolution crystal structures, makes this compound a valuable tool for researchers studying the role of ALDH1A2 and the retinoic acid signaling pathway in health and disease. This guide provides the foundational technical information required for its effective application in a research and drug development setting.
References
- 1. SEBM | Single-cell RNA sequencing data locate ALDH1A2-mediated retinoic acid synthetic pathway to glomerular parietal epithelial cells [ebm-journal.org]
- 2. scbt.com [scbt.com]
- 3. ALDH1A2 - Wikipedia [en.wikipedia.org]
- 4. Retinoic acid synthesis and functions in early embryonic development - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis and Elucidation of CMS121: A Multi-Targeted Approach to Neuroprotection and Metabolic Modulation
La Jolla, CA - In the ongoing quest for effective therapeutics against age-related neurodegenerative diseases, the synthetic flavonoid derivative, CMS121, has emerged as a promising candidate. Developed through a meticulous process of chemical optimization of the natural product fisetin, CMS121 has demonstrated significant neuroprotective and metabolic benefits in a range of preclinical models. This in-depth guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of CMS121, tailored for researchers, scientists, and drug development professionals.
Discovery and Synthesis: A Tale of Targeted Modification
CMS121 is the product of a structure-activity relationship-driven iterative chemistry approach, originating from the natural flavonoid fisetin, which is found in various fruits and vegetables.[1][2] Recognizing the therapeutic potential but also the pharmacological limitations of fisetin, researchers at the Salk Institute for Biological Studies synthesized over 160 derivatives to enhance its neuroprotective and anti-inflammatory properties.[3] This extensive screening effort, which was based on a phenotypic screening platform designed to mimic various aspects of neurodegeneration, led to the identification of CMS121 as a lead candidate with improved potency and drug-like characteristics.[4][5] The development of CMS121 was part of a broader initiative to identify "geroneuroprotectors," compounds that can slow the aging process in the brain.
While the precise, step-by-step chemical synthesis protocol for CMS121 from fisetin remains proprietary and is not detailed in the public scientific literature, the general strategy involved modifying the fisetin scaffold to improve its stability, bioavailability, and ability to cross the blood-brain barrier. This optimization was guided by in vitro assays that assessed the compound's ability to protect neurons from various toxic insults associated with the aging brain.
Mechanism of Action: A Two-Pronged Assault on Cellular Stress
The therapeutic effects of CMS121 are attributed to its dual mechanism of action, primarily targeting cellular metabolism through the inhibition of Fatty Acid Synthase (FASN) and the activation of AMP-activated protein kinase (AMPK).
Inhibition of Fatty Acid Synthase (FASN)
CMS121 directly inhibits the enzymatic activity of FASN, a key enzyme in the de novo synthesis of fatty acids. Elevated FASN activity has been linked to increased lipid peroxidation and inflammation, both of which are implicated in the pathophysiology of Alzheimer's disease. By inhibiting FASN, CMS121 reduces the production of fatty acids, thereby mitigating lipid peroxidation and its damaging downstream effects. This mechanism is supported by findings that knockdown of FASN in neuronal cells confers protection against oxytosis/ferroptosis, a form of regulated cell death.
Activation of AMP-activated Protein Kinase (AMPK)
CMS121 also activates AMPK, a central regulator of cellular energy homeostasis. Activated AMPK phosphorylates and inhibits acetyl-CoA carboxylase 1 (ACC1), the enzyme that produces malonyl-CoA, a critical substrate for FASN. This action further suppresses fatty acid synthesis. The activation of AMPK by CMS121 has broader beneficial effects, including the modulation of inflammatory pathways and the promotion of mitochondrial health.
The interplay between FASN inhibition and AMPK activation by CMS121 leads to a significant shift in cellular metabolism, away from lipid synthesis and towards energy conservation and stress resistance. This metabolic reprogramming is believed to be a cornerstone of its neuroprotective and anti-aging properties.
Preclinical Efficacy: Evidence from In Vitro and In Vivo Models
The therapeutic potential of CMS121 has been extensively evaluated in a variety of preclinical models, demonstrating its efficacy in mitigating key pathological features of neurodegenerative diseases and metabolic disorders.
In Vitro Studies
Initial screening of CMS121 was performed in the HT22 mouse hippocampal neuronal cell line, where it demonstrated potent protection against oxytosis/ferroptosis, a form of cell death relevant to neurodegenerative conditions. Further in vitro experiments revealed that CMS121 can prevent the increase in lipid peroxidation induced by chemical stressors in both neuronal (HT22) and microglial (BV2) cells.
In Vivo Studies in Animal Models
CMS121 has been tested in several mouse models, consistently showing beneficial effects on cognition, metabolism, and markers of neuroinflammation.
-
APPswe/PS1ΔE9 Mouse Model of Alzheimer's Disease: In this transgenic model of familial Alzheimer's disease, long-term treatment with CMS121 was shown to alleviate cognitive deficits in behavioral tests such as the Morris Water Maze and fear conditioning. The treatment also reduced markers of lipid peroxidation and neuroinflammation in the brains of these mice.
-
SAMP8 Mouse Model of Accelerated Senescence: In this model of age-related cognitive decline, CMS121 treatment has been shown to improve cognitive function.
-
db/db Mouse Model of Type 2 Diabetes: Demonstrating its broader metabolic effects, CMS121 treatment in db/db mice, a model of obesity and type 2 diabetes, led to a reduction in body weight gain, improved glucose and lipid profiles, and decreased markers of liver inflammation.
-
R6/2 Mouse Model of Huntington's Disease: In a model of Huntington's disease, CMS121 treatment slowed motor dysfunction and extended the median lifespan of the mice.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of CMS121.
| In Vivo Model | Parameter | Treatment Group | Control Group | % Change | Reference |
| db/db Mice | Body Weight Gain | 13.4 ± 2.9 g | 18.8 ± 2.6 g | -28.7% | |
| db/db Mice | Fasting Blood Glucose | Lower (trend) | Higher | - | |
| db/db Mice | Plasma Insulin | Lower (trend) | Higher | - | |
| R6/2 Mice | Median Lifespan | 134 days (200 ppm) | 113 days | +18.6% |
| In Vitro Model | Assay | Condition | Result | Reference |
| HT22 Cells | Oxytosis/Ferroptosis Protection | Glutamate, Erastin, RSL3 | Significant protection | |
| HT22 & BV2 Cells | Lipid Peroxidation | RSL3 (HT22), LPS (BV2) | Prevention of increase |
Detailed Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide.
In Vivo Experiments in APPswe/PS1ΔE9 Mice
-
Animal Model: Male APPswe/PS1ΔE9 transgenic mice and wild-type C57BL/6J control mice were used.
-
Treatment: At 9 months of age, mice were fed a diet containing either 200 ppm or 400 ppm of CMS121 for 3 months. This corresponds to an approximate daily intake of 17 mg/kg and 34 mg/kg, respectively.
-
Behavioral Testing:
-
Morris Water Maze: This test was used to assess spatial learning and memory. The protocol involved a 2-day procedure with visible and hidden platform trials.
-
Fear Conditioning: This test evaluated contextual and cued fear memory. The protocol involved a conditioning phase with a tone and a footshock, followed by context and cued testing on subsequent days.
-
-
Biochemical Analysis: Following behavioral testing, brain tissue was collected for the analysis of lipid peroxidation markers (e.g., 4-HNE) and inflammatory markers by Western blot and other biochemical assays.
In Vitro Lipid Peroxidation Assay
-
Cell Lines: HT22 mouse hippocampal neuronal cells and BV2 mouse microglial cells were used.
-
Induction of Lipid Peroxidation:
-
In HT22 cells, lipid peroxidation was induced by treatment with RSL3, an inhibitor of glutathione peroxidase 4 (GPX4).
-
In BV2 cells, lipid peroxidation was induced by stimulation with lipopolysaccharide (LPS).
-
-
Treatment: Cells were pre-treated with CMS121 at various concentrations before the addition of the inducing agent.
-
Measurement: Lipid peroxidation was quantified using the fluorescent probe C11-BODIPY581/591, which shifts its fluorescence emission from red to green upon oxidation. The change in fluorescence was measured using a fluorescence microplate reader or flow cytometry.
Future Directions
CMS121 has successfully completed a Phase I clinical trial to evaluate its safety in humans, with the first doses administered to healthy volunteers in early 2022. The successful completion of this trial will pave the way for subsequent Phase II trials to assess its efficacy in patients with Alzheimer's disease and other age-related conditions. The multi-targeted approach of CMS121, addressing both neuroinflammation and metabolic dysregulation, positions it as a unique and promising therapeutic candidate in the fight against neurodegenerative diseases.
References
- 1. CMS121: a novel approach to mitigate aging-related obesity and metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neuro-121.com [neuro-121.com]
- 3. CMS121 Partially Attenuates Disease Progression in Mouse Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cris.vub.be [cris.vub.be]
- 5. CMS121, a fatty acid synthase inhibitor, protects against excess lipid peroxidation and inflammation and alleviates cognitive loss in a transgenic mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of CMS121 on Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular mechanisms and cellular metabolic effects of CMS121, a synthetic derivative of the flavonoid fisetin. CMS121 has demonstrated significant potential in preclinical models of aging, neurodegenerative diseases, and metabolic disorders. This document summarizes key quantitative findings, details experimental protocols from pivotal studies, and illustrates the core signaling pathways influenced by this compound.
Core Mechanisms of Action
CMS121 primarily exerts its effects on cellular metabolism through two key mechanisms: the direct inhibition of Fatty Acid Synthase (FASN) and the activation of 5' AMP-activated protein kinase (AMPK).[1][2] These actions lead to a cascade of downstream effects, including the modulation of lipid metabolism, reduction of inflammation, and protection against oxidative stress-induced cell death (oxytosis/ferroptosis).
Quantitative Data Summary
The following tables summarize the significant quantitative effects of CMS121 on various metabolic and inflammatory parameters as observed in key preclinical studies.
Table 1: Effects of CMS121 on Body Weight and Metabolic Parameters in Wild-Type Mice
| Parameter | Treatment Group | Result | Percentage Change vs. Control | Reference |
| Body Weight Gain | CMS121 Diet (6 months) | 40% decrease | -40% | [2] |
| Glucose Indexes | CMS121 Diet (6 months) | Improved | Not specified | [2] |
| Lipid Indexes | CMS121 Diet (6 months) | Improved | Not specified | [2] |
Table 2: Effects of CMS121 on Hepatic and Adipose Tissue in Wild-Type Mice
| Parameter | Tissue | Treatment Group | Result | Reference |
| Caspase 1 | Liver | CMS121 Diet (6 months) | Lower levels | |
| Caspase 3 | Liver | CMS121 Diet (6 months) | Lower levels | |
| NOX4 | Liver | CMS121 Diet (6 months) | Lower levels | |
| Nrf1 | Adipose Tissue | CMS121 Diet (6 months) | Increased levels | |
| TFAM | Adipose Tissue | CMS121 Diet (6 months) | Increased levels | |
| GLUT4 | Adipose Tissue | CMS121 Diet (6 months) | Increased levels | |
| Resting Metabolic Rate | Adipose Tissue | CMS121 Diet (6 months) | Higher |
Table 3: Effects of CMS121 in a Mouse Model of Type 2 Diabetes (db/db mice)
| Parameter | Treatment Group | Result | Percentage Change vs. Control | Reference |
| Body Weight | CMS121 Diet (6 months) | 5% reduction | -5% | |
| Glucose Tolerance | CMS121 Diet (6 months) | Improved | Not specified | |
| HbA1c | CMS121 Diet (6 months) | Reduced | Not specified | |
| Insulin Levels | CMS121 Diet (6 months) | Reduced | Not specified |
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by CMS121.
Figure 1: CMS121 directly inhibits Fatty Acid Synthase (FASN), a key enzyme in de novo fatty acid synthesis. This leads to a reduction in the production of palmitate and downstream polyunsaturated fatty acids (PUFAs), thereby decreasing the substrate for lipid peroxidation and subsequent neuroinflammation.
Figure 2: CMS121 activates AMPK, a central regulator of cellular energy homeostasis. Activated AMPK phosphorylates and inhibits ACC1, the rate-limiting enzyme for fatty acid synthesis. This action, in concert with FASN inhibition, reduces lipogenesis. AMPK activation also promotes mitochondrial biogenesis through PGC-1α and SIRT1.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature on CMS121.
In Vivo Mouse Studies
-
Animal Models:
-
Wild-Type Mice: C57BL/6 mice were used to study the effects of CMS121 on age-related metabolic changes.
-
Type 2 Diabetes Model: db/db mice, which lack leptin receptors, were used as a model of obesity and type 2 diabetes.
-
Alzheimer's Disease Model: APPswe/PS1ΔE9 transgenic mice were used to investigate the neuroprotective effects of CMS121.
-
-
CMS121 Administration:
-
CMS121 was incorporated into the chow diet and provided ad libitum for a duration of 6 months in the aging and diabetes studies.
-
-
Metabolic Analysis:
-
Glucose and Lipid Indexes: Blood samples were collected for the analysis of glucose, HbA1c, insulin, and lipid profiles.
-
Indirect Calorimetry: Resting metabolic rate was assessed using indirect calorimetry systems to measure oxygen consumption and carbon dioxide production.
-
-
Tissue Analysis:
-
Liver and adipose tissues were collected for Western blot analysis of key proteins involved in metabolism and inflammation, such as caspases, NOX4, Nrf1, TFAM, and GLUT4.
-
In Vitro Cell-Based Assays
-
Cell Lines:
-
HT22 Murine Hippocampal Neuronal Cells: Used to study the neuroprotective effects of CMS121 against oxytosis/ferroptosis.
-
BV2 Murine Microglial Cells: Utilized to investigate the anti-inflammatory properties of CMS121.
-
-
Induction of Cellular Stress:
-
Oxytosis/Ferroptosis: Induced in HT22 cells by treatment with RSL3, a glutathione peroxidase 4 (GPX4) inhibitor.
-
Inflammation: Induced in BV2 cells by treatment with lipopolysaccharide (LPS).
-
-
Measurement of Lipid Peroxidation:
-
Lipid peroxidation was quantified using the fluorescent probe C11-BODIPY 581/591.
-
-
Western Blot Analysis:
-
Protein levels of inflammatory markers (e.g., iNOS, COX2, TNFα) and key metabolic enzymes (e.g., FASN) were determined by Western blotting.
-
Experimental Workflow
Figure 3: A generalized workflow for preclinical evaluation of CMS121, encompassing both in vivo animal studies and in vitro cell-based assays to elucidate its metabolic and protective effects.
Conclusion
CMS121 is a promising therapeutic candidate that impacts cellular metabolism at multiple levels. Its ability to inhibit FASN and activate AMPK results in a coordinated suppression of lipogenesis, reduction of inflammation, and enhancement of mitochondrial function. The data from preclinical models of aging, diabetes, and Alzheimer's disease strongly support its potential for treating a range of metabolic and age-related disorders. Further clinical investigation is warranted to translate these findings to human health.
References
The Antioxidant Properties of CMS121: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
CMS121, a chemically optimized derivative of the natural flavonoid fisetin, has emerged as a promising therapeutic candidate for neurodegenerative diseases, primarily due to its potent antioxidant and anti-inflammatory properties. This document provides an in-depth technical overview of the core mechanisms underpinning the antioxidant effects of CMS121. It details the experimental data demonstrating its efficacy in mitigating lipid peroxidation and inflammation, outlines the specific experimental protocols used in these key studies, and visualizes the involved signaling pathways. The primary mechanism of action for CMS121 involves the inhibition of fatty acid synthase (FASN), an enzyme implicated in lipid metabolism and upregulated in Alzheimer's disease. By inhibiting FASN, CMS121 effectively reduces the substrate for lipid peroxidation, a key process in the cell death pathway known as oxytosis or ferroptosis. This whitepaper synthesizes the current understanding of CMS121, offering a valuable resource for researchers in the field of neurodegeneration and antioxidant therapeutics.
Introduction
Neurodegenerative diseases such as Alzheimer's disease (AD) are characterized by complex pathologies, including the accumulation of amyloid-beta plaques, neurofibrillary tangles, chronic neuroinflammation, and significant oxidative stress.[1] The oxidative degradation of lipids, or lipid peroxidation, is a critical contributor to the neuronal damage observed in these conditions.[2] This process is a hallmark of a regulated, non-apoptotic cell death pathway known as oxytosis or ferroptosis, which is triggered by the depletion of the endogenous antioxidant glutathione (GSH).[3][4]
CMS121, a small molecule derived from the flavonoid fisetin, was developed through a drug discovery paradigm focused on identifying compounds that can protect against AD-related toxicities, including oxidative stress.[3] Unlike many experimental drugs for AD that target amyloid-β, CMS121 operates through a distinct mechanism by modulating lipid metabolism and inflammation. This document will explore the antioxidant properties of CMS121, focusing on its role as a fatty acid synthase (FASN) inhibitor and its impact on downstream signaling pathways.
Quantitative Data on the Antioxidant Effects of CMS121
The antioxidant efficacy of CMS121 has been quantified in several key preclinical studies. The following tables summarize the significant findings, demonstrating the compound's ability to reduce lipid peroxidation and inflammation.
| Cell Line | Inducer of Lipid Peroxidation | Assay | Effect of CMS121 | Statistical Significance | Source |
| HT22 (neuronal) | RSL3 (GPX4 inhibitor) | Bodipy 581/591 C11 | Prevents the increase in lipid peroxidation | p<0.001 | |
| BV2 (microglial) | LPS | Bodipy 581/591 C11 | Prevents the increase in lipid peroxidation | p<0.001 | |
| Table 1: In Vitro Inhibition of Lipid Peroxidation by CMS121 |
| Animal Model | Marker of Lipid Peroxidation | Tissue | Effect of CMS121 Treatment | Source |
| APPswe/PS1ΔE9 (AD mice) | 4-hydroxynonenal (4HNE) protein adducts | Hippocampus | Reduced levels back to those of wild-type controls | |
| Table 2: In Vivo Reduction of Lipid Peroxidation by CMS121 |
| Cell Line | Inducer of Eicosanoid Production | Effect of CMS121 | Statistical Significance | Source |
| MC65 (neuronal) | Intracellular Aβ | Prevents the general increase in eicosanoid levels | p<0.0001 | |
| Table 3: Inhibition of Pro-inflammatory Eicosanoid Production by CMS121 |
| Enzyme | Assay | Effect of CMS121 | Source |
| Fatty Acid Synthase (FASN) | Enzymatic activity in HT22 cell lysates | Dose-dependent decrease in FASN activity | |
| Table 4: Direct Enzymatic Inhibition by CMS121 |
Core Mechanism of Action: FASN Inhibition
The primary molecular target of CMS121 is fatty acid synthase (FASN), a key enzyme in the de novo synthesis of fatty acids. In the context of neurodegenerative diseases, increased FASN activity can contribute to an excess of lipids that are susceptible to peroxidation, thereby fueling the oxytosis/ferroptosis pathway. CMS121 directly inhibits the enzymatic activity of FASN in a dose-dependent manner. This inhibition leads to a reduction in the cellular pool of fatty acids, which in turn limits the substrate available for lipid peroxidation.
Signaling Pathways Modulated by CMS121
Beyond direct FASN inhibition, CMS121 also modulates several key signaling pathways involved in cellular stress resistance and metabolism. Notably, CMS121 has been found to activate AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1). These two proteins are critical regulators of cellular energy homeostasis and have been shown to work in concert to promote cell survival under stress conditions. The activation of AMPK and SIRT1 by CMS121 likely contributes to its overall neuroprotective and antioxidant effects.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this whitepaper, based on the descriptions provided in the primary research.
In Vitro Lipid Peroxidation Assay
-
Objective: To measure the effect of CMS121 on induced lipid peroxidation in neuronal and microglial cell lines.
-
Cell Lines: HT22 (murine hippocampal neuronal cells) and BV2 (murine microglial cells).
-
Reagents:
-
Bodipy 581/591 C11 (a fluorescent dye that shifts its emission from red to green upon oxidation of its polyunsaturated butadienyl portion).
-
RSL3 (an inhibitor of glutathione peroxidase 4, GPX4, used to induce ferroptosis).
-
Lipopolysaccharide (LPS) (an inducer of inflammation and oxidative stress in microglia).
-
CMS121.
-
-
Protocol:
-
Seed HT22 or BV2 cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of CMS121 for a specified period.
-
Induce lipid peroxidation by adding either RSL3 to HT22 cells or LPS to BV2 cells.
-
At the end of the induction period, add the Bodipy 581/591 C11 reagent to the cells and incubate.
-
Measure the fluorescence intensity at both the oxidized (green) and reduced (red) emission wavelengths using a fluorescence plate reader or microscope.
-
Calculate the ratio of green to red fluorescence to quantify the level of lipid peroxidation.
-
Normalize the results to untreated control cells to determine the fold change in lipid peroxidation.
-
Measurement of 4-Hydroxynonenal (4HNE) Protein Adducts in Vivo
-
Objective: To quantify a key biomarker of lipid peroxidation in the brains of an Alzheimer's disease mouse model treated with CMS121.
-
Animal Model: APPswe/PS1ΔE9 transgenic mice.
-
Protocol:
-
Treat APPswe/PS1ΔE9 mice with CMS121 in their diet for a specified duration (e.g., from 9 to 12 months of age).
-
At the end of the treatment period, sacrifice the mice and harvest the hippocampus.
-
Prepare protein lysates from the hippocampal tissue.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane (Western blotting).
-
Probe the membrane with a primary antibody specific for 4HNE-modified proteins.
-
Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the optical density of the entire lane for each sample to determine the relative levels of 4HNE protein adducts.
-
Normalize the data to a loading control (e.g., actin) and compare the levels between untreated wild-type, untreated AD, and CMS121-treated AD mice.
-
Eicosanoid Analysis
-
Objective: To measure the effect of CMS121 on the production of pro-inflammatory eicosanoids in a neuronal cell model of intracellular amyloid-beta toxicity.
-
Cell Line: MC65 (a human neuroblastoma cell line that conditionally expresses a fragment of the amyloid precursor protein).
-
Protocol:
-
Culture MC65 cells in the presence of tetracycline (Tet) to suppress the expression of the toxic amyloid fragment.
-
To induce amyloid-beta (Aβ) toxicity, remove tetracycline from the culture medium.
-
Treat the cells with CMS121 concurrently with the induction of Aβ expression.
-
After a specified incubation period, collect the cell culture supernatants.
-
Analyze the supernatants for the presence and quantity of various eicosanoids (e.g., prostaglandins, leukotrienes) using liquid chromatography-mass spectrometry (LC-MS).
-
Compare the eicosanoid profiles of Tet-positive (control), Tet-negative (Aβ-induced), and Tet-negative with CMS121 treatment groups.
-
Express the results as fold changes normalized to the Tet-positive baseline levels.
-
Conclusion
CMS121 represents a novel therapeutic strategy for neurodegenerative diseases by targeting the intersection of lipid metabolism, inflammation, and oxidative stress. Its primary mechanism, the inhibition of fatty acid synthase, directly addresses a key contributor to lipid peroxidation and the subsequent oxytotic/ferroptotic cell death. The quantitative data from preclinical studies robustly support its efficacy in mitigating these pathological processes. The detailed experimental protocols provided herein offer a foundation for further research and validation of CMS121 and other FASN inhibitors as potential treatments for Alzheimer's disease and related conditions. The continued exploration of the intricate signaling pathways modulated by CMS121, including the AMPK and SIRT1 axes, will further illuminate its neuroprotective potential and pave the way for successful clinical translation.
References
- 1. debuglies.com [debuglies.com]
- 2. CMS121, a fatty acid synthase inhibitor, protects against excess lipid peroxidation and inflammation and alleviates cognitive loss in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CMS121, a fatty acid synthase inhibitor, protects against excess lipid peroxidation and inflammation and alleviates cognitive loss in a transgenic mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics of CMS121: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMS121 is a novel synthetic derivative of the natural flavonoid fisetin, developed to possess enhanced neuroprotective and anti-inflammatory properties.[1] It has emerged as a promising therapeutic candidate for neurodegenerative diseases, particularly Alzheimer's disease.[1][2] The primary mechanism of action of CMS121 is the inhibition of fatty acid synthase (FASN), a key enzyme in the de novo lipogenesis pathway.[1] This inhibition leads to a reduction in lipid peroxidation and inflammation, processes implicated in the pathophysiology of neurodegenerative disorders.[1] This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of CMS121, including its absorption, distribution, metabolism, and excretion (ADME) profile, based on available preclinical and clinical data.
Pharmacokinetic Profile
A Phase 1 clinical trial (NCT05318040) has been conducted to evaluate the safety, tolerability, and pharmacokinetics of CMS121 in healthy adult volunteers. The study assessed single ascending doses (SAD) and multiple ascending doses (MAD) of CMS121, as well as the effect of food and age on its pharmacokinetic profile.
Absorption
Following oral administration, CMS121 is absorbed, and its systemic exposure increases in a dose-proportional or slightly greater than dose-proportional manner across the assessed dose ranges.
-
Effect of Food: The systemic exposure to CMS121 is higher in the fed state by approximately 50%, indicating that food enhances its absorption.
Distribution
Preclinical studies in mouse models have shown that CMS121 can cross the blood-brain barrier and reach peak brain levels that exceed its effective concentration for neuroprotection.
Metabolism
CMS121 is metabolized in the body, with three main metabolites identified as CMS121-C1, CMS121-C2, and CMS121-C3. The CMS121-C2 metabolite appears to be the most significant contributor to the total molar-equivalent of CMS121 in plasma compared to the parent compound and the other metabolites.
Excretion
The primary route of elimination for CMS121 and its metabolites is not through the kidneys, as urinary excretion was found to be minimal. This suggests that other clearance mechanisms, such as biliary excretion, may be more prominent.
Effect of Age
A significant age effect on the pharmacokinetics of CMS121 and its metabolites has been observed. Elderly subjects showed higher systemic exposures and longer terminal elimination half-lives for both CMS121 and its metabolites compared to younger adults.
Data Presentation
The following tables summarize the key pharmacokinetic characteristics of CMS121 based on the available data. Note: Specific quantitative data from the Phase 1 clinical trial (e.g., Cmax, Tmax, AUC, half-life) are not yet publicly available in full detail. The tables will be updated as more information is released.
Table 1: Summary of CMS121 Pharmacokinetics in Healthy Adults
| Parameter | Observation | Citation |
| Dose Proportionality | Systemic exposure increases in a dose-proportional or slightly greater than dose-proportional manner. | |
| Effect of Food | Systemic exposure is approximately 50% higher when administered with food. | |
| Effect of Age | Elderly subjects exhibit higher systemic exposure and longer terminal elimination half-lives. | |
| Major Metabolite | CMS121-C2 is the most abundant metabolite in plasma. | |
| Route of Excretion | Urinary excretion is minimal, suggesting other primary clearance routes. |
Signaling Pathways and Experimental Workflows
CMS121 Mechanism of Action: FASN Inhibition
CMS121 exerts its therapeutic effects primarily through the inhibition of Fatty Acid Synthase (FASN). This diagram illustrates the proposed signaling pathway.
Caption: CMS121 inhibits FASN, disrupting downstream pathological processes.
Experimental Workflow: Pharmacokinetic Analysis
The following diagram outlines a typical workflow for the analysis of CMS121 and its metabolites in plasma samples from a clinical trial.
Caption: Workflow for pharmacokinetic analysis of CMS121 from clinical samples.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of pharmacokinetic studies. While the specific protocols for the CMS121 Phase 1 trial are not publicly available, this section provides detailed methodologies for key experiments based on standard industry practices.
Protocol 1: Bioanalytical Method for CMS121 and its Metabolites in Human Plasma using LC-MS/MS
1. Objective: To quantify the concentrations of CMS121 and its metabolites (CMS121-C1, -C2, -C3) in human plasma.
2. Materials:
-
Human plasma (K2-EDTA as anticoagulant)
-
CMS121, CMS121-C1, CMS121-C2, CMS121-C3 analytical standards
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the matrix)
-
Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) (LC-MS grade)
-
Water (ultrapure)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
96-well collection plates
-
LC-MS/MS system (e.g., Sciex Triple Quad with a Shimadzu or Waters LC system)
3. Sample Preparation (Solid Phase Extraction - SPE):
-
Thaw plasma samples and standards on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution. Vortex to mix.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Condition the SPE plate wells by passing 1 mL of MeOH followed by 1 mL of water.
-
Load the pre-treated plasma samples onto the SPE plate.
-
Wash the wells with 1 mL of 5% MeOH in water.
-
Dry the SPE plate under nitrogen for 10 minutes.
-
Elute the analytes with 1 mL of ACN.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:water with 0.1% FA).
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to separate the analytes and IS (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for CMS121, its metabolites, and the IS need to be optimized.
-
Source parameters (e.g., ion spray voltage, temperature, gas flows) should be optimized for maximum sensitivity.
-
5. Data Analysis:
-
Peak areas of the analytes and the IS are integrated.
-
A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.
-
The concentrations of CMS121 and its metabolites in the quality control and unknown samples are determined using the regression equation of the calibration curve.
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes
1. Objective: To determine the in vitro metabolic stability of CMS121 in human liver microsomes (HLM).
2. Materials:
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
CMS121
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with an internal standard
-
Positive control compounds with known metabolic stability (e.g., verapamil, testosterone)
-
96-well plates
-
Incubator/shaker (37°C)
3. Experimental Procedure:
-
Prepare a working solution of CMS121 in a suitable solvent (e.g., DMSO, diluted to <0.5% in the final incubation).
-
Prepare the incubation mixture in a 96-well plate by adding phosphate buffer, HLM (e.g., final concentration of 0.5 mg/mL protein), and the CMS121 working solution (e.g., final concentration of 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and quench the reaction by adding it to a collection plate containing ice-cold ACN with the internal standard.
-
Include control incubations:
-
No NADPH: To assess non-CYP mediated degradation.
-
Heat-inactivated microsomes: To assess chemical instability.
-
Positive control compounds.
-
-
After the final time point, centrifuge the collection plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining amount of CMS121 at each time point.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of CMS121 remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
Conclusion
The available pharmacokinetic data from the Phase 1 clinical trial of CMS121 provide a foundational understanding of its ADME properties in humans. The compound demonstrates predictable, dose-related exposure, with notable effects of food and age that will be important considerations for future clinical development. The identification of FASN as its primary target offers a clear mechanistic rationale for its therapeutic potential in neurodegenerative diseases. Further publication of the complete quantitative data from the Phase 1 study will be crucial for refining the pharmacokinetic model of CMS121 and informing the design of subsequent Phase 2 and 3 trials to establish its efficacy and safety in patient populations. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and validation of the pharmacokinetic and metabolic profile of this promising drug candidate.
References
Methodological & Application
Application Notes and Protocols for CMS121 Administration in Mouse Models of Alzheimer's Disease
Introduction
CMS121 is a synthetic derivative of the natural flavonoid fisetin, developed by researchers at the Salk Institute for Biological Studies.[1] It has demonstrated significant neuroprotective and anti-aging properties in various preclinical models.[1][2] In the context of Alzheimer's disease (AD), CMS121 has been shown to reverse memory loss and slow neurodegeneration in transgenic mouse models.[1][3] Its primary mechanism of action involves the inhibition of fatty acid synthase (FASN), a key enzyme in lipid synthesis. This inhibition leads to a reduction in lipid peroxidation and neuroinflammation, two critical pathological features of AD.
These application notes provide detailed protocols for the administration of CMS121 to mouse models of Alzheimer's disease, based on published research. They are intended for researchers, scientists, and drug development professionals working in the field of neurodegenerative diseases.
Signaling Pathway of CMS121
The neuroprotective effects of CMS121 are primarily attributed to its modulation of lipid metabolism. CMS121 inhibits fatty acid synthase (FASN), which reduces the synthesis of fatty acids like palmitate. This action, in turn, decreases the levels of polyunsaturated fatty acids (PUFAs), which are highly susceptible to lipid peroxidation. By limiting lipid peroxidation, CMS121 protects cells from oxidative damage and reduces inflammation. Additionally, CMS121 activates 5' AMP-activated protein kinase (AMPK), which phosphorylates and inhibits Acetyl-CoA Carboxylase 1 (ACC1). This dual inhibition of FASN and ACC1 leads to an elevation of acetyl-CoA levels, which has been shown to be neuroprotective and reduce aspects of brain aging.
Caption: Signaling pathway of CMS121 in Alzheimer's disease models.
Experimental Protocols
Animal Model and Housing
-
Mouse Strain: APPswe/PS1ΔE9 double transgenic mice are a commonly used model for familial Alzheimer's disease. These mice express a chimeric mouse/human amyloid precursor protein (APPswe) and a mutant human presenilin 1 (PS1ΔE9). Wild-type (WT) C57BL/6J mice should be used as controls.
-
Age and Sex: Both male and female mice can be used. Treatment is typically initiated in middle-aged mice (e.g., 9 months old) after the onset of learning and memory deficits to model a therapeutic intervention.
-
Housing: Mice should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Body weight and food consumption should be monitored weekly.
Preparation and Administration of CMS121 Diet
-
Route of Administration: Oral administration via incorporation into the standard rodent diet is the preferred method for long-term studies.
-
Dosage: A typical dosage is 200-400 parts per million (ppm) of CMS121 in the diet.
-
For a 200 ppm diet, this corresponds to an approximate daily intake of 9.4 mg/kg/day.
-
For a 400 ppm diet, this corresponds to an approximate daily intake of 18.8 mg/kg/day to 34 mg/kg/day, depending on the food consumption of the mice.
-
-
Diet Preparation:
-
Obtain powdered standard rodent chow.
-
Calculate the required amount of CMS121 based on the desired ppm concentration and the total amount of diet to be prepared.
-
Thoroughly mix the CMS121 powder with the powdered chow to ensure a homogenous distribution.
-
The control diet should be the same powdered chow without the addition of CMS121.
-
-
Treatment Schedule:
-
Initiation: Begin the CMS121-supplemented diet at 9 months of age for the APPswe/PS1ΔE9 mice.
-
Duration: Continue the treatment for a period of 3 months.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of CMS121 in an Alzheimer's disease mouse model.
Caption: Experimental workflow for CMS121 administration and evaluation.
Behavioral and Cognitive Assessment
Following the 3-month treatment period, a battery of memory and behavior tests should be performed to assess cognitive function.
-
Spatial Memory: The Morris Water Maze is a standard test for assessing spatial learning and memory.
-
Contextual Memory and Disinhibition: The elevated plus maze and open field tests can be used to evaluate anxiety, locomotor activity, and exploratory behavior.
Biochemical and Histological Analysis
After behavioral testing, mice are euthanized, and brain tissue is collected for further analysis.
-
Lipid Peroxidation: Levels of 4-hydroxynonenal (4HNE) protein adducts can be measured as an indicator of lipid peroxidation.
-
Inflammatory Markers: Glial fibrillary acidic protein (GFAP) and 15-lipoxygenase-2 (15LOX2) levels can be quantified in hippocampal tissue to assess neuroinflammation.
-
Metabolomics: Untargeted metabolomics analysis of cortical tissue can identify changes in lipid profiles, including fatty acids, endocannabinoids, and ceramides.
-
Target Engagement: Western blotting can be used to measure the protein levels of FASN in brain homogenates.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies administering CMS121 to Alzheimer's disease mouse models.
Table 1: Effects of CMS121 on Cognitive Performance
| Behavioral Test | Untreated AD Mice | CMS121-Treated AD Mice | Healthy Control Mice | Reference |
| Spatial Memory | Impaired | Performance comparable to healthy controls | Normal | |
| Contextual Memory | Impaired | Performance comparable to healthy controls | Normal | |
| Disinhibition | Increased | Performance comparable to healthy controls | Normal |
Table 2: Effects of CMS121 on Key Biomarkers in the Brain
| Biomarker | Change in Untreated AD Mice (vs. WT) | Effect of CMS121 Treatment in AD Mice | Reference |
| 4-Hydroxynonenal (4HNE) | Increased | Reduced to wild-type levels | |
| 15-Lipoxygenase-2 (15LOX2) | Increased | Reduced to wild-type levels | |
| Glial Fibrillary Acidic Protein (GFAP) | Increased | Decreased levels | |
| Fatty Acid Synthase (FASN) | No significant change in protein levels | No significant change in protein levels | |
| Palmitate Levels | Increased | Normalized to wild-type levels | |
| Polyunsaturated Fatty Acids (PUFAs) | Increased | Normalized levels | |
| Eicosanoids | Increased | Prevented the increase |
Conclusion
The administration of CMS121 in the diet of Alzheimer's disease mouse models has been shown to be a highly effective therapeutic strategy. It successfully reverses cognitive deficits and normalizes key pathological markers related to lipid metabolism and neuroinflammation. The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the therapeutic potential of CMS121 and similar compounds targeting the interplay between metabolic dysfunction and neurodegeneration in Alzheimer's disease. The identification of FASN as a key target of CMS121 opens new avenues for the development of disease-modifying therapies for this devastating condition.
References
Application Notes and Protocols: Measuring Fatty Acid Synthase (FASN) Inhibition by CMS121
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of long-chain fatty acids, primarily palmitate, from acetyl-CoA and malonyl-CoA.[1][2] In most normal human tissues, FASN expression and activity are low, as dietary lipids are sufficient. However, FASN is significantly upregulated in many cancer types and is implicated in other pathologies, making it an attractive therapeutic target.[1][3][4] FASN inhibition can lead to a halt in tumor cell proliferation and the induction of apoptosis.
CMS121 is a derivative of the natural flavonoid fisetin and has been identified as a potent FASN inhibitor. It has demonstrated neuroprotective effects, alleviating cognitive loss, reducing inflammation, and modulating lipid peroxidation in models of Alzheimer's disease by targeting FASN. These findings underscore the importance of accurately quantifying the inhibitory activity of compounds like CMS121 against FASN to understand their mechanism of action and therapeutic potential.
These application notes provide detailed protocols for measuring the inhibition of FASN by CMS121 using both biochemical and cell-based assays.
Signaling and Metabolic Pathways
FASN is a central hub in cellular metabolism that integrates signals from major oncogenic pathways. Its expression is regulated by growth factor signaling through cascades like PI3K/AKT and MAPK/ERK, which modulate the activity of the transcription factor SREBP-1c. Inhibition of FASN not only blocks lipid synthesis but also impacts these signaling networks, disrupts lipid raft architecture, and can induce apoptosis.
Data Presentation: Comparative Inhibitor Potency
Quantitative data from FASN inhibition assays should be summarized to compare the potency of test compounds. The half-maximal inhibitory concentration (IC50) is a key metric.
| Compound | Type | Target Domain | Reported IC50 (Biochemical) | Reported IC50 (Cell-based) |
| CMS121 | Fisetin Derivative | FASN | To be determined | To be determined |
| Orlistat | β-lactone | Thioesterase | ~1 µM (COS-7 cells) | 277.9 µM (LN229 cells) |
| C75 | α-methylene-γ-butyrolactone | Ketoacyl Synthase | 15.53 µM - 200 µM | 35 µM (PC3 cells) |
| TVB-3166 | Reversible Inhibitor | FASN | 0.042 µM | 0.081 µM (CALU-6 cells) |
Experimental Protocols
Protocol 1: In Vitro FASN Inhibition Assay (Spectrophotometric)
This biochemical assay measures FASN activity by monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH, a necessary cofactor for fatty acid synthesis. It is a robust and widely used method for high-throughput screening of FASN inhibitors.
4.1.1 Materials & Reagents
-
Purified human FASN enzyme
-
CMS121 and control inhibitors (e.g., Orlistat, C75)
-
Assay Buffer: 200 mM potassium phosphate buffer (pH 6.6), 1 mM EDTA, 1 mM DTT
-
NADPH (Nicotinamide adenine dinucleotide phosphate, reduced)
-
Acetyl-CoA
-
Malonyl-CoA
-
DMSO (for dissolving compounds)
-
UV-transparent 96-well microplate
-
Microplate spectrophotometer capable of kinetic reads at 340 nm
4.1.2 Protocol
-
Reagent Preparation: Prepare stock solutions of NADPH (e.g., 10 mM), Acetyl-CoA (e.g., 10 mM), and Malonyl-CoA (e.g., 10 mM) in appropriate buffer and store on ice.
-
Compound Plating: Prepare serial dilutions of CMS121 in DMSO. Add 1-2 µL of each dilution to the wells of the 96-well plate. Include wells for a positive control (known inhibitor) and a vehicle control (DMSO only).
-
Reaction Mixture: Prepare a master mix in the assay buffer. For a 100 µL final reaction volume, the final concentrations should be approximately 0.24 mM NADPH, 30 µM Acetyl-CoA, and 50 µM Malonyl-CoA.
-
Assay Procedure: a. To each well containing the test compound, add the reaction mixture excluding Malonyl-CoA and FASN. b. Add the FASN enzyme (e.g., 2-5 µg per well). c. Pre-incubate the plate at 37°C for 10-15 minutes. d. Initiate the reaction by adding Malonyl-CoA to all wells. e. Immediately place the plate in the spectrophotometer and begin kinetic measurements of absorbance at 340 nm every 30-60 seconds for 15-30 minutes.
-
Data Analysis: a. For each well, calculate the rate of NADPH consumption by determining the slope of the linear portion of the absorbance vs. time curve (ΔA340/min). b. Normalize the rates of the CMS121-treated wells to the vehicle control to determine the percent inhibition. c. Plot percent inhibition against the logarithm of CMS121 concentration and fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
Protocol 2: Cell-Based FASN Inhibition Assay (Lipid Synthesis Measurement)
This method directly assesses the impact of CMS121 on de novo lipid synthesis within intact cells by tracking the incorporation of a stable isotope-labeled precursor into newly synthesized fatty acids, followed by mass spectrometry analysis.
4.2.1 Materials & Reagents
-
Cancer cell line with high FASN expression (e.g., PC-3, LNCaP)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS
-
CMS121
-
Stable isotope-labeled precursor (e.g., [U-13C6]glucose or [1,2-13C2]acetate)
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvents (e.g., Chloroform:Methanol mixture)
-
Saponification reagent (e.g., methanolic KOH)
-
Internal standards for fatty acid quantification
-
Liquid chromatography-mass spectrometry (LC-MS) system
4.2.2 Protocol
-
Cell Culture: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Compound Treatment: Treat cells with various concentrations of CMS121 (and vehicle control) for a predetermined time (e.g., 24 hours).
-
Isotope Labeling: Replace the treatment media with fresh media containing the stable isotope precursor (e.g., 10 mM [U-13C6]glucose) and the same concentrations of CMS121. Incubate for 4-8 hours.
-
Cell Harvest: Wash cells twice with ice-cold PBS. Scrape cells into a collection tube and pellet by centrifugation.
-
Lipid Extraction: Extract total lipids from the cell pellet using a standard method like a Folch or Bligh-Dyer extraction.
-
Saponification and Derivatization: Saponify the lipid extract to release free fatty acids. Derivatization may be performed if required for the specific LC-MS method.
-
LC-MS Analysis: Analyze the samples by LC-MS to separate and quantify the different fatty acid species. Monitor the mass-to-charge ratios for both unlabeled (12C) and labeled (13C) palmitate.
-
Data Analysis: a. Calculate the ratio of 13C-labeled palmitate to total palmitate for each sample. b. Normalize this ratio to the vehicle control to determine the percent inhibition of de novo synthesis. c. Plot percent inhibition vs. CMS121 concentration to determine the cellular IC50 for FASN activity.
Conclusion
The protocols described provide robust methods for characterizing the inhibitory activity of CMS121 against FASN. The spectrophotometric assay offers a direct, high-throughput measure of enzymatic inhibition, while the cell-based stable isotope tracing assay confirms on-target activity in a biologically relevant context. Together, these techniques are essential for the preclinical evaluation and mechanistic understanding of novel FASN inhibitors like CMS121 in drug development programs.
References
- 1. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid synthase regulates invasion and metastasis of colorectal cancer via Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Application of CM121 in Studying ALDH1A2 Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of CM121, a potent and reversible inhibitor of Aldehyde Dehydrogenase 1 Family Member A2 (ALDH1A2), in functional studies of this critical enzyme. This document includes detailed experimental protocols, quantitative data on this compound's interaction with ALDH1A2, and a depiction of the enzyme's role in the retinoic acid signaling pathway.
Introduction to ALDH1A2 and this compound
Aldehyde Dehydrogenase 1 Family Member A2 (ALDH1A2), also known as retinaldehyde dehydrogenase 2 (RALDH2), is a key enzyme in the biosynthesis of retinoic acid (RA) from retinaldehyde.[1][2] RA is a vital signaling molecule that regulates numerous cellular processes, including cell proliferation, differentiation, and apoptosis.[3][4] Given its critical role, ALDH1A2 is a target of interest for therapeutic intervention in various diseases and for the development of non-hormonal contraceptives.[5]
This compound is an active site-directed, reversible inhibitor of ALDH1A2. Its utility in probing ALDH1A2 function stems from its well-characterized binding affinity and inhibitory activity.
Quantitative Data: this compound Interaction with ALDH1A2
The following table summarizes the key quantitative parameters defining the interaction between this compound and human ALDH1A2.
| Parameter | Value | Method | Reference |
| IC50 | 0.54 µM | Enzyme Inhibition Assay | |
| Kd | 1.1 µM | Isothermal Titration Calorimetry (ITC) | |
| ΔTm (without NAD+) | ~5-7.6 °C (at 200 µM) | Differential Scanning Fluorimetry (DSF) | |
| ΔTm (with 1 mM NAD+) | Increased by ~3 °C | Differential Scanning Fluorimetry (DSF) |
ALDH1A2 Signaling Pathway
ALDH1A2 catalyzes the irreversible oxidation of retinaldehyde to retinoic acid, a crucial step in the vitamin A metabolic pathway. Retinoic acid then binds to retinoic acid receptors (RARs) in the nucleus, leading to the regulation of target gene expression.
Caption: ALDH1A2-mediated retinoic acid synthesis and signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments to study the function of ALDH1A2 using this compound are provided below.
ALDH1A2 Enzyme Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against ALDH1A2.
Workflow:
Caption: Workflow for ALDH1A2 Enzyme Inhibition Assay.
Materials:
-
Purified human ALDH1A2 enzyme
-
This compound
-
Retinaldehyde (substrate)
-
NAD+ (cofactor)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 2 mM DTT)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm (for NADH production)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer. The final concentrations should bracket the expected IC50 value (e.g., 0.01 µM to 100 µM).
-
Prepare solutions of ALDH1A2, retinaldehyde, and NAD+ in assay buffer. Final concentrations in the assay will typically be in the low nanomolar range for the enzyme and micromolar range for the substrate and cofactor.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of ALDH1A2 enzyme to each well.
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells.
-
Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding a mixture of retinaldehyde and NAD+ to each well.
-
Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH.
-
Record the reaction rate (change in absorbance per unit time).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Differential Scanning Fluorimetry (DSF)
DSF is used to assess the binding of this compound to ALDH1A2 by measuring the change in the protein's thermal stability upon ligand binding.
Workflow:
Caption: Workflow for Differential Scanning Fluorimetry (DSF).
Materials:
-
Purified human ALDH1A2 enzyme
-
This compound
-
Fluorescent dye (e.g., SYPRO Orange)
-
DSF Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)
-
Real-Time PCR instrument with a thermal melt program
-
qPCR plates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound.
-
Prepare a solution of ALDH1A2 in DSF buffer. A typical final concentration is 2-5 µM.
-
Prepare a working solution of the fluorescent dye.
-
-
Assay Setup:
-
In a qPCR tube or well, combine the ALDH1A2 solution, the fluorescent dye, and either this compound (at a final concentration of, for example, 200 µM) or a vehicle control.
-
If investigating the effect of NAD+, include it in the mixture at a final concentration of 1 mM.
-
Seal the plate or tubes.
-
-
Thermal Melt:
-
Place the samples in the Real-Time PCR instrument.
-
Program the instrument to gradually increase the temperature (e.g., from 25 °C to 95 °C at a rate of 1 °C/minute) while continuously monitoring the fluorescence.
-
-
Data Analysis:
-
The unfolding of the protein will expose hydrophobic regions, causing an increase in the fluorescence of the dye.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the protein alone from the Tm of the protein in the presence of this compound. A positive ΔTm indicates stabilization of the protein by the ligand.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of this compound to ALDH1A2, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Workflow:
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Materials:
-
Purified human ALDH1A2 enzyme
-
This compound
-
ITC Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, dialyzed extensively)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Prepare solutions of ALDH1A2 and this compound in the same batch of ITC buffer to minimize heats of dilution. Typical concentrations are 10-50 µM for ALDH1A2 in the cell and 100-500 µM for this compound in the syringe.
-
Thoroughly degas both solutions before the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Load the ALDH1A2 solution into the sample cell and the this compound solution into the injection syringe.
-
-
Titration:
-
Perform a series of small, sequential injections of the this compound solution into the ALDH1A2 solution.
-
The instrument will measure the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat change for each injection to generate a binding isotherm (a plot of heat change per mole of injectant versus the molar ratio of ligand to protein).
-
Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Conclusion
This compound serves as a valuable tool for elucidating the function of ALDH1A2. The provided protocols and data offer a foundation for researchers to design and execute experiments aimed at understanding the role of ALDH1A2 in various biological processes and for the development of novel therapeutics targeting this enzyme. The reversible nature of this compound's inhibition allows for the study of the dynamic regulation of the retinoic acid signaling pathway.
References
- 1. ALDH1A2 - Wikipedia [en.wikipedia.org]
- 2. Retinoic acid biosynthesis catalyzed by retinal dehydrogenases relies on a rate-limiting conformational transition associated with substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The enzymatic activity of human aldehyde dehydrogenases 1A2 and 2 (ALDH1A2 and ALDH2) is detected by Aldefluor, inhibited by diethylaminobenzaldehyde and has significant effects on cell proliferation and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Basis of ALDH1A2 Inhibition by Irreversible and Reversible Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Research Using CMS121
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo applications of CMS121, a neuroprotective and anti-inflammatory compound. The protocols detailed below are based on preclinical studies in various mouse models and are intended to serve as a guide for designing future in vivo experiments.
Introduction to CMS121
CMS121 is a synthetic derivative of the natural flavonoid fisetin, developed to have improved stability and bioavailability.[1] It has demonstrated significant therapeutic potential in preclinical models of age-related diseases, particularly those involving neurodegeneration and metabolic dysfunction.[2][3] CMS121's primary mechanism of action involves the inhibition of fatty acid synthase (FASN), an enzyme involved in lipid synthesis.[4][5] By inhibiting FASN, CMS121 modulates lipid metabolism, reduces lipid peroxidation and inflammation, and supports mitochondrial function.
In Vivo Applications
CMS121 has been investigated in a variety of in vivo models, primarily focusing on:
-
Alzheimer's Disease (AD): CMS121 has been shown to alleviate cognitive decline, reduce neuroinflammation, and modulate lipid metabolism in transgenic mouse models of AD.
-
Huntington's Disease (HD): In mouse models of HD, CMS121 has been observed to slow motor dysfunction and increase median lifespan.
-
Diabetes and Metabolic Dysfunction: Studies in db/db mice, a model of type 2 diabetes, have shown that CMS121 can improve glucose homeostasis, reduce liver inflammation, and protect against kidney damage.
-
Aging: CMS121 has shown geroprotective effects in mouse models of accelerated aging, mitigating age-related metabolic changes and improving mitochondrial homeostasis.
Quantitative Data Summary
The following tables summarize the dosages and key findings from various in vivo studies involving CMS121.
Table 1: CMS121 Dosage and Administration in Mouse Models
| Animal Model | CMS121 Concentration in Diet (ppm) | Approximate Daily Dosage (mg/kg/day) | Treatment Duration | Key Findings |
| APPswe/PS1ΔE9 (AD model) | 400 ppm | ~34 mg/kg/day | 3 months | Alleviated cognitive deficits, reduced hippocampal 4HNE protein adducts. |
| R6/2 (HD model) | 200 ppm and 400 ppm | ~17 and ~34 mg/kg/day | From 6 weeks of age | Slowed motor dysfunction, increased median lifespan. |
| YAC128 (HD model) | 200 ppm | Not specified | From ~2 months of age | Slowed the loss of motor function. |
| db/db (Type 2 Diabetes model) | 200 ppm (first 17 weeks), 400 ppm (weeks 18-24) | 9.4 mg/kg/day, then 18.8 mg/kg/day | 6 months | Improved glucose tolerance, reduced HbA1c and insulin levels, decreased liver inflammation. |
| C57BL/6J (Aging model) | 400 ppm | ~34 mg/kg/day | 3 months | Improved glucose and lipid indexes, reduced liver inflammatory markers. |
| C57BL/6J (Aging-related obesity) | 200 ppm (first 17 weeks), 400 ppm (weeks 18-24) | 9.4 mg/kg/day, then 18.8 mg/kg/day | 6 months | 40% decrease in body weight gain, improved glucose and lipid indexes. |
Experimental Protocols
Protocol 1: Evaluation of CMS121 in a Transgenic Mouse Model of Alzheimer's Disease
Objective: To assess the efficacy of CMS121 in improving cognitive function and reducing neuropathology in an Alzheimer's disease mouse model.
Animal Model: APPswe/PS1ΔE9 transgenic mice.
Experimental Design:
-
Animal Housing: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Treatment Groups:
-
Group 1: Wild-type (WT) control mice receiving a standard diet.
-
Group 2: APPswe/PS1ΔE9 mice receiving a standard diet.
-
Group 3: APPswe/PS1ΔE9 mice receiving a diet containing 400 ppm CMS121.
-
-
Treatment Initiation and Duration: Begin treatment at 9 months of age, a point when cognitive deficits are already present, and continue for 3 months.
-
Behavioral Testing: After the 3-month treatment period, perform a battery of behavioral tests to assess cognitive function, such as the Morris water maze or novel object recognition test.
-
Tissue Collection and Analysis: Following behavioral testing, euthanize the mice and collect brain tissue.
-
Analyze one hemisphere for levels of lipid peroxidation markers (e.g., 4-HNE) and inflammatory markers (e.g., GFAP) via Western blot or ELISA.
-
Perform metabolomic analysis on the other hemisphere to assess changes in lipid profiles.
-
Protocol 2: Assessment of CMS121 in a Mouse Model of Type 2 Diabetes
Objective: To investigate the effects of CMS121 on metabolic parameters and end-organ damage in a model of type 2 diabetes.
Animal Model: db/db leptin receptor-deficient mice.
Experimental Design:
-
Animal Housing: Maintain mice under standard laboratory conditions.
-
Treatment Groups:
-
Group 1: Wild-type (WT) control mice on a standard diet.
-
Group 2: db/db mice on a standard diet.
-
Group 3: db/db mice on a diet containing CMS121.
-
-
Dosage and Administration:
-
Administer CMS121 in the diet at a concentration of 200 ppm for the first 17 weeks, followed by an increase to 400 ppm for weeks 18-24.
-
-
Treatment Duration: Treat mice for a total of 6 months.
-
Metabolic Monitoring:
-
Monitor food intake and body weight weekly.
-
Perform glucose tolerance tests (GTT) and measure HbA1c and plasma insulin levels at designated time points.
-
-
Tissue and Fluid Collection:
-
Collect blood samples to measure triglycerides and free fatty acids.
-
Collect urine to measure markers of kidney damage such as albumin.
-
At the end of the study, collect liver and kidney tissues.
-
-
Biochemical and Histological Analysis:
-
Analyze liver tissue for markers of inflammation (e.g., NF-κB, IL-18).
-
Assess kidney tissue for markers of mitochondrial function (e.g., NDUFB8, UQCRC2).
-
Signaling Pathways and Experimental Workflows
CMS121 Mechanism of Action
CMS121's primary molecular target is Fatty Acid Synthase (FASN). By inhibiting FASN, CMS121 reduces the synthesis of fatty acids, leading to a decrease in lipid peroxidation and inflammation. This action helps to preserve mitochondrial function and protect against cellular stress.
Caption: CMS121 inhibits FASN, reducing lipid-related stress and promoting neuroprotection.
Experimental Workflow for In Vivo CMS121 Studies
The following diagram outlines a general workflow for conducting in vivo studies with CMS121.
Caption: A typical workflow for in vivo evaluation of CMS121.
Safety and Toxicology
Preclinical toxicology studies have been conducted, and CMS121 has moved into Phase I clinical trials to evaluate its safety in humans, with data expected to be complete by late 2022. Researchers should consult the latest safety data before initiating new studies.
Conclusion
CMS121 is a promising therapeutic candidate with a multi-targeted mechanism of action that addresses key pathological features of several age-related diseases. The protocols and data presented here provide a foundation for researchers to design and execute robust in vivo studies to further explore the therapeutic potential of CMS121.
References
- 1. neuro-121.com [neuro-121.com]
- 2. CMS121, a Novel Drug Candidate for the Treatment of Alzheimer's Disease and Age-Related Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CMS121, a fatty acid synthase inhibitor, protects against excess lipid peroxidation and inflammation and alleviates cognitive loss in a transgenic mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cris.vub.be [cris.vub.be]
Application Notes and Protocols: Assessing the Neuroprotective Effects of CMS121
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods used to assess the neuroprotective effects of CMS121, a derivative of the flavonoid fisetin. CMS121 has demonstrated significant potential in preclinical models of neurodegenerative diseases, primarily by targeting fatty acid metabolism and reducing oxidative stress-related cell death.[1][2][3][4][5]
Mechanism of Action: Inhibition of Fatty Acid Synthase (FASN)
CMS121 exerts its neuroprotective effects primarily through the inhibition of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids. This inhibition leads to a cascade of downstream effects that collectively contribute to neuronal survival and improved cognitive function in preclinical models of Alzheimer's disease.
The central mechanism involves the reduction of lipid peroxidation, a detrimental process implicated in neurodegenerative diseases. By inhibiting FASN, CMS121 decreases the cellular pool of fatty acids that are susceptible to peroxidation. This action mitigates oxytosis/ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. Furthermore, CMS121 has been shown to possess anti-inflammatory properties, further contributing to its neuroprotective profile.
Caption: Signaling pathway of CMS121's neuroprotective action.
In Vitro Assays for Assessing Neuroprotective Effects
A variety of in vitro assays are employed to characterize the neuroprotective activities of CMS121 at the cellular level. These assays are crucial for elucidating the compound's mechanism of action and for initial screening and dose-response studies.
Caption: Experimental workflow for in vitro assessment of CMS121.
Cell Viability Assays
Objective: To determine the protective effect of CMS121 against oxytotic/ferroptotic cell death induced by specific chemical agents.
Protocol: Cell Viability Assay with Glutamate or RSL3
-
Cell Culture: Plate neuronal cells (e.g., HT22) in 96-well plates at a suitable density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of CMS121 for a predetermined period (e.g., 1-2 hours).
-
Induction of Cell Death: Add a toxic concentration of glutamate or RSL3 to the wells. RSL3 is a specific inhibitor of glutathione peroxidase 4 (GPX4) and a potent inducer of ferroptosis.
-
Incubation: Incubate the plates for a period sufficient to induce cell death in the control (untreated) wells (typically 12-24 hours).
-
Viability Assessment: Measure cell viability using a standard method such as the MTT assay or a commercial cell viability kit (e.g., CellTiter-Glo).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
| Parameter | Description | Typical Values |
| Cell Line | Murine hippocampal neuronal cell line | HT22 |
| Seeding Density | Cells per well in a 96-well plate | 5,000 - 10,000 |
| CMS121 Conc. | Range of concentrations for dose-response | 0.1 - 10 µM |
| Glutamate Conc. | Concentration to induce oxytosis | 5 mM |
| RSL3 Conc. | Concentration to induce ferroptosis | 100 - 500 nM |
| Incubation Time | Duration of incubation with inducer | 12 - 24 hours |
Lipid Peroxidation Assays
Objective: To directly measure the ability of CMS121 to inhibit the peroxidation of lipids in neuronal and microglial cells.
Protocol: BODIPY™ 581/591 C11 Lipid Peroxidation Assay
-
Cell Culture: Plate cells (e.g., HT22 or BV2 microglia) in a suitable format for fluorescence microscopy or flow cytometry.
-
Staining: Incubate the cells with BODIPY™ 581/591 C11 (typically 1-2 µM) for 30 minutes. This dye incorporates into cellular membranes and shifts its fluorescence emission from red to green upon oxidation.
-
Wash: Gently wash the cells twice with a balanced salt solution (e.g., HBSS) to remove excess dye.
-
Treatment and Induction: Treat the cells with CMS121 followed by an inducer of lipid peroxidation such as RSL3 or lipopolysaccharide (LPS).
-
Imaging/Analysis: Acquire images using a fluorescence microscope or analyze the cells by flow cytometry. The ratio of green to red fluorescence intensity is used to quantify the extent of lipid peroxidation.
| Parameter | Description | Typical Values |
| Cell Lines | Neuronal and microglial cell lines | HT22, BV2 |
| BODIPY C11 Conc. | Staining concentration | 1 - 2 µM |
| Staining Time | Duration of incubation with the dye | 30 minutes |
| Inducers | Agents to stimulate lipid peroxidation | RSL3 (for HT22), LPS (for BV2) |
| RSL3 Conc. | Concentration for HT22 cells | 100 - 500 nM |
| LPS Conc. | Concentration for BV2 cells | 100 ng/mL |
| Analysis Method | Fluorescence detection | Microscopy or Flow Cytometry |
Protocol: 4-Hydroxynonenal (4-HNE) Protein Adduct Detection by Western Blot
-
Cell/Tissue Lysis: Lyse cells or homogenize brain tissue samples in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for 4-HNE protein adducts overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or total protein stain).
| Parameter | Description | Typical Values/Reagents |
| Sample Type | Cell lysates or brain tissue homogenates | Hippocampus, Cortex |
| Protein Loading | Amount of protein per lane | 20 - 30 µg |
| Primary Antibody | Antibody against 4-HNE adducts | Commercially available polyclonal or monoclonal antibodies |
| Secondary Antibody | HRP-conjugated anti-species IgG | Dependent on primary antibody host |
| Detection Reagent | Chemiluminescent substrate | ECL Western Blotting Substrate |
| Loading Control | Protein for normalization | β-actin, GAPDH, or Ponceau S staining |
Anti-Inflammatory Assays
Objective: To evaluate the ability of CMS121 to suppress the inflammatory response in microglial cells.
Protocol: Measurement of Inflammatory Markers in BV2 Microglia
-
Cell Culture: Plate BV2 microglial cells in 24-well or 96-well plates.
-
Pre-treatment: Treat the cells with CMS121 for 1-2 hours.
-
Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Sample Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant and/or lyse the cells.
-
Analysis of Inflammatory Markers:
-
Nitric Oxide (NO): Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6): Quantify the levels of cytokines in the supernatant using Enzyme-Linked Immunosorbent Assays (ELISA).
-
Inflammatory Gene Expression (iNOS, COX-2): Analyze the expression of inflammatory genes in the cell lysates by quantitative real-time PCR (qRT-PCR) or Western blot.
-
| Parameter | Description | Typical Values/Reagents |
| Cell Line | Murine microglial cell line | BV2 |
| LPS Conc. | Concentration to induce inflammation | 100 ng/mL - 1 µg/mL |
| Incubation Time | Duration of LPS stimulation | 24 hours |
| NO Detection | Assay for nitric oxide production | Griess Assay |
| Cytokine Detection | Assays for specific cytokines | ELISA kits for TNF-α, IL-6 |
| Gene Expression | Analysis of inflammatory gene levels | qRT-PCR or Western Blot for iNOS, COX-2 |
In Vivo Assessment in Animal Models
Transgenic mouse models of Alzheimer's disease (e.g., APPswe/PS1ΔE9) are utilized to evaluate the in vivo efficacy of CMS121 on cognitive function and neuropathology.
References
Application Notes and Protocols for Testing CMS121 in Metabolic Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMS121 is a synthetic derivative of the natural flavonoid fisetin, developed by researchers at the Salk Institute for Biological Studies.[1][2] It has emerged as a promising therapeutic candidate for a range of age-related diseases, including metabolic disorders.[3][4] CMS121's primary mechanism of action is the inhibition of Fatty Acid Synthase (FASN), a critical enzyme in the de novo synthesis of fatty acids.[5] By inhibiting FASN, CMS121 reduces lipid synthesis, which can ameliorate the lipotoxicity associated with metabolic diseases. Furthermore, CMS121 activates 5' AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This dual action leads to a metabolic shift that mimics the effects of a ketogenic diet, promoting fatty acid oxidation and improving overall metabolic health. Preclinical studies in various mouse models of metabolic disease have demonstrated the potential of CMS121 to improve glucose homeostasis, reduce liver inflammation, and protect against kidney damage.
These application notes provide a comprehensive guide for the experimental design of preclinical studies to evaluate the efficacy of CMS121 in metabolic disease models. Detailed protocols for key in vivo experiments are provided, along with templates for data presentation and visualization of relevant signaling pathways.
Mechanism of Action of CMS121
CMS121 exerts its therapeutic effects through a multi-pronged mechanism targeting key nodes in cellular metabolism.
-
Inhibition of Fatty Acid Synthase (FASN): CMS121 directly inhibits FASN, the enzyme responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA. This action reduces the intracellular pool of fatty acids, thereby mitigating the detrimental effects of lipid accumulation, such as inflammation and oxidative stress.
-
Activation of AMP-activated protein kinase (AMPK): CMS121 activates AMPK, which in turn phosphorylates and inactivates Acetyl-CoA Carboxylase 1 (ACC1). ACC1 catalyzes the conversion of acetyl-CoA to malonyl-CoA, the rate-limiting step in fatty acid synthesis. Thus, AMPK activation by CMS121 further suppresses de novo lipogenesis.
-
Increased Acetyl-CoA Levels: The inhibition of both FASN and ACC1 leads to an accumulation of acetyl-CoA. This increase in acetyl-CoA can have several beneficial downstream effects, including the promotion of histone acetylation, which is linked to memory enhancement, and a shift towards ketogenic metabolism.
The following diagram illustrates the core signaling pathway of CMS121.
Caption: CMS121 Signaling Pathway.
Experimental Design for Testing CMS121 in Metabolic Disease Models
A robust experimental design is crucial for evaluating the therapeutic potential of CMS121. The following workflow outlines a typical preclinical study in a mouse model of metabolic disease.
Caption: Experimental Workflow for CMS121 Testing.
Animal Models
The choice of animal model is critical and should align with the specific aspects of metabolic disease being investigated.
-
db/db Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, insulin resistance, and type 2 diabetes. They are an excellent model for studying the effects of CMS121 on diabetic complications, including nephropathy and liver inflammation.
-
Diet-Induced Obesity (DIO) Mice: Wild-type mice (e.g., C57BL/6J) fed a high-fat diet develop obesity, insulin resistance, and other features of the metabolic syndrome. This model is useful for studying the preventative or therapeutic effects of CMS121 on diet-induced metabolic dysfunction.
-
SAMP8 (Senescence-Accelerated Mouse Prone 8): This model exhibits an accelerated aging phenotype, including metabolic decline. It is suitable for investigating the "geroprotective" and metabolic reprogramming effects of CMS121 in the context of aging.
CMS121 Administration
Based on published studies, CMS121 is effectively administered orally, mixed into the rodent chow.
-
Dosage: Effective doses in mice range from 200 ppm to 400 ppm in the diet.
-
Duration: Treatment duration typically ranges from 3 to 6 months to observe significant metabolic improvements.
Key Experimental Protocols
Glucose Tolerance Test (GTT)
Objective: To assess the ability of the animal to clear a glucose load from the bloodstream, a measure of glucose homeostasis.
Materials:
-
Glucose solution (20% w/v in sterile saline)
-
Glucometer and test strips
-
Animal scale
-
Restraining device
Protocol:
-
Fast mice for 6 hours (with free access to water).
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Administer a 2 g/kg body weight dose of glucose solution via intraperitoneal (i.p.) injection.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each group.
Insulin Tolerance Test (ITT)
Objective: To assess the sensitivity of tissues to insulin, a key indicator of insulin resistance.
Materials:
-
Human insulin solution (0.75 U/kg body weight in sterile saline)
-
Glucometer and test strips
-
Animal scale
-
Restraining device
Protocol:
-
Fast mice for 4 hours (with free access to water).
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Administer a 0.75 U/kg body weight dose of insulin via i.p. injection.
-
Measure blood glucose levels at 15, 30, 45, and 60 minutes post-injection.
-
Plot the blood glucose concentration over time. The rate of glucose disappearance reflects insulin sensitivity.
Blood and Tissue Collection and Analysis
Objective: To measure key metabolic and inflammatory markers in blood and tissues.
Protocol:
-
At the end of the treatment period, fast mice overnight.
-
Collect blood via cardiac puncture under terminal anesthesia.
-
Centrifuge the blood to separate plasma/serum and store at -80°C.
-
Perfuse animals with PBS and harvest tissues (liver, adipose tissue, kidney, etc.).
-
Snap-freeze a portion of the tissues in liquid nitrogen for molecular analysis (Western blot, qPCR, metabolomics) and fix the remaining portion in 10% neutral buffered formalin for histology.
Analyses:
-
Plasma/Serum:
-
Glucose, Insulin, HbA1c
-
Triglycerides, Free Fatty Acids, Cholesterol
-
Inflammatory cytokines (e.g., IL-18, CRP)
-
Kidney function markers (e.g., NGAL, clusterin, albumin)
-
-
Tissues:
-
Histology: H&E staining for general morphology, Oil Red O staining for lipid accumulation.
-
Western Blot: To quantify protein levels of key signaling molecules (e.g., p-AMPK, ACC1, FASN, NF-κB).
-
Metabolomics: To obtain a comprehensive profile of metabolic changes induced by CMS121.
-
Data Presentation
Quantitative data should be summarized in clearly structured tables to facilitate comparison between treatment groups.
Table 1: Metabolic Parameters in CMS121-Treated Mice
| Parameter | Control Group (Mean ± SD) | CMS121-Treated Group (Mean ± SD) | p-value |
| Body Weight (g) | |||
| Fasting Blood Glucose (mg/dL) | |||
| Fasting Insulin (ng/mL) | |||
| HbA1c (%) | |||
| GTT AUC (mg/dL*min) | |||
| Plasma Triglycerides (mg/dL) | |||
| Plasma Free Fatty Acids (mM) | |||
| Liver Triglycerides (mg/g tissue) |
Table 2: Markers of Inflammation and Kidney Function
| Parameter | Control Group (Mean ± SD) | CMS121-Treated Group (Mean ± SD) | p-value |
| Plasma IL-18 (pg/mL) | |||
| Plasma CRP (µg/mL) | |||
| Liver p-NF-κB (relative units) | |||
| Urinary NGAL (ng/mL) | |||
| Urinary Albumin (µg/mL) |
Conclusion
CMS121 represents a novel therapeutic approach for metabolic diseases by targeting the intersection of lipid metabolism and energy sensing. The experimental designs and protocols outlined in these application notes provide a robust framework for the preclinical evaluation of CMS121. Rigorous adherence to these methodologies will enable researchers to generate high-quality, reproducible data to further elucidate the therapeutic potential of this promising compound. As CMS121 has entered Phase 1 clinical trials for Alzheimer's disease, its development for metabolic indications holds significant promise.
References
- 1. New molecule reverses Alzheimer’s-like memory decline - Salk Institute for Biological Studies [salk.edu]
- 2. Salk team launches phase 1 clinical trial for Alzheimer’s therapy - Salk Institute for Biological Studies [salk.edu]
- 3. mdpi.com [mdpi.com]
- 4. news-medical.net [news-medical.net]
- 5. CMS121, a fatty acid synthase inhibitor, protects against excess lipid peroxidation and inflammation and alleviates cognitive loss in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
How to dissolve and prepare CMS121 for experiments
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
CMS121, a chemically optimized derivative of the natural flavonoid fisetin, is a potent neuroprotective and anti-inflammatory agent.[1] It has demonstrated significant therapeutic potential in preclinical models of aging and neurodegenerative diseases, such as Alzheimer's and Huntington's disease.[2][3][4][5] This document provides detailed application notes and protocols for the dissolution and preparation of CMS121 for various experimental settings.
Chemical Properties:
| Property | Value |
| Formal Name | 4-[4-(cyclopentyloxy)-2-quinolinyl]-1,2-benzenediol |
| CAS Number | 1353224-53-9 |
| Molecular Formula | C20H19NO3 |
| Molecular Weight | 321.37 g/mol |
| Purity | ≥98% |
| Formulation | A crystalline solid |
Solubility of CMS121
CMS121 exhibits solubility in various organic solvents. For experimental purposes, it is crucial to prepare stock solutions at high concentrations, which can then be diluted to working concentrations in aqueous media.
| Solvent | Solubility |
| Dimethylformamide (DMF) | 30 mg/mL |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL or 50 mg/mL (with sonication) |
Protocols for Preparation of CMS121 Solutions
In Vitro Stock Solutions
For cell culture experiments, a concentrated stock solution in DMSO is recommended.
Materials:
-
CMS121 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended for higher concentrations)
Protocol:
-
Weighing: Accurately weigh the desired amount of CMS121 powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 50 mg/mL stock, add 1 mL of DMSO to 50 mg of CMS121).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, use an ultrasonic bath for 10-15 minutes until the solution is clear.
-
Sterilization: While DMSO at high concentrations is generally sterile, the stock solution can be filter-sterilized using a 0.22 µm syringe filter if required for sensitive applications.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Note on Working Solutions: For cell-based assays, dilute the DMSO stock solution in the appropriate cell culture medium to the final working concentration. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
In Vivo Formulations
For animal studies, CMS121 can be formulated for oral administration. Below are two common vehicle formulations.
Formulation 1: PEG300 and Tween-80 based vehicle
Materials:
-
CMS121 powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Protocol:
-
Initial Dissolution: Dissolve CMS121 in DMSO to a concentration of 10% of the final volume.
-
Vehicle Preparation: In a separate tube, prepare the vehicle by mixing 40% PEG300, 5% Tween-80, and 45% saline.
-
Final Formulation: Add the CMS121/DMSO solution to the vehicle mixture. Vortex thoroughly to ensure a clear and homogenous solution. This formulation is reported to have a solubility of ≥ 2.08 mg/mL.
Formulation 2: SBE-β-CD based vehicle
Materials:
-
CMS121 powder
-
DMSO
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Saline (0.9% NaCl)
Protocol:
-
Initial Dissolution: Dissolve CMS121 in DMSO to a concentration of 10% of the final volume.
-
Vehicle Preparation: Prepare a 20% SBE-β-CD solution in saline.
-
Final Formulation: Add the CMS121/DMSO solution to the SBE-β-CD solution (90% of the final volume). Mix thoroughly until a clear solution is obtained. This formulation also has a reported solubility of ≥ 2.08 mg/mL.
Dietary Administration: For chronic studies, CMS121 can be incorporated into the rodent diet at concentrations such as 200 ppm or 400 ppm. This is equivalent to approximately 17 and 34 mg/kg/day, respectively.
Experimental Protocols
In Vitro Neuroprotection Assay using HT22 Cells
This protocol is based on studies demonstrating the neuroprotective effects of CMS121 against oxidative stress-induced cell death in HT22 hippocampal nerve cells.
Materials:
-
HT22 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
CMS121 stock solution (in DMSO)
-
Glutamate or RSL3 (inducers of oxytosis/ferroptosis)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of CMS121 (e.g., 1 nM to 10 µM) for 1-4 hours. Include a vehicle control (DMSO) group.
-
Induction of Cell Death: After pre-treatment, add glutamate (e.g., 5 mM) or RSL3 to induce oxytotic/ferroptotic cell death.
-
Incubation: Incubate the plate for 12-24 hours.
-
Cell Viability Assessment: Measure cell viability using a standard assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the EC50 of CMS121. CMS121 has been shown to protect HT22 cells against ischemia and oxidative damage with EC50 values of 7 nM and 200 nM, respectively.
In Vivo Study in a Mouse Model of Alzheimer's Disease
This protocol outlines a general approach for evaluating the efficacy of CMS121 in a transgenic mouse model of Alzheimer's disease, such as the APPswe/PS1ΔE9 model.
Materials:
-
APPswe/PS1ΔE9 transgenic mice and wild-type littermates
-
CMS121 formulated for oral administration or incorporated into the diet
-
Behavioral testing apparatus (e.g., Morris water maze)
-
Equipment for tissue collection and processing
Protocol:
-
Animal Grouping: Divide the mice into treatment and control groups (e.g., wild-type control, transgenic control, transgenic + CMS121). Treatment can be initiated at an age when pathology is already present (e.g., 9 months).
-
Drug Administration: Administer CMS121 daily via oral gavage or ad libitum in the diet (e.g., 400 ppm, approximately 34 mg/kg/day) for a specified duration (e.g., 3 months).
-
Behavioral Testing: Towards the end of the treatment period, conduct behavioral tests to assess cognitive function, such as the Morris water maze for spatial learning and memory.
-
Tissue Collection: At the end of the study, euthanize the mice and collect brain tissue for biochemical and histological analysis.
-
Biochemical Analysis: Analyze brain homogenates for markers of neuroinflammation (e.g., GFAP, cytokines), oxidative stress (e.g., 4-HNE), and synaptic integrity.
-
Data Analysis: Compare the behavioral and biochemical outcomes between the different experimental groups.
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action of CMS121 and a typical experimental workflow.
Caption: CMS121 signaling pathway highlighting FASN inhibition and downstream effects.
Caption: A representative experimental workflow for in vitro and in vivo studies with CMS121.
References
- 1. neuro-121.com [neuro-121.com]
- 2. CMS121, a fatty acid synthase inhibitor, protects against excess lipid peroxidation and inflammation and alleviates cognitive loss in a transgenic mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CMS121 Partially Attenuates Disease Progression in Mouse Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigational Alzheimer’s Drug CMS121 Begins Phase I Clinical Testing | Technology Networks [technologynetworks.com]
- 5. drugtargetreview.com [drugtargetreview.com]
A Guide to Using CM121 in Enzymatic Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CM121 (also known as CMS121) is a potent and selective small molecule inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids.[1][2][3][4] Dysregulation of FASN activity is implicated in various pathological conditions, including metabolic diseases and cancer, making it an attractive target for therapeutic intervention.[5] this compound has also been shown to exhibit neuroprotective effects by modulating lipid metabolism and reducing inflammation and lipid peroxidation. These application notes provide detailed protocols for utilizing this compound in enzymatic assays to characterize its inhibitory activity against FASN and to investigate its effects on related signaling pathways.
Mechanism of Action
This compound exerts its primary effect through the direct inhibition of FASN. This inhibition leads to a reduction in the synthesis of palmitate and other fatty acids. Downstream of FASN inhibition, this compound has been observed to activate 5' AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK then phosphorylates and inhibits Acetyl-CoA Carboxylase (ACC1), the enzyme responsible for converting acetyl-CoA to malonyl-CoA, a substrate for FASN. This dual action on the lipogenic pathway leads to an accumulation of acetyl-CoA, which has been linked to the neuroprotective and metabolic benefits of this compound. Furthermore, treatment with this compound has been associated with increased levels of transcription factors involved in mitochondrial biogenesis, such as Nrf1 and TFAM.
Data Presentation
Table 1: In Vitro Inhibition of FASN by this compound
| Compound | Assay System | Enzyme Source | Method | Key Findings | Reference |
| This compound | Cell-based assay | HT22 cell lysate | Measurement of FASN enzymatic activity | Dose-dependent inhibition of FASN activity. |
Note: A specific IC50 value for this compound against purified FASN has not been publicly reported. The provided data is based on a cell lysate assay. Researchers are encouraged to determine the IC50 in their specific assay system.
Table 2: Effects of this compound on Cellular Metabolism and Signaling
| Parameter | Cell/Animal Model | Treatment Conditions | Observed Effect | Reference |
| ACC1 Phosphorylation | Adipose tissue (mice) | Diet containing this compound | Increased phosphorylation of ACC1. | |
| Nrf1 and TFAM Levels | Adipose tissue (mice) | Diet containing this compound | Increased levels of Nrf1 and TFAM. | |
| Acetyl-CoA Levels | Brain (mice) | Diet containing this compound | Increased levels of acetyl-CoA. | |
| Lipid Peroxidation | HT22 neuronal cells, BV2 microglial cells, AD model mice | This compound treatment | Reduced lipid peroxidation. | |
| Neuroinflammation | AD model mice | Diet containing this compound | Reduced neuroinflammation. |
Experimental Protocols
Protocol 1: In Vitro FASN Inhibition Assay (Spectrophotometric)
This protocol is adapted from general spectrophotometric assays for FASN activity, which monitor the consumption of NADPH at 340 nm.
Materials:
-
Purified FASN enzyme
-
This compound (dissolved in DMSO)
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, 1 mM DTT
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO. Create a dilution series of this compound in the assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare working solutions of acetyl-CoA, malonyl-CoA, and NADPH in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound solution at various concentrations (or vehicle control - DMSO in assay buffer)
-
Purified FASN enzyme
-
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add a mixture of acetyl-CoA and malonyl-CoA to each well to start the reaction.
-
Immediately after adding the substrates, add NADPH to each well.
-
-
Data Acquisition:
-
Measure the decrease in absorbance at 340 nm every minute for 15-30 minutes at 37°C using a microplate reader. The rate of NADPH consumption is proportional to FASN activity.
-
-
Data Analysis:
-
Calculate the initial rate of reaction (V₀) for each concentration of this compound.
-
Plot the percentage of FASN inhibition versus the logarithm of this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Protocol 2: Western Blot for ACC1 Phosphorylation
This protocol provides a general method to assess the phosphorylation status of ACC1 in cell lysates after treatment with this compound.
Materials:
-
Cell culture medium and supplements
-
This compound
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking Buffer: 5% BSA in TBST
-
Primary antibodies: Rabbit anti-phospho-ACC1 (Ser79), Rabbit anti-total-ACC1, and a loading control antibody (e.g., anti-GAPDH)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ACC1 (Ser79) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the total-ACC1 antibody and the loading control antibody.
-
Quantify the band intensities and normalize the phospho-ACC1 signal to the total-ACC1 and loading control signals.
-
Mandatory Visualization
Caption: this compound inhibits FASN and activates AMPK, leading to reduced fatty acid synthesis.
Caption: Workflow for the spectrophotometric FASN inhibition assay.
Caption: Workflow for detecting ACC1 phosphorylation by Western Blot.
References
- 1. CMS121, a fatty acid synthase inhibitor, protects against excess lipid peroxidation and inflammation and alleviates cognitive loss in a transgenic mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CMS121, a fatty acid synthase inhibitor, protects against excess lipid peroxidation and inflammation and alleviates cognitive loss in a transgenic mouse model of Alzheimer's disease - Mendeley Data [data.mendeley.com]
- 3. researchgate.net [researchgate.net]
- 4. CMS121, a fatty acid synthase inhibitor, protects against excess lipid peroxidation and inflammation and alleviates cognitive loss in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting CMS121 Insolubility
This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming solubility challenges with CMS121 in aqueous solutions. The following information is designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: I dissolved CMS121 in DMSO to make a stock solution, but it precipitated when I diluted it with my aqueous buffer (e.g., PBS or cell culture media). What should I do?
A1: This is a common issue for hydrophobic compounds like CMS121. Direct dilution of a concentrated DMSO stock into an aqueous buffer can cause the compound to crash out of solution. Here are several strategies to overcome this:
-
Reduce the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% in your working solution, if your experimental system can tolerate it. You may need to prepare a more dilute stock solution in DMSO to achieve this.
-
Use a sequential dilution method: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try adding the buffer to the DMSO stock dropwise while vortexing. This gradual change in solvent polarity can help keep the compound in solution.
-
Incorporate a surfactant: For in vitro experiments, adding a small amount of a biocompatible surfactant like Tween-80 (final concentration of 0.1-0.5%) to your aqueous buffer before adding the CMS121 stock can help maintain solubility.
-
Utilize a formulation with co-solvents: For more robust solubility, especially for in vivo studies, a co-solvent system is recommended. Please refer to the detailed protocols below.
Q2: What is the maximum recommended concentration of CMS121 in an aqueous-based solution for in vivo studies?
A2: Achieving a high concentration of CMS121 in a purely aqueous solution is challenging. However, using specific formulations, a concentration of at least 2.08 mg/mL (6.47 mM) can be achieved in a clear solution suitable for in vivo use.[1][2]
Q3: Can I sonicate or heat my CMS121 solution to aid dissolution?
A3: Yes, sonication can be used to help dissolve CMS121, particularly when preparing concentrated stock solutions in DMSO.[1] Gentle heating can also be employed, but it is crucial to monitor the temperature to avoid degradation of the compound. If precipitation occurs during the preparation of a formulation, heating and/or sonication can be used to help redissolve the compound.[2]
Q4: How should I store my CMS121 solutions to prevent precipitation over time?
A4: For long-term storage, it is best to store CMS121 as a powder at -20°C.[1] If you have prepared a stock solution in DMSO, it can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles, which can promote precipitation. When thawing, ensure the solution is brought to room temperature and vortexed thoroughly before use.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | CMS121 is poorly soluble in water. The abrupt change in solvent polarity causes the compound to fall out of solution. | 1. Lower the final DMSO concentration in the working solution.2. Use a sequential dilution method.3. Add a biocompatible surfactant (e.g., Tween-80) to the aqueous buffer.4. Utilize a co-solvent formulation as detailed in the protocols below. |
| Cloudiness or visible particles in the final working solution. | The solubility limit of CMS121 has been exceeded in the chosen solvent system. | 1. Decrease the final concentration of CMS121.2. Use one of the recommended co-solvent formulations for enhanced solubility.3. Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles, though this will reduce the effective concentration. |
| Inconsistent experimental results. | Poor solubility or precipitation of CMS121 can lead to inaccurate dosing and variable bioavailability. | 1. Prepare fresh working solutions for each experiment.2. Visually inspect all solutions for clarity before use.3. Consistently use a validated co-solvent formulation to ensure reproducibility. |
Quantitative Solubility Data
| Solvent/Formulation | Solubility | Reference |
| In Vitro | ||
| DMSO | ≥ 50 mg/mL (155.58 mM) (requires sonication) | |
| DMF | 30 mg/mL | |
| In Vivo Formulations | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (6.47 mM) | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (6.47 mM) |
Experimental Protocols
Protocol 1: Preparation of CMS121 Stock Solution for In Vitro Use
-
Weigh the desired amount of CMS121 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).
-
Vortex the solution thoroughly.
-
If necessary, sonicate the solution in a water bath until all the solid is dissolved and the solution is clear.
-
Store the stock solution at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of CMS121 Formulation for In Vivo Use (PEG300/Tween-80 Method)
This protocol yields a clear solution of at least 2.08 mg/mL.
-
Prepare a 20.8 mg/mL stock solution of CMS121 in DMSO.
-
In a sterile tube, add 100 µL of the CMS121 DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.
-
The final concentrations of the components will be: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Protocol 3: Preparation of CMS121 Formulation for In Vivo Use (SBE-β-CD Method)
This protocol also yields a clear solution of at least 2.08 mg/mL.
-
Prepare a 20.8 mg/mL stock solution of CMS121 in DMSO.
-
Prepare a 20% (w/v) solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.
-
In a sterile tube, add 100 µL of the CMS121 DMSO stock solution.
-
Add 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until the solution is clear.
-
The final concentrations of the components will be: 10% DMSO and 90% (20% SBE-β-CD in saline).
Visualizations
Caption: Workflow for preparing CMS121 solutions for in vitro and in vivo use.
Caption: Decision tree for troubleshooting CMS121 precipitation issues.
Signaling Pathway Information
CMS121 is a derivative of the flavonoid fisetin and has been shown to be a potent neuroprotective agent. Its mechanism of action involves the inhibition of Fatty Acid Synthase (FASN), a key enzyme in lipid synthesis. By inhibiting FASN, CMS121 modulates lipid metabolism, which in turn reduces lipid peroxidation and neuroinflammation. This action helps to protect against oxytosis/ferroptosis, a form of cell death characterized by increased lipid peroxidation. Additionally, CMS121 can activate AMPK and inhibit Acetyl-CoA Carboxylase 1 (ACC1), leading to an increase in acetyl-CoA levels, which is beneficial for mitochondrial homeostasis.
Caption: Simplified signaling pathway for CMS121's neuroprotective effects.
References
Technical Support Center: Optimizing CMS121 Treatment for Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing CMS121 treatment duration for cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is CMS121 and what is its primary mechanism of action?
CMS121 is a chemically optimized derivative of the natural flavonoid fisetin.[1] Its primary mechanism of action is the inhibition of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids.[2][3][4] By inhibiting FASN, CMS121 modulates lipid metabolism, which in turn reduces lipid peroxidation and inflammation.[2] Additionally, CMS121 has been shown to activate the AMPK and SIRT1 signaling pathways, which are crucial regulators of cellular stress resistance and metabolic homeostasis.
Q2: What is a recommended starting concentration range for CMS121 in a new cell line?
For a new cell line, it is advisable to perform a dose-response experiment to determine the optimal concentration. Based on existing literature, a broad range of 10 nM to 10 µM is a reasonable starting point. In HT22 neuronal cells, CMS121 has shown protective effects with EC50 values as low as 7 nM against ischemia and 200 nM against oxidative damage. A concentration of 1 µM has also been used to observe target engagement (ACC1 phosphorylation) within 4 hours and to prevent cell death over a 24-hour period.
Q3: What is a typical treatment duration for observing effects of CMS121 on cell viability?
The optimal treatment duration is dependent on the cell type and the specific endpoint being measured. For acute protective effects, a treatment duration of 24 hours has been shown to be effective. For anti-proliferative or cytotoxic effects, longer incubation times of 48 to 72 hours are commonly used for other FASN inhibitors and are a good starting point for CMS121. It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the ideal endpoint for your specific experimental goals.
Q4: Which cell viability assays are compatible with CMS121?
Standard colorimetric and fluorometric assays are generally compatible with CMS121. Commonly used assays include:
-
MTT Assay: Measures mitochondrial reductase activity.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.
-
Resazurin (alamarBlue®) Assay: Measures the reducing power of viable cells.
When using any assay, it is crucial to include a "no-cell" control with CMS121 at the highest concentration to check for any direct chemical interference with the assay reagents.
Troubleshooting Guides
Issue 1: I am not observing any effect of CMS121 on my cells.
| Possible Cause | Troubleshooting Step |
| Sub-optimal Concentration | Perform a dose-response experiment with a wider range of CMS121 concentrations (e.g., 1 nM to 50 µM). |
| Insufficient Treatment Duration | Conduct a time-course experiment, extending the incubation period to 48 or 72 hours. |
| Cell Line Resistance | Some cell lines may be inherently resistant to FASN inhibitors. Consider using a positive control cell line known to be sensitive to FASN inhibition. |
| Compound Degradation | Ensure proper storage of CMS121 stock solutions (typically at -20°C or -80°C in a suitable solvent like DMSO). Avoid repeated freeze-thaw cycles. |
Issue 2: I am observing a U-shaped dose-response curve (higher viability at high concentrations).
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | At high concentrations, CMS121 may precipitate out of the culture medium. Visually inspect the wells under a microscope for any signs of precipitation. If observed, consider using a lower concentration range or a different solvent system. |
| Assay Interference | High concentrations of CMS121 may directly reduce the assay reagent (e.g., MTT), leading to a false positive signal. Run a control plate with media, CMS121 at various concentrations, and the assay reagent (without cells) to test for direct chemical interaction. |
Issue 3: I am seeing high variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells. |
| Edge Effects | Evaporation from wells on the outer edges of the plate can concentrate media components and affect cell growth. To minimize this, do not use the outermost wells for experimental samples, or fill them with sterile PBS or media. |
| Inconsistent Pipetting | Use calibrated pipettes and ensure consistent technique when adding cells, CMS121, and assay reagents. |
Data Presentation
Table 1: Summary of In Vitro CMS121 Concentrations and Treatment Durations from Preclinical Studies
| Cell Line | Experimental Context | CMS121 Concentration | Treatment Duration | Outcome |
| HT22 | Protection against ischemia | EC50: 7 nM | Not Specified | Neuroprotection |
| HT22 | Protection against oxidative damage | EC50: 200 nM | Not Specified | Neuroprotection |
| HT22 | Target engagement | 1 µM | 4 hours | Increased phosphorylation of ACC1 |
| HT22 | Protection against glutamate, erastin, or RSL3-induced cell death | 1 µM | 24 hours | Increased cell survival |
Experimental Protocols
Protocol 1: Determining Optimal CMS121 Concentration using a Cell Viability Assay (e.g., MTT)
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
CMS121 Preparation: Prepare a 2X stock solution of CMS121 in culture medium. Perform serial dilutions to create a range of 2X concentrations (e.g., 20 µM, 2 µM, 200 nM, 20 nM, 2 nM).
-
Treatment: Remove the old medium from the cells and add 50 µL of fresh medium. Then, add 50 µL of the 2X CMS121 serial dilutions to the corresponding wells to achieve a final 1X concentration. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability at each concentration. Plot the results to determine the IC50 or EC50 value.
Mandatory Visualizations
References
- 1. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical inhibition of fatty acid synthase: molecular docking analysis and biochemical validation in ocular cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. drugtargetreview.com [drugtargetreview.com]
Technical Support Center: CMS121 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CMS121 in in vivo experiments. The information is designed to address common challenges and provide practical solutions to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is CMS121 and how does it differ from fisetin?
CMS121 is a chemically optimized derivative of fisetin, a natural flavonoid.[1] It was developed to overcome the limitations of fisetin, such as low bioavailability and rapid metabolism, by improving its stability and ability to cross the blood-brain barrier.[1][2]
Q2: What is the primary mechanism of action for CMS121?
CMS121 has a multi-targeted mechanism of action. It is known to be a potent neuroprotective and anti-inflammatory agent.[1][3] Its effects are largely attributed to the regulation of acetyl-CoA metabolism. CMS121 inhibits Fatty Acid Synthase (FASN) and Acetyl-CoA Carboxylase 1 (ACC1), leading to an increase in acetyl-CoA levels. This in turn activates 5′ AMP-activated protein kinase (AMPK), a key regulator of cellular metabolism and stress resistance.
Q3: In which in vivo models has CMS121 been shown to be effective?
CMS121 has demonstrated efficacy in a variety of preclinical models, including:
-
Alzheimer's Disease: Improves memory and learning, reduces neuroinflammation, and maintains synaptic protein levels.
-
Huntington's Disease: Slows motor dysfunction and increases median lifespan.
-
Diabetes (Type 2): Improves glucose tolerance, reduces insulin levels, and protects against kidney damage and liver inflammation in db/db mice.
-
Aging: Mitigates age-related obesity, improves metabolic dysfunction, and preserves mitochondrial homeostasis.
Troubleshooting Guide
Issue 1: Variability in Efficacy or Unexpected Results
Q: We are observing high variability in the therapeutic effects of CMS121 between animals in the same treatment group. What could be the cause?
A: Variability can stem from several factors. Consider the following:
-
Drug Administration and Dosage: CMS121 is often administered in the diet. Inconsistent food intake among animals can lead to significant variations in the actual dose received.
-
Recommendation: Monitor food consumption per cage and, if possible, per animal. Ensure the CMS121-containing diet is homogeneously mixed. For more precise dosing, consider oral gavage, although this may introduce stress-related variables.
-
-
Metabolic State of Animals: The metabolic state of the animals can influence the effects of CMS121, as it targets metabolic pathways.
-
Recommendation: Ensure that all animals are age-matched and have a similar metabolic profile at the start of the study. Monitor body weight and food intake regularly.
-
-
Gut Microbiome: The gut microbiome can influence the metabolism of flavonoids and their derivatives. Differences in gut flora between animals could contribute to variability.
-
Recommendation: House animals in a controlled environment with consistent bedding and diet to minimize variations in gut microbiota.
-
Issue 2: Difficulty with Drug Formulation and Administration
Q: What is the recommended method for administering CMS121 in vivo, and are there any known solubility issues?
A: The most common and effective method of administration reported in preclinical studies is incorporating CMS121 into the diet.
-
Dietary Administration: This method allows for continuous, long-term administration with minimal stress to the animals. Dosages in published studies range from 200 ppm to 400 ppm in the diet, which translates to approximately 9.4 mg/kg/day to 34 mg/kg/day depending on the food intake of the mice.
-
Oral Gavage: While less common for long-term studies, oral gavage can be used for acute dosing or when precise dosage is critical. A common vehicle for oral gavage is 2% methylcellulose with 0.5% Tween 80.
-
Solubility: As a derivative of fisetin, CMS121 has improved pharmacological properties, including better stability. However, for gavage, ensure it is properly solubilized or suspended in the chosen vehicle.
Issue 3: Interpreting Metabolic Changes
Q: We observed a decrease in body weight gain and changes in lipid profiles in our CMS121-treated group. Is this an expected outcome?
A: Yes, these are expected effects of CMS121.
-
Body Weight: Studies have shown that CMS121 can induce a significant decrease in body weight gain, in some cases up to 40%. This is linked to its effects on fatty acid synthesis and overall energy metabolism.
-
Lipid Metabolism: CMS121 inhibits FASN, a key enzyme in de novo lipogenesis. This leads to a reduction in fatty acid synthesis and can alter plasma and liver lipid profiles, including triglycerides and free fatty acids. Metabolomic analyses have also revealed changes in plasma concentrations of short-chain acylcarnitines and butyrate metabolites, mimicking some effects of a ketogenic diet.
Quantitative Data Summary
| Parameter | Animal Model | CMS121 Dose | Duration | Key Findings | Reference |
| Body Weight Gain | Wild Type Mice | 200-400 ppm in diet | 6 months | 40% decrease in body weight gain compared to control. | |
| Glucose Tolerance | db/db Mice | 200-400 ppm in diet | 6 months | Improved glucose tolerance and reduced HbA1c and insulin levels. | |
| Plasma/Liver Lipids | db/db Mice | 200-400 ppm in diet | 6 months | Lower levels of triglycerides and free fatty acids in plasma and liver. | |
| Motor Function | R6/2 Huntington's Mice | 200-400 ppm in diet | Started at 6 weeks | Slowed decline in motor function as measured by rotarod performance. | |
| Median Lifespan | R6/2 Huntington's Mice | 200 ppm in diet | Until death | Increased median lifespan from 113 days (control) to 134 days. |
Experimental Protocols
Dietary Administration of CMS121 in Mice
-
Preparation of CMS121 Diet:
-
Determine the target concentration of CMS121 in the diet (e.g., 200 ppm or 400 ppm).
-
CMS121 should be thoroughly mixed with the standard rodent chow to ensure a homogenous distribution. This is typically done by a commercial vendor that can prepare custom research diets.
-
-
Animal Acclimation:
-
House mice (e.g., C57BL/6J or specific disease models) in a controlled environment with a 12-hour light/dark cycle.
-
Allow for an acclimation period of at least one week with access to the standard control diet and water ad libitum.
-
-
Treatment Initiation:
-
Randomly assign mice to control and treatment groups (typically n=12 per group).
-
Replace the standard diet in the treatment group cages with the CMS121-containing diet.
-
-
Monitoring:
-
Measure body weight and food consumption weekly.
-
Based on the average food consumption per cage, calculate the approximate daily dosage of CMS121 (in mg/kg).
-
Conduct behavioral or metabolic tests at predetermined time points.
-
-
Duration:
-
The duration of treatment can range from several weeks to 6 months or longer, depending on the experimental aims.
-
Glucose Tolerance Test (GTT)
-
Fasting:
-
Fast mice overnight by removing food but allowing access to water.
-
-
Baseline Glucose Measurement:
-
Take a baseline blood glucose reading (time 0) from the tail vein using a glucometer.
-
-
Glucose Administration:
-
Administer a glucose solution (e.g., 0.5 g/kg body weight) via oral gavage.
-
-
Subsequent Glucose Measurements:
-
Measure blood glucose at 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Data Analysis:
-
Plot blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.
-
Visualizations
Caption: CMS121 inhibits FASN and ACC1, increasing Acetyl-CoA and activating AMPK, leading to beneficial cellular outcomes.
Caption: A typical experimental workflow for in vivo studies with CMS121, from animal acclimation to data analysis.
References
How to improve the efficacy of CM121 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficacy of CM121 treatment in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| In Vitro Experiments | ||
| Low or no inhibition of cell viability | - Suboptimal this compound concentration: The concentration of this compound may be too low to elicit a response in the specific cell line being used. - Cell line resistance: The cell line may have intrinsic or acquired resistance to FASN inhibitors. - Incorrect assay conditions: The cell viability assay may not be sensitive enough or performed optimally. | - Determine the optimal concentration: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your cell line. - Investigate resistance mechanisms: Assess the expression levels of FASN in your cell line. Consider combination therapies with inhibitors of pathways that may contribute to resistance, such as the PI3K/AKT/mTOR pathway. - Optimize your assay: Ensure you are using a validated cell viability assay and that the incubation times and reagent concentrations are optimal for your specific cell line. |
| Inconsistent results between experiments | - This compound solubility and stability issues: this compound may not be fully dissolved or may be degrading in the culture medium. - Variability in cell culture conditions: Inconsistent cell passage numbers, seeding densities, or media composition can lead to variable results. | - Ensure proper handling of this compound: Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them correctly. When diluting in culture media, ensure complete dissolution. - Standardize cell culture practices: Use cells within a consistent range of passage numbers, maintain a standardized seeding density, and use the same batch of media and supplements for all related experiments. |
| Difficulty in assessing FASN inhibition | - Insensitive FASN activity assay: The chosen assay may not be sensitive enough to detect changes in FASN activity. - Indirect measurement of FASN activity: Measuring downstream effects may not directly reflect FASN inhibition. | - Use a direct FASN activity assay: Employ a validated enzymatic assay that directly measures FASN activity, for instance, by monitoring NADPH consumption.[1] - Confirm target engagement: Perform a Western blot to assess the levels of FASN protein. |
| In Vivo Experiments | ||
| Lack of efficacy in animal models | - Inadequate dosage or administration route: The dose of this compound may be too low, or the administration route may not provide sufficient bioavailability. - Animal model selection: The chosen animal model may not be appropriate for studying the effects of FASN inhibition. | - Optimize dosing and administration: Based on preclinical studies, this compound has been shown to be effective when administered in the diet at concentrations of 200 ppm to 400 ppm, which translates to a daily intake of approximately 9.4 to 34 mg/kg.[2][3] - Select an appropriate model: Utilize animal models where the pathology is known to be associated with metabolic dysregulation and increased fatty acid synthesis. |
| High variability in animal responses | - Individual differences in metabolism: Animals may metabolize this compound differently, leading to varied responses. - Inconsistent diet consumption: If administered in the diet, variations in food intake among animals can lead to different doses of this compound being consumed. | - Increase sample size: A larger cohort of animals can help to account for individual variability. - Monitor food intake: Regularly monitor the food consumption of each animal to ensure consistent dosing. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids. By inhibiting FASN, this compound reduces the production of fatty acids, which can lead to a decrease in lipid peroxidation and inflammation.[2][4]
2. In which cell lines has this compound been tested?
This compound has been shown to be effective in the HT22 neuronal cell line and the BV2 microglial cell line.
3. What is the recommended starting concentration for in vitro experiments?
The optimal concentration of this compound will vary depending on the cell line. It is recommended to perform a dose-response curve to determine the IC50 value for your specific cells.
4. How should I prepare this compound for in vitro use?
This compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. This stock solution can then be diluted in cell culture medium to the desired final concentration. It is important to ensure that the final concentration of the solvent in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.
5. How can I measure the efficacy of this compound in my experiments?
The efficacy of this compound can be assessed by various methods, including:
-
Cell Viability Assays: To measure the effect on cell proliferation and survival.
-
FASN Activity Assays: To directly measure the inhibition of the FASN enzyme.
-
Lipid Peroxidation Assays: To quantify the reduction in lipid peroxidation, a key downstream effect of FASN inhibition.
-
Western Blotting: To analyze the expression levels of FASN and downstream signaling proteins.
6. What are the known mechanisms of resistance to FASN inhibitors?
Resistance to FASN inhibitors can arise from the metabolic flexibility of cancer cells, allowing them to utilize alternative pathways for lipid acquisition and synthesis.
7. Can the efficacy of this compound be improved with combination therapies?
Yes, combining FASN inhibitors with other targeted therapies may enhance their efficacy. For example, combination with inhibitors of the PI3K/AKT/mTOR signaling pathway has been suggested as a potential strategy.
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| In Vivo Dosage | 200 - 400 ppm in diet | Mouse models of Alzheimer's disease and aging | |
| (~9.4 - 34 mg/kg/day) | |||
| Treatment Duration | 3 - 6 months | In vivo studies in mice | |
| Animal Models | C57BL/6, APPswe/PS1ΔE9, SAMP8 | Preclinical efficacy studies |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: In Vivo Administration of this compound in Mice
-
Diet Preparation: this compound is incorporated into the rodent chow at the desired concentration (e.g., 200 ppm or 400 ppm).
-
Acclimation: Acclimate the mice to the powdered diet for a few days before introducing the diet containing this compound.
-
Treatment: Provide the this compound-containing diet ad libitum to the treatment group, while the control group receives the standard diet.
-
Monitoring: Monitor the body weight and food intake of the animals regularly throughout the study.
-
Duration: The treatment can be continued for several months as per the experimental design (e.g., 3 to 6 months).
Visualizations
Caption: this compound inhibits the FASN enzyme, disrupting downstream signaling.
Caption: A general workflow for evaluating the efficacy of this compound.
Caption: A decision tree for troubleshooting low this compound efficacy.
References
- 1. CMS121, a fatty acid synthase inhibitor, protects against excess lipid peroxidation and inflammation and alleviates cognitive loss in a transgenic mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. m.sunlongbiotech.com [m.sunlongbiotech.com]
- 4. plant-stress.weebly.com [plant-stress.weebly.com]
Addressing off-target effects of CMS121 in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CMS121 in experiments, with a focus on addressing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CMS121?
A1: The primary and well-documented molecular target of CMS121 is Fatty Acid Synthase (FASN).[1][2] By inhibiting FASN, CMS121 modulates lipid metabolism, which in turn reduces lipid peroxidation and inflammation.[3][4] This mechanism is believed to underlie its neuroprotective and metabolic benefits observed in preclinical studies.[5]
Q2: Does CMS121 have other known biological activities?
A2: Yes, in addition to FASN inhibition, CMS121 has been shown to activate AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis. Its activation by CMS121 contributes to the compound's effects on metabolism.
Q3: What are the known off-target effects of CMS121?
A3: As of the latest available data, a comprehensive public off-target profile for CMS121 from broad screening panels (e.g., kinome scans) has not been detailed in the literature. However, as a derivative of the flavonoid fisetin, it may share some of the broader biological activities of its parent compound. Fisetin is known to interact with multiple cellular pathways, including those involved in inflammation and cell signaling. It is important to consider that indirect AMPK activators can have off-target effects.
Q4: I am observing unexpected cellular phenotypes in my experiment with CMS121. How can I determine if this is an off-target effect?
A4: Please refer to the Troubleshooting Guide section below for a systematic approach to investigating unexpected results. Key steps include confirming the on-target effect, performing dose-response experiments, and using appropriate controls.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability or Proliferation Changes
| Potential Cause | Suggested Action |
| Off-target cytotoxicity | Perform a dose-response curve to determine if the effect is dose-dependent. Compare the effective concentration for the unexpected phenotype with the known IC50 for FASN inhibition. Consider performing a rescue experiment by supplementing with downstream metabolites of the FASN pathway, such as palmitic acid. |
| On-target effects in a specific cell line | Inhibition of FASN can have varying effects on different cell types depending on their metabolic dependencies. Characterize the metabolic profile of your cells to understand their reliance on de novo fatty acid synthesis. |
| Compound solubility issues | Visually inspect your media for any signs of precipitation after adding CMS121. If precipitation is observed, refer to a guide for troubleshooting small molecule solubility in cell culture. |
| Contamination | Routinely check your cell cultures for microbial contamination. |
Issue 2: Inconsistent Experimental Results
| Potential Cause | Suggested Action |
| Variability in compound activity | Aliquot stock solutions of CMS121 to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Cell culture variability | Use cells within a consistent and low passage number range. Ensure consistent cell seeding densities and confluency at the time of treatment. |
| Assay conditions | Standardize incubation times and ensure consistent environmental conditions (temperature, CO2). Include appropriate positive and negative controls in every experiment. |
Experimental Protocols
Protocol 1: Fatty Acid Synthase (FASN) Activity Assay
This protocol is adapted from a mass spectrometry-based method for monitoring FASN activity.
Materials:
-
Purified FASN
-
13C-labeled malonyl-CoA
-
Acetyl-CoA
-
NADPH
-
Reaction buffer (100 mM potassium phosphate, pH 6.5, 2 mM EDTA)
-
Internal standard (e.g., deuterated palmitic acid)
-
Extraction solvent (e.g., chloroform/methanol mixture)
-
High-resolution mass spectrometer
Procedure:
-
Prepare the FASN reaction mixture in a microcentrifuge tube at 37°C, containing the reaction buffer, purified FASN, acetyl-CoA, and 13C-labeled malonyl-CoA.
-
Initiate the reaction by adding NADPH.
-
At defined time points, stop the reaction by adding the internal standard and the extraction solvent.
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the organic phase and analyze by direct-infusion high-resolution mass spectrometry in negative ion mode to detect and quantify the 13C-labeled fatty acid products.
Protocol 2: Lipid Peroxidation Assay (Malondialdehyde - MDA)
This protocol is based on the reaction of MDA with thiobarbituric acid (TBA).
Materials:
-
Biological sample (cell lysate or tissue homogenate)
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
MDA standard
-
Spectrophotometer
Procedure:
-
Homogenize the biological sample in TCA solution.
-
Centrifuge the homogenate to precipitate proteins.
-
Collect the supernatant and add TBA solution.
-
Incubate the mixture at 95°C for 30-60 minutes to allow the formation of the MDA-TBA adduct.
-
Cool the samples on ice and centrifuge to remove any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Quantify the MDA concentration by comparing the absorbance to a standard curve generated with known concentrations of MDA.
Protocol 3: AMPK Activation Assay (Western Blot)
This protocol assesses AMPK activation by measuring the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).
Materials:
-
Cell lysate
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells treated with CMS121 or vehicle control and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phospho-AMPKα, total AMPKα, phospho-ACC, and total ACC overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
References
- 1. CMS121, a Novel Drug Candidate for the Treatment of Alzheimer's Disease and Age-Related Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. neurosciencenews.com [neurosciencenews.com]
- 4. New molecule reverses Alzheimer’s-like memory decline - Salk Institute for Biological Studies [salk.edu]
- 5. CMS121 Mitigates Aging-related Obesity and Metabolic Dysfunction | Aging [aging-us.com]
Technical Support Center: CMS121 Dosage Refinement
This guide provides researchers, scientists, and drug development professionals with essential information for refining the dosage of CMS121 to minimize toxicity while maintaining efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CMS121?
A1: CMS121 is a synthetic derivative of the flavonoid fisetin.[1] Its primary mechanism involves the inhibition of fatty acid synthase (FASN), an enzyme involved in the de novo synthesis of long-chain fatty acids.[2][3] By inhibiting FASN, CMS121 modulates lipid metabolism, which in turn reduces lipid peroxidation and neuroinflammation.[2][4] Additionally, CMS121 has been shown to activate AMPK and SIRT1, key regulators of cellular stress resistance and mitochondrial homeostasis. This multi-targeted action contributes to its neuroprotective and geroprotective effects.
Q2: What are the known or potential toxicities associated with CMS121 and other FASN inhibitors?
A2: As a FASN inhibitor, the potential toxicities of CMS121 may be linked to the accumulation of the FASN substrate, malonyl-CoA, which can be cytotoxic. While CMS121 has shown a favorable safety profile in preclinical doses, researchers should be aware of general FASN inhibitor class effects, which can include gastrointestinal toxicity and anorexia. In a study on diabetic mice, CMS121 did not alter elevated cholesterol levels, suggesting careful monitoring of lipid profiles is warranted.
Q3: What is a recommended starting dose for in vivo studies with CMS121?
A3: Published preclinical studies in mouse models have used CMS121 administered in the diet at concentrations ranging from 200 ppm to 400 ppm. These concentrations correspond to approximate daily doses of 9.4 mg/kg/day to 34 mg/kg/day, depending on the specific study and food consumption of the animals. Starting within this range for initial efficacy and tolerability studies is a reasonable approach. A single oral dose of 20 mg/kg has also been used for pharmacokinetic studies.
Q4: How does CMS121 affect key signaling pathways?
A4: CMS121 modulates several critical signaling pathways. It inhibits FASN, reducing downstream lipid synthesis and peroxidation. It also activates the AMPK pathway, which leads to the inhibition of acetyl-CoA carboxylase 1 (ACC1) and further limits fatty acid synthesis. The modulation of these pathways helps maintain mitochondrial homeostasis and cellular energy balance. CMS121 has also been shown to modulate the MAPK and mTOR pathways in models of kidney damage.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity in In Vitro Assays
You are observing significant cell death at concentrations where CMS121 is expected to be cytoprotective or effective.
| Potential Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic for your specific cell line (typically <0.5%). Run a vehicle-only control group to confirm. |
| Compound Precipitation | Visually inspect wells for precipitate. Poor solubility at high concentrations can cause physical stress to cells. Re-evaluate the solubilization method or test a lower concentration range. |
| Off-Target Effects | The specific cell line may be uniquely sensitive due to its genetic background or expression of an unintended target. Consider using a different cell line or validating target expression levels. |
| Assay Interference | The compound may interfere with the assay reagents (e.g., direct reduction of MTT). Include a cell-free control (media + CMS121 + assay reagent) to check for interference. |
| Contamination | Test cell cultures for common contaminants like mycoplasma, which can sensitize cells to stress. |
Issue 2: Adverse Effects Observed in In Vivo Studies (e.g., Weight Loss)
Animal models treated with CMS121 are showing signs of toxicity, such as significant body weight loss or other clinical signs.
| Potential Cause | Troubleshooting Step |
| Dose is Too High | The current dose exceeds the Maximum Tolerated Dose (MTD) for the specific strain, sex, or age of the animal model. Reduce the dose by 25-50% and monitor closely. |
| On-Target Toxicity | Inhibition of FASN can impact normal metabolic processes, leading to weight loss. Consider intermittent dosing (e.g., 5 days on, 2 days off) to allow for physiological recovery. |
| Route of Administration | The route of administration (e.g., oral gavage vs. dietary mix) can impact pharmacokinetics and toxicity. Dietary mixing, as used in several published studies, provides a more sustained and potentially better-tolerated exposure. |
| Underlying Pathology | The animal model's specific pathology (e.g., advanced disease state) may increase its sensitivity to the compound. Perform a preliminary MTD study in both healthy and diseased animals. |
Quantitative Data Summary
| Parameter | Model System | Value / Dose | Reference |
| Effective Concentration (EC50) | In vitro neuroprotection assays | Varies by assay | |
| Single Oral PK Dose | Mouse | 20 mg/kg | |
| Dietary Administration (Low) | R6/2 HD Mouse Model | 200 ppm (~17 mg/kg/day) | |
| Dietary Administration (High) | R6/2 HD Mouse Model | 400 ppm (~34 mg/kg/day) | |
| Dietary Administration (Diabetes) | db/db Mouse Model | 200 ppm (~9.4 mg/kg/day) then 400 ppm (~18.8 mg/kg/day) |
Experimental Protocols
Protocol 1: In Vitro Dose-Response Cytotoxicity Assay
This protocol determines the concentration of CMS121 that induces 50% cell death (IC50) in a specific cell line.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 18-24 hours.
-
Compound Preparation: Prepare a 1000x stock of CMS121 in DMSO. Perform serial dilutions in cell culture medium to create 2x working concentrations.
-
Treatment: Remove the old medium from cells and add 100 µL of the 2x CMS121 working solutions to the appropriate wells. Include wells for "vehicle control" (medium with the highest DMSO concentration) and "untreated control" (medium only).
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a suitable viability assay, such as CellTiter-Glo® (measures ATP) or an MTT assay.
-
For CellTiter-Glo®, follow the manufacturer's instructions to measure luminescence.
-
For MTT, add the reagent, incubate, solubilize formazan crystals with DMSO, and read absorbance.
-
-
Data Analysis: Normalize the data to the vehicle control wells (set to 100% viability). Plot the results as percent viability versus log[CMS121 concentration] and use a non-linear regression to calculate the IC50 value.
Protocol 2: Mouse Maximum Tolerated Dose (MTD) Study
This protocol establishes the highest chronic dose of CMS121 that can be administered without unacceptable toxicity.
-
Animal Groups: Use healthy mice of the same strain, age, and sex as your planned efficacy study. Create at least 4 groups (n=3-5 mice per group): a vehicle control group and three escalating dose groups of CMS121. Doses can be based on published data (e.g., 10, 20, 40 mg/kg/day).
-
Administration: Administer CMS121 daily for 7-14 days via the intended route (e.g., oral gavage or dietary admixture).
-
Monitoring: Record the following daily:
-
Body weight.
-
Clinical observations (e.g., changes in posture, activity, fur texture).
-
Food and water intake (if possible).
-
-
Toxicity Endpoints: Define unacceptable toxicity beforehand. Common endpoints include:
-
15-20% body weight loss.
-
Severe, persistent clinical signs of distress.
-
-
Data Analysis: The MTD is defined as the highest dose that does not produce unacceptable toxicity. If all doses are well-tolerated, a higher dose range may be needed. If toxicity is seen at the lowest dose, the range must be adjusted downwards. This MTD can then be used as the top dose in subsequent efficacy studies.
Visualizations
Caption: CMS121 inhibits FASN, reducing lipid synthesis and activating AMPK for neuroprotection.
Caption: A stepwise workflow for refining CMS121 dosage from in vitro to in vivo studies.
Caption: A decision tree to diagnose the cause of unexpected toxicity during experiments.
References
- 1. neuro-121.com [neuro-121.com]
- 2. CMS121, a fatty acid synthase inhibitor, protects against excess lipid peroxidation and inflammation and alleviates cognitive loss in a transgenic mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CMS121, a Novel Drug Candidate for the Treatment of Alzheimer's Disease and Age-Related Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neurosciencenews.com [neurosciencenews.com]
Overcoming Experimental Variability with CMS121: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CMS121. Our aim is to help you overcome experimental variability and achieve reliable, reproducible results. This resource includes frequently asked questions, detailed troubleshooting guides, and in-depth experimental protocols.
Frequently Asked Questions (FAQs)
1. What is CMS121 and what is its primary mechanism of action?
CMS121 is a synthetic derivative of the natural flavonoid fisetin.[1][2] Its primary mechanism of action is the inhibition of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids.[3][4][5] By inhibiting FASN, CMS121 modulates lipid metabolism, reduces lipid peroxidation, and exhibits anti-inflammatory and neuroprotective properties. It has been shown to protect cells from oxytosis/ferroptosis, a form of regulated cell death.
2. What are the recommended storage conditions for CMS121?
For long-term storage, CMS121 powder should be stored at -20°C for up to 3 years. In solvent, it is recommended to store stock solutions at -80°C for up to 6 months, or at -20°C for up to 1 month.
3. What are the recommended solvents for dissolving CMS121?
CMS121 is soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). For in vitro experiments, stock solutions are typically prepared in DMSO. For in vivo studies, specific formulations are required, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO and 90% (20% SBE-β-CD in saline).
4. What are typical working concentrations for in vitro and in vivo experiments?
-
In vitro : A concentration of 1 µM has been used in HT22 mouse hippocampal cells to observe effects on ACC1 phosphorylation. The EC50 values for protecting HT22 cells against ischemia and oxidative damage are 7 nM and 200 nM, respectively.
-
In vivo : In mouse models, CMS121 is often administered in the diet at concentrations of 200 ppm to 400 ppm. These concentrations correspond to daily doses of approximately 9.4-18.8 mg/kg/day or ~17-34 mg/kg/day, depending on the study. Oral administration of ~20 mg/kg daily has also been reported in SAMP8 mice.
5. How should CMS121 be administered in animal studies?
The most common method of administration is by incorporating it into the diet, which is provided ad libitum. This ensures consistent, long-term exposure. It is crucial to monitor food consumption to accurately calculate the daily dosage.
Troubleshooting Guide
Experimental variability can arise from several factors. This guide addresses common issues encountered when working with CMS121.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results between experiments | Compound Instability: CMS121 solution may degrade over time. | Prepare fresh working solutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution. |
| Variability in Animal Diet: If administering via feed, differences in food consumption can alter the effective dose. | House mice in small groups (e.g., 3 per cage) to get a more accurate average food consumption. Monitor food intake and body weight weekly. | |
| Cell Culture Conditions: Cell passage number, density, and serum quality can affect cellular response. | Use cells within a consistent and low passage number range. Seed cells at a uniform density for all experiments. Use a consistent source and lot of fetal bovine serum (FBS). | |
| Low or no observable effect | Insufficient Concentration: The concentration of CMS121 may be too low for the specific cell line or animal model. | Perform a dose-response curve to determine the optimal effective concentration for your specific model. |
| Poor Solubility: CMS121 may precipitate out of the solution, especially in aqueous media. | For in vitro experiments, ensure the final DMSO concentration is low (typically <0.1%) and does not affect cell viability. For in vivo formulations, use sonication or gentle heating to aid dissolution if precipitation occurs. | |
| Short Treatment Duration: The treatment time may be insufficient to observe a biological effect. | Review published literature for typical treatment durations for your model system. For chronic disease models, longer treatment periods (e.g., 3-6 months) are often necessary. | |
| Observed Toxicity or Off-Target Effects | High Concentration: The concentration of CMS121 may be in the toxic range for the cells or animals. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your cell line. For animal studies, monitor for signs of toxicity such as significant weight loss or behavioral changes. |
| Solvent Toxicity: The solvent (e.g., DMSO) may be causing toxicity at the concentration used. | Ensure the final solvent concentration is below the toxic threshold for your experimental system. Run a vehicle-only control group to assess the effect of the solvent. | |
| Off-Target Effects of FASN Inhibition: As a FASN inhibitor, CMS121 can have broad effects on lipid metabolism. | Be aware of the potential for systemic metabolic changes. Consider measuring key metabolic parameters (e.g., glucose, lipids) in your experiments. |
Key Experimental Protocols
In Vitro Protocol: Assessing Neuroprotection in HT22 Cells
This protocol is adapted from studies demonstrating the neuroprotective effects of CMS121.
-
Cell Culture: Culture HT22 mouse hippocampal cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Compound Preparation: Prepare a 10 mM stock solution of CMS121 in DMSO. Store at -80°C.
-
Treatment:
-
Seed HT22 cells in 96-well plates at a density of 5 x 10³ cells/well.
-
Allow cells to adhere for 24 hours.
-
Prepare serial dilutions of CMS121 in culture medium to achieve final concentrations ranging from 1 nM to 10 µM.
-
Pre-treat cells with CMS121 for 4 hours.
-
-
Induction of Cell Death:
-
To induce oxidative stress (oxytosis), add glutamate to a final concentration of 5 mM.
-
To induce ischemia, add iodoacetic acid to a final concentration of 10 µM.
-
-
Assessment of Cell Viability: After 12-24 hours of incubation with the toxin, assess cell viability using a standard MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the EC50 value of CMS121 for protecting against each toxin.
In Vivo Protocol: Evaluation of CMS121 in a Mouse Model of Alzheimer's Disease
This protocol is based on studies using the APPswe/PS1ΔE9 transgenic mouse model.
-
Animal Model: Use male APPswe/PS1ΔE9 transgenic mice and age-matched wild-type controls.
-
Diet Preparation:
-
Prepare a control diet and a CMS121-containing diet (400 ppm). The diet can be prepared by a commercial vendor (e.g., Harlan Teklad).
-
This dosage leads to an average consumption of approximately 34 mg/kg/day.
-
-
Treatment Regimen:
-
Begin treatment at 9 months of age, when cognitive deficits are already present.
-
Provide the respective diets ad libitum for 3 months.
-
Randomly assign mice to treatment or control groups (n=12 per group).
-
-
Behavioral Testing:
-
After the 3-month treatment period, perform a battery of behavioral tests to assess cognitive function, such as the Morris Water Maze for spatial learning and memory.
-
Ensure that behavioral testing is performed by researchers blinded to the treatment groups.
-
-
Tissue Collection and Analysis:
-
Following behavioral testing, sacrifice the mice and harvest brain tissue.
-
Analyze brain tissue for markers of inflammation, oxidative stress (e.g., 4-HNE), and lipid metabolism.
-
Quantitative Data Summary
In Vivo Efficacy of CMS121 in Mouse Models
| Mouse Model | Dosage | Duration | Key Findings | Reference |
| APPswe/PS1ΔE9 (Alzheimer's) | 400 ppm in diet (~34 mg/kg/day) | 3 months | Reversed memory loss; reduced lipid peroxidation and inflammation. | |
| R6/2 (Huntington's) | 200 ppm and 400 ppm in diet (~17 and ~34 mg/kg/day) | From 6 weeks of age | Slowed motor dysfunction; increased median lifespan. | |
| db/db (Diabetes) | 200 ppm then 400 ppm in diet (~9.4 then ~18.8 mg/kg/day) | 6 months | Improved glucose tolerance; reduced liver inflammation and renal damage. | |
| Wild-Type (Aging) | 200 ppm then 400 ppm in diet (~9.4 then ~18.8 mg/kg/day) | 6 months | 40% decrease in body weight gain; improved glucose and lipid indexes. |
In Vitro Potency of CMS121
| Cell Line | Assay | EC50 | Reference |
| HT22 | Protection against ischemia (iodoacetic acid-induced cell death) | 7 nM | |
| HT22 | Protection against oxidative stress (glutamate-induced cell death) | 200 nM |
Visualizations
CMS121 Mechanism of Action and Downstream Effects
References
- 1. neuro-121.com [neuro-121.com]
- 2. neuro-121.com [neuro-121.com]
- 3. CMS121, a fatty acid synthase inhibitor, protects against excess lipid peroxidation and inflammation and alleviates cognitive loss in a transgenic mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CMS121, a Novel Drug Candidate for the Treatment of Alzheimer's Disease and Age-Related Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CMS121 (CMS-121) | FASN inhibitor | Probechem Biochemicals [probechem.com]
Best practices for storing and handling CMS121
Welcome to the technical support center for CMS121. This resource is designed to assist researchers, scientists, and drug development professionals in the proper storage, handling, and experimental use of CMS121. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and potential issues that may arise during the handling and use of CMS121.
Q1: How should I store CMS121 powder and stock solutions?
A: For long-term storage, CMS121 powder should be stored at -20°C for up to 3 years, or at 4°C for up to 2 years. Once in solvent, stock solutions are stable for up to 6 months at -80°C and for 1 month at -20°C.[1][2] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[1]
Q2: What is the best solvent for dissolving CMS121?
A: CMS121 is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 50 mg/mL (155.58 mM), though ultrasonic assistance may be needed.[2] It is also soluble in Dimethylformamide (DMF) at 30 mg/mL.[3] For in vivo experiments, specific solvent mixtures are recommended to ensure solubility and biocompatibility.
Q3: I'm having trouble dissolving CMS121, or it's precipitating out of solution. What should I do?
A: If you observe precipitation or phase separation during preparation, gentle heating and/or sonication can be used to aid dissolution. Ensure you are using a recommended solvent system and have not exceeded the solubility limit. For in vivo preparations, adding the solvents sequentially as described in the protocols is crucial.
Q4: What are the recommended concentrations of CMS121 for in vitro experiments?
A: The effective concentration of CMS121 can vary depending on the cell line and experimental endpoint. A common starting point for in vitro assays, such as in HT22 cells, is 1 µM. The EC50 values for protecting HT22 cells against ischemia and oxidative damage are 7 nM and 200 nM, respectively. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q5: What is the recommended dosage for in vivo animal studies?
A: For in vivo studies in mice, CMS121 has been administered orally in the diet. Dosages of approximately 20 mg/kg/day have been used in female SAMP8 mice for 4 months. In other studies, dietary administration of 200 ppm and 400 ppm has been used, which corresponds to approximately 17 and 34 mg/kg/day, respectively. The optimal dosage may vary depending on the animal model and the specific research question.
Q6: Is CMS121 considered a hazardous substance?
A: According to the available Safety Data Sheet (SDS), CMS121 is not classified as a hazardous substance. However, it is crucial to handle all chemicals with appropriate laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving CMS121.
Table 1: In Vitro Efficacy of CMS121
| Cell Line | Assay | Parameter | Value |
| HT22 | Ischemia Protection | EC50 | 7 nM |
| HT22 | Oxidative Damage Protection | EC50 | 200 nM |
| HT22 | ACC1 Phosphorylation (Ser79) | Concentration | 1 µM (4 hours) |
Table 2: In Vivo Administration and Effects of CMS121 in Mouse Models
| Mouse Model | Administration Route | Dosage | Duration | Key Outcomes |
| SAMP8 (aging) | Oral (daily) | ~20 mg/kg/day | 4 months | Reduced cognitive decline and metabolic markers of aging. |
| db/db (diabetes) | Dietary | Not specified | 6 months | Improved glucose tolerance, reduced HbA1c and insulin levels. |
| APPswe/PS1ΔE9 (Alzheimer's) | Dietary | 400 ppm (~34 mg/kg/day) | 3 months | Alleviated cognitive dysfunction. |
| R6/2 (Huntington's) | Dietary | 200 ppm (~17 mg/kg/day) | - | Slowed motor dysfunction and increased median lifespan. |
| C57BL/6 (aging) | Dietary | 9.4 - 18.8 mg/kg/day | 6 months | 40% decrease in body weight gain, improved glucose and lipid indexes. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving CMS121.
Western Blot Analysis for ACC1 Phosphorylation
This protocol is adapted from studies demonstrating CMS121's effect on ACC1 phosphorylation in HT22 cells.
1. Cell Culture and Treatment:
-
Culture HT22 mouse hippocampal cells in appropriate media and conditions.
-
Treat cells with 1 µM CMS121 or vehicle control (e.g., DMSO) for 4 hours.
2. Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ACC1 (Ser79) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
6. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ACC1 or a housekeeping protein like β-actin or GAPDH.
Cell Viability (MTT) Assay
This protocol is a standard procedure for assessing cell viability and can be adapted for use with CMS121 to evaluate its protective effects against cellular stressors.
1. Cell Seeding:
-
Seed cells (e.g., HT22) in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight in a cell culture incubator.
2. Treatment:
-
Pre-treat the cells with various concentrations of CMS121 (e.g., 0.01, 0.1, 1, 10 µM) for a specified duration (e.g., 1-2 hours).
-
Induce cellular stress by adding a toxic agent (e.g., glutamate for oxytosis, or a substance to induce ischemia or oxidative damage). Include appropriate positive and negative controls.
-
Incubate for the desired experimental duration (e.g., 24 hours).
3. MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
4. Solubilization of Formazan:
-
Carefully remove the media from the wells.
-
Add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control group.
-
Plot the results as a dose-response curve to determine the EC50 of CMS121's protective effect.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by CMS121 and a general experimental workflow for its in vitro evaluation.
Caption: Mechanism of action of CMS121.
Caption: In vitro experimental workflow for CMS121.
References
How to control for confounding variables in CMS121 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CMS121. The information is designed to address specific issues that may be encountered during experimental design and execution, with a focus on controlling for confounding variables.
Frequently Asked Questions (FAQs)
Q1: What is CMS121 and what is its primary mechanism of action?
A1: CMS121 is a chemically optimized derivative of fisetin, a naturally occurring flavonoid.[1] Its primary mechanism of action is the inhibition of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids.[2][3] By inhibiting FASN, CMS121 modulates lipid metabolism, which in turn reduces lipid peroxidation and neuroinflammation.[3][4] Additionally, CMS121 has been shown to activate the AMPK/SIRT1 signaling pathway, which is involved in cellular stress resistance and metabolic homeostasis.
Q2: What are the most critical confounding variables to consider in preclinical (mouse model) studies of CMS121?
A2: In preclinical studies using mouse models of diseases like Alzheimer's, several confounding variables can significantly impact the results. These include:
-
Genetic Background of Mice: Different mouse strains can have varying susceptibilities to diet-induced obesity and metabolic changes, which can affect the outcomes of CMS121 treatment. It is crucial to use a consistent genetic background and report it in the study.
-
Sex: Male and female mice can respond differently to stimuli and treatments. For instance, a key study on CMS121 in an Alzheimer's mouse model used only male mice to reduce variability. Therefore, it is important to either use a single sex or include both sexes and analyze the data accordingly.
-
Diet: Since CMS121 is often administered through the diet and it affects lipid metabolism, the composition of the chow (e.g., fat content) is a major potential confounder. Standardized diets should be used for all experimental groups.
-
Gut Microbiome: The gut microbiome can influence neurodegeneration and brain inflammation. Factors that can alter the microbiome, such as diet and antibiotics, should be carefully controlled.
-
Housing Conditions: Environmental factors such as cage density, enrichment, and light-dark cycles can affect mouse behavior and physiology.
-
Experimenter and Handling: Variations in handling and the execution of behavioral tests by different experimenters can introduce variability.
Q3: How can I control for dietary-induced variability in my CMS121 mouse study?
A3: To control for diet-induced variability, it is essential to:
-
Use a Standardized Diet: All experimental and control groups should receive the same diet, with the only difference being the presence or absence of CMS121.
-
Monitor Food Intake: Regularly measure food consumption to ensure that the observed effects are not due to differences in caloric intake between groups.
-
Acclimatize Mice to the Diet: Before starting the experiment, allow the mice a period of acclimatization to the specific diet that will be used.
-
Consider the Macronutrient Composition: Be aware that high-fat diets can increase inter-individual variability in body weight and metabolic parameters.
-
Report Diet Composition: Clearly describe the diet composition in your methods section to ensure reproducibility.
Troubleshooting Guides
Troubleshooting Inconsistent Results in Behavioral Assays
Problem: High variability or unexpected results in behavioral tests like the Morris Water Maze.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Sensory or Motor Impairments in Mice | Some mouse strains have inherent visual or motor deficits that can confound maze performance. Solution: Conduct control experiments, such as a visible platform version of the Morris Water Maze, to assess for these impairments. |
| Procedural Learning Deficits | Mice may struggle with the procedural aspects of the task, such as learning to climb onto the platform, which can be mistaken for a spatial memory deficit. Solution: Include a visible platform training phase before the hidden platform trials. |
| Experimenter Bias/Variability | Inconsistent handling or procedural cues from the experimenter can influence mouse behavior. Solution: Ensure all experimenters are well-trained and follow a standardized protocol. Blinding the experimenter to the treatment groups is highly recommended. |
| Environmental Factors | Changes in the testing room, lighting, or noise levels can affect performance. Solution: Maintain a consistent testing environment and acclimate the mice to the room before each trial. |
Troubleshooting Variability in Western Blot Results for FASN and Inflammatory Markers
Problem: Inconsistent band intensities for FASN, iNOS, COX-2, or TNF-α in western blot analysis.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Sample Preparation Inconsistency | Variability in tissue homogenization or protein extraction can lead to differing protein yields. Solution: Follow a standardized protocol for tissue lysis and protein quantification. Ensure all samples are processed similarly. |
| Uneven Protein Loading | Inaccurate protein quantification can result in unequal loading of protein onto the gel. Solution: Use a reliable protein assay (e.g., BCA) and run a loading control (e.g., β-actin or GAPDH) on every blot to normalize the data. |
| Antibody Performance | Primary or secondary antibodies may have batch-to-batch variability or suboptimal dilutions. Solution: Validate each new lot of antibody and optimize the antibody concentrations for your specific experimental conditions. |
| Transfer Issues | Inefficient or uneven transfer of proteins from the gel to the membrane. Solution: Ensure proper sandwich assembly, use an appropriate transfer buffer, and optimize transfer time and voltage. |
Experimental Protocols
Morris Water Maze for Spatial Memory Assessment
This protocol is adapted from procedures used in Alzheimer's disease mouse models.
-
Apparatus: A circular pool (approximately 120 cm in diameter) filled with water made opaque with non-toxic white paint. A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface.
-
Visible Platform Training (Day 1): The platform is marked with a visible cue (e.g., a flag) and placed in a different quadrant for each of the four trials. This phase assesses for any visual or motor deficits.
-
Hidden Platform Training (Days 2-5): The platform is hidden in a fixed location. For each trial, the mouse is gently placed in the water facing the pool wall from one of four randomized starting positions. The mouse is allowed 60 seconds to find the platform. If it fails, it is guided to the platform and allowed to remain there for 15-20 seconds.
-
Probe Trial (Day 6): The platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded as a measure of long-term spatial memory.
Western Blot Analysis of FASN and Inflammatory Markers
-
Tissue Homogenization: Snap-frozen brain tissue is homogenized in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated on a polyacrylamide gel and then transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against FASN, iNOS, COX-2, TNF-α, or a loading control (e.g., β-actin).
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
FASN Activity Assay
This assay measures FASN activity by monitoring the oxidation of NADPH at 340 nm.
-
Protein Extraction: Protein extracts are prepared from tissues in a suitable lysis buffer.
-
Reaction Mixture: A reaction buffer is prepared containing potassium phosphate buffer, EDTA, and dithiothreitol (DTT).
-
Assay Procedure:
-
Add 20 µL of the protein extract to a 96-well plate.
-
Add 200 µL of the FASN reaction buffer containing acetyl-CoA and NADPH.
-
Measure the background NADPH oxidation at 340 nm for 3 minutes at 37°C.
-
Initiate the FASN-specific reaction by adding malonyl-CoA.
-
Measure the decrease in absorbance at 340 nm for 15 minutes at 37°C.
-
-
Calculation: The rate of FASN-dependent NADPH oxidation is calculated by subtracting the background rate from the rate after adding malonyl-CoA. FASN activity is then normalized to the total protein concentration.
Quantitative Data
The following table summarizes key findings from a preclinical study of CMS121 in the APPswe/PS1ΔE9 mouse model of Alzheimer's disease.
| Parameter | Wild-Type (WT) Control | AD Model (Untreated) | AD Model + CMS121 |
| Morris Water Maze (Time to find hidden platform) | Performs well (e.g., finds platform quickly after initial trials) | Significant deficit (takes longer to find the platform) | Performance comparable to WT mice |
| Contextual Memory | Normal | Impaired | Normalized to WT levels |
| 4-HNE (Lipid Peroxidation Marker in Hippocampus) | Baseline levels | Increased | Reduced to WT levels |
| FASN Protein Levels in Brain | Baseline levels | No significant change | No significant change |
| Palmitate Levels in Brain | Baseline levels | Increased | Normalized to WT levels |
Visualizations
Signaling Pathways
Caption: CMS121 inhibits FASN and activates the AMPK/SIRT1 pathway.
Experimental Workflow
Caption: Workflow for a preclinical study of CMS121 in a mouse model.
Logical Relationships of Confounding Variables
Caption: Confounding variables can influence both treatment and outcome.
References
- 1. The Role of Gut Microbiota in Neurodegenerative Diseases: Current Insights and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CMS121, a fatty acid synthase inhibitor, protects against excess lipid peroxidation and inflammation and alleviates cognitive loss in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CMS121, a fatty acid synthase inhibitor, protects against excess lipid peroxidation and inflammation and alleviates cognitive loss in a transgenic mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Detection of CMS121 Cellular Targets
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the detection of cellular targets of CMS121.
Frequently Asked Questions (FAQs)
Q1: What is CMS121 and what is its primary known cellular target?
A1: CMS121 is a chemically optimized derivative of the natural flavonoid fisetin.[1] Its primary known cellular target is Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids.[2][3][4] CMS121 inhibits FASN activity, leading to modulation of lipid metabolism, reduction of lipid peroxidation, and anti-inflammatory effects.[2]
Q2: What are the key signaling pathways modulated by CMS121?
A2: CMS121 has been shown to modulate several key signaling pathways. Primarily, by inhibiting FASN, it impacts lipid metabolism. Additionally, CMS121 has been found to activate AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1), which are crucial regulators of cellular stress resistance and metabolic homeostasis.
Q3: What are the initial steps to confirm if CMS121 is active in my cellular model?
A3: A recommended initial step is to perform a dose-response experiment and assess the impact on FASN activity or downstream markers of lipid metabolism. You can measure the enzymatic activity of FASN in cell lysates treated with varying concentrations of CMS121. Alternatively, you can use Western blotting to analyze the levels of proteins involved in lipid metabolism or inflammation that are known to be affected by CMS121, such as phosphorylated ACC1, iNOS, or COX2.
Q4: What methods can be used to identify novel cellular targets of CMS121?
A4: A powerful and unbiased method for identifying novel protein targets of small molecules like CMS121 is the Drug Affinity Responsive Target Stability (DARTS) assay. This technique is based on the principle that a protein's stability against proteolysis increases upon binding to a small molecule. The workflow involves treating cell lysates with CMS121, followed by limited proteolysis and subsequent identification of the protected proteins by mass spectrometry.
Troubleshooting Guides
Target Identification using Drug Affinity Responsive Target Stability (DARTS)
Issue: No significant protein protection is observed after CMS121 treatment in the DARTS experiment.
-
Possible Cause 1: Suboptimal CMS121 Concentration. The concentration of CMS121 used may be too low to achieve sufficient target engagement.
-
Solution: Perform a dose-response experiment. Test a range of CMS121 concentrations (e.g., 1 µM to 50 µM) to determine the optimal concentration for target stabilization.
-
-
Possible Cause 2: Inappropriate Protease Concentration or Digestion Time. The protease concentration may be too high, leading to complete degradation of all proteins, or the digestion time may be too long.
-
Solution: Optimize the protease digestion conditions. Perform a titration of the protease (e.g., pronase or thermolysin) to find a concentration that results in partial digestion of the total protein lysate. Also, test different digestion times (e.g., 10, 20, and 30 minutes).
-
-
Possible Cause 3: Target protein is of low abundance. The cellular target of CMS121 might be a low-abundance protein, making it difficult to detect by mass spectrometry.
-
Solution: Consider cellular fractionation to enrich for specific organelles or protein compartments where the target might be located before performing the DARTS protocol.
-
Validation of FASN as a Target by Western Blot
Issue: Weak or no FASN signal in the Western blot.
-
Possible Cause 1: Poor antibody quality or incorrect antibody dilution. The primary antibody against FASN may have low affinity or be used at a suboptimal dilution.
-
Solution: Use a validated, high-affinity FASN antibody. Perform an antibody titration to determine the optimal working concentration. Ensure the primary antibody is compatible with the species of your sample.
-
-
Possible Cause 2: Inefficient protein transfer. FASN is a large protein (~270 kDa), and its transfer from the gel to the membrane might be inefficient.
-
Solution: Optimize the transfer conditions for large proteins. Use a lower percentage acrylamide gel for better resolution of high molecular weight proteins. Consider an overnight wet transfer at a low voltage in a cold room or use a transfer buffer containing a lower percentage of methanol.
-
-
Possible Cause 3: Low FASN expression in the chosen cell line. The selected cellular model may express low levels of FASN.
-
Solution: Use a positive control cell line known to have high FASN expression (e.g., many cancer cell lines). If possible, consider overexpressing FASN in your cell line for initial validation experiments.
-
Issue: High background or non-specific bands in the Western blot.
-
Possible Cause 1: Insufficient blocking. The blocking step may not be adequate to prevent non-specific antibody binding.
-
Solution: Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Try different blocking agents, such as 5% non-fat milk or 5% Bovine Serum Albumin (BSA) in TBST. For phospho-protein detection, BSA is generally recommended over milk.
-
-
Possible Cause 2: Primary or secondary antibody concentration is too high.
-
Solution: Reduce the concentration of the primary and/or secondary antibodies. Perform a titration to find the optimal concentration that gives a strong specific signal with low background.
-
-
Possible Cause 3: Inadequate washing. Insufficient washing can lead to the retention of non-specifically bound antibodies.
-
Solution: Increase the number and duration of washes after primary and secondary antibody incubations. Ensure a sufficient volume of washing buffer (e.g., TBST) is used with agitation.
-
Quantitative Data Summary
The following tables summarize the quantitative effects of CMS121 observed in various preclinical studies.
Table 1: Effects of CMS121 on Metabolic Parameters and Body Weight
| Parameter | Model System | Treatment Details | Observed Effect | Reference |
| Body Weight Gain | Wild-type aging mice | CMS121 in diet for 6 months | 40% decrease in body weight gain compared to control. | |
| Lean Mass | Wild-type aging mice | CMS121 in diet for 6 months | Significantly greater lean mass compared to control. | |
| Fat Mass | Wild-type aging mice | CMS121 in diet for 6 months | Less fat mass compared to control. | |
| Glucose Tolerance | db/db mice | CMS121 in diet for 6 months | Improved glucose tolerance. | |
| HbA1c Levels | db/db mice | CMS121 in diet for 6 months | Reduced HbA1c levels. | |
| Plasma Insulin Levels | db/db mice | CMS121 in diet for 6 months | Reduced insulin levels. |
Table 2: Effects of CMS121 on Protein and Metabolite Levels
| Molecule | Tissue/Cell Type | Model System | Observed Effect | Reference |
| p-ACC1 (phosphorylated) | Adipose Tissue | Wild-type aging mice | Increased levels. | |
| FASN | Liver | Wild-type aging mice | Lower levels. | |
| Nrf1 | Adipose Tissue | Wild-type aging mice | Increased levels. | |
| TFAM | Adipose Tissue | Wild-type aging mice | Increased levels. | |
| GLUT4 | Adipose Tissue | Wild-type aging mice | Increased levels. | |
| Caspase 1, Caspase 3, NOX4 | Liver | Wild-type aging mice | Lower levels. | |
| 4-HNE protein adducts | Hippocampus | AD transgenic mice | Decreased to levels of untreated wild-type mice. | |
| GFAP | Hippocampus | AD transgenic mice | Decreased levels. | |
| iNOS, COX2, TNFα | BV2 microglial cells | LPS-activated | Decreased levels. | |
| Palmitate | Brain | AD transgenic mice | Normalized to levels seen in control mice. |
Experimental Protocols
Drug Affinity Responsive Target Stability (DARTS) Protocol
This protocol provides a general workflow for identifying the protein targets of CMS121.
-
Lysate Preparation:
-
Culture cells to ~80% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in M-PER buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
CMS121 Incubation:
-
Dilute the cell lysate to a final concentration of 1-2 mg/mL.
-
Divide the lysate into two aliquots: one for CMS121 treatment and one for vehicle control (e.g., DMSO).
-
Add CMS121 to the treatment aliquot to the desired final concentration (start with a range, e.g., 10 µM). Add an equivalent volume of vehicle to the control aliquot.
-
Incubate at room temperature for 1 hour with gentle rocking.
-
-
Protease Digestion:
-
Add a protease (e.g., pronase or thermolysin) to both the CMS121-treated and vehicle-treated lysates. The protease concentration should be optimized beforehand to achieve partial digestion.
-
Incubate at room temperature for a predetermined optimal time (e.g., 20 minutes).
-
Stop the digestion by adding an equal volume of 2x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
-
SDS-PAGE and Analysis:
-
Run the digested samples on an SDS-PAGE gel.
-
For validation of a known target like FASN, proceed with a Western blot using a FASN-specific antibody.
-
For unbiased target identification, stain the gel with Coomassie Blue. Excise the protein bands that are protected from digestion in the CMS121-treated lane compared to the control lane.
-
Submit the excised bands for protein identification by mass spectrometry.
-
FASN Enzymatic Activity Assay Protocol
This spectrophotometric assay measures FASN activity by monitoring the oxidation of NADPH at 340 nm.
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, 1 mM DTT.
-
Substrate Solution: 10 mM Acetyl-CoA, 10 mM Malonyl-CoA in assay buffer.
-
NADPH Solution: 10 mM NADPH in assay buffer.
-
Cell Lysate: Prepare cell lysate as described in the DARTS protocol.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
50 µL of cell lysate (containing FASN).
-
10 µL of Substrate Solution.
-
Pre-incubate with varying concentrations of CMS121 or vehicle for 15 minutes at 37°C.
-
-
To initiate the reaction, add 10 µL of NADPH Solution to each well.
-
Immediately measure the decrease in absorbance at 340 nm every minute for 15-30 minutes using a plate reader at 37°C.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (change in A340 per minute).
-
The FASN activity is proportional to the rate of NADPH consumption.
-
Plot the FASN activity against the concentration of CMS121 to determine the IC50.
-
Visualizations
Caption: CMS121 signaling pathway.
References
- 1. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 2. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay [bio-protocol.org]
- 4. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay [en.bio-protocol.org]
Validation & Comparative
A Comparative Guide to the Neuroprotective Effects of CMS121 and Other Therapeutic Candidates in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective agent CMS121 with other therapeutic alternatives, supported by experimental data from preclinical studies. The information is intended to offer an objective overview to aid in research and development efforts in the field of neurodegenerative diseases.
Introduction to CMS121
CMS121 is a synthetic derivative of the natural flavonoid fisetin.[1] It has been shown to possess potent neuroprotective properties, primarily through its action as a fatty acid synthase (FASN) inhibitor.[2][3] By inhibiting FASN, CMS121 reduces lipid peroxidation and neuroinflammation, key pathological features observed in neurodegenerative conditions like Alzheimer's disease.[1][2] Preclinical studies in various models have demonstrated its potential to alleviate cognitive deficits and protect neurons from damage.
Comparative Analysis of Neuroprotective Agents
To provide a comprehensive overview, this guide compares the efficacy of CMS121 with its parent compound Fisetin, another investigational drug J147, and other therapeutic strategies targeting different pathological pathways in Alzheimer's disease, such as antioxidants (Vitamin E), anti-inflammatory agents (NSAIDs), and therapies targeting amyloid-beta (Aducanumab, Lecanemab) and tau.
Table 1: Comparison of Cognitive Outcomes in Animal Models of Alzheimer's Disease
| Therapeutic Agent | Animal Model | Cognitive Test | Key Findings |
| CMS121 | APPswe/PS1dE9 Mice | Morris Water Maze | Treated mice showed significantly improved spatial memory, performing as well as wild-type controls. |
| Fisetin | APPswe/PS1dE9 Mice | Morris Water Maze | Improved memory and cognition in AD mice. |
| J147 | SAMP8 Mice | Various behavioral tests | Enhanced cognition and protected against age-associated cognitive decline. |
| Vitamin E | Transgenic AD Mice | Not specified | Supplementation was shown to improve cognitive and memory deficits. |
| NSAIDs (Ibuprofen, Naproxen) | AD Transgenic Mice | Not specified | Ameliorated cognitive deficits with long-term treatment. |
| Aducanumab | APP23 Mice | Active Place Avoidance | Did not significantly improve cognition in this preclinical model. |
| Lecanemab | Arctic Transgenic Mice | Not specified | Reduced soluble beta-amyloid protofibrils and rescued neurons from cell death. |
| Tau-targeted therapy (Tideglusib) | Transgenic Tau Mice | Spatial Memory Tasks | Reversed spatial memory impairments. |
Table 2: Comparison of Effects on Key Pathological Biomarkers
| Therapeutic Agent | Key Biomarker | Effect |
| CMS121 | Lipid Peroxidation (4-HNE) | Significantly reduced levels in the brains of AD mice. |
| Neuroinflammation (GFAP) | Decreased levels in the hippocampi of AD mice. | |
| Fatty Acid Synthase (FASN) | Inhibits FASN activity. | |
| Fisetin | Oxidative Stress | Diminishes oxidative stress and ROS production. |
| Neuroinflammation (NF-κB) | Suppresses the expression of inflammatory cytokines. | |
| J147 | Mitochondrial Function | Preserved mitochondrial homeostasis. |
| Vitamin E | Oxidative Stress (GSH, TBARS) | Mitigated the reduction of GSH and the increase of TBARS. |
| NSAIDs (Ibuprofen, Naproxen) | Neuroinflammation (Neuronal CCEs) | Blocked the induction of neuronal cell cycle events. |
| Aducanumab | Amyloid Plaques | Reduced total plaque area in the hippocampus. |
| Lecanemab | Soluble Beta-Amyloid Protofibrils | Selectively binds to and reduces levels in the brain. |
| Tau-targeted therapy (Tideglusib) | Tau Phosphorylation | Reduced tau phosphorylation in transgenic mice. |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of CMS121 are primarily attributed to its inhibition of Fatty Acid Synthase (FASN), which in turn reduces lipotoxicity and inflammation. The following diagram illustrates this proposed signaling pathway.
Figure 1. Proposed signaling pathway of CMS121's neuroprotective effects.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.
Morris Water Maze for Cognitive Assessment
The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.
-
Apparatus: A circular pool (typically 1.2-1.5 m in diameter) filled with opaque water. A hidden platform is submerged just below the water's surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase: Mice are trained over several days to find the hidden platform from different starting locations. Each trial has a maximum duration (e.g., 60-90 seconds), and the latency to find the platform is recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
-
Data Analysis: Key metrics include escape latency during acquisition, path length, and time spent in the target quadrant during the probe trial.
Measurement of Lipid Peroxidation (Thiobarbituric Acid Reactive Substances - TBARS Assay)
This assay quantifies malondialdehyde (MDA), a major product of lipid peroxidation.
-
Sample Preparation: Brain tissue is homogenized in a suitable buffer (e.g., Tris-HCl) on ice.
-
Assay Procedure:
-
The homogenate is mixed with a solution of thiobarbituric acid (TBA) and an acid (e.g., trichloroacetic acid).
-
The mixture is heated (e.g., at 95°C for 60 minutes) to allow the reaction between MDA and TBA to form a colored product.
-
After cooling, the absorbance of the solution is measured spectrophotometrically (typically at 532 nm).
-
-
Quantification: The concentration of MDA is calculated using a standard curve generated with a known concentration of MDA.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
ELISA is a common method for quantifying the levels of specific proteins, such as inflammatory cytokines, in biological samples.
-
Sample Preparation: Brain tissue is homogenized in a lysis buffer containing protease inhibitors to extract proteins. The total protein concentration is determined using a standard protein assay (e.g., BCA assay).
-
ELISA Procedure (Sandwich ELISA):
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest.
-
The prepared tissue lysates and standards are added to the wells and incubated.
-
After washing, a detection antibody (conjugated to an enzyme like HRP) is added.
-
A substrate is then added, which reacts with the enzyme to produce a colored product.
-
The absorbance is measured using a plate reader, and the concentration of the cytokine is determined from a standard curve.
-
Experimental Workflow for Preclinical Evaluation of Neuroprotective Agents
The following diagram outlines a typical workflow for the preclinical evaluation of a novel neuroprotective compound like CMS121.
Figure 2. General workflow for preclinical evaluation of neuroprotective agents.
Conclusion
CMS121 demonstrates significant promise as a neuroprotective agent in preclinical models of Alzheimer's disease. Its unique mechanism of targeting FASN to reduce lipid peroxidation and inflammation offers a distinct therapeutic approach compared to traditional amyloid- and tau-focused strategies. The comparative data presented in this guide highlight the potential of CMS121, while also underscoring the multifaceted nature of neurodegenerative diseases and the importance of exploring diverse therapeutic targets. Further research, including direct comparative clinical trials, will be crucial to fully elucidate the therapeutic potential of CMS121 and other emerging neuroprotective agents.
References
- 1. Role of Vitamin E in the Treatment of Alzheimer's Disease: Evidence from Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-Steroidal Anti-Inflammatory Drugs and Cognitive Function: Are Prostaglandins at the Heart of Cognitive Impairment in Dementia and Delirium ? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Vitamin E in the Treatment of Alzheimer’s Disease: Evidence from Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CMS121 and Other FASN Inhibitors for Researchers and Drug Development Professionals
An in-depth guide to the mechanisms, efficacy, and experimental data of leading Fatty Acid Synthase inhibitors.
Fatty Acid Synthase (FASN) has emerged as a critical therapeutic target in a range of diseases, from metabolic disorders to cancer and neurodegenerative conditions. The aberrant upregulation of FASN in pathological states has spurred the development of numerous inhibitors aimed at curtailing its activity. This guide provides a comparative analysis of a novel FASN inhibitor, CMS121, against other prominent inhibitors in the field, with a focus on experimental data to inform research and drug development.
Introduction to FASN Inhibition
Fatty Acid Synthase is the central enzyme in the de novo lipogenesis pathway, responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[1] In normal physiology, FASN expression is low in most tissues, with dietary lipids being the primary source of fatty acids. However, in various diseases, including many cancers, nonalcoholic steatohepatitis (NASH), and even neurodegenerative diseases like Alzheimer's, FASN is significantly overexpressed.[1][2] This heightened lipogenesis provides cancer cells with the necessary building blocks for rapid proliferation and membrane synthesis, contributes to lipid accumulation in liver cells in NASH, and has been implicated in inflammation and oxidative stress in the brain.[1][2] Inhibition of FASN, therefore, presents a promising therapeutic strategy to selectively target these pathological processes.
Comparative Overview of FASN Inhibitors
This guide focuses on a comparative analysis of CMS121, a novel synthetic derivative of the flavonoid fisetin, and other notable FASN inhibitors that have been extensively studied or have advanced to clinical trials.
| Inhibitor | Chemical Class | Primary Therapeutic Area(s) of Investigation | Key Distinguishing Features |
| CMS121 | Flavonoid derivative | Alzheimer's Disease, Metabolic Dysfunction | Dual mechanism of action: inhibits FASN and activates AMPK. Neuroprotective and anti-inflammatory effects. |
| TVB-2640 (Denifanstat/ASC40) | Thiophenopyrimidine | NASH, Acne, Oncology | First-in-class oral, reversible FASN inhibitor. Has undergone extensive clinical trials. |
| Orlistat | Lipstatin derivative | Obesity, Oncology (preclinical) | Primarily known as a lipase inhibitor for weight loss; also inhibits the thioesterase domain of FASN. |
| C75 | Cerulenin analog | Oncology (preclinical) | Synthetic analog of a natural FASN inhibitor, cerulenin. |
Quantitative Performance Data
Direct head-to-head comparative studies of CMS121 with other FASN inhibitors are limited in the public domain. However, by compiling data from various preclinical and clinical studies, we can draw inferences about their relative potency and efficacy in different models.
| Inhibitor | IC50 (FASN Inhibition) | Efficacy Highlights | Pharmacokinetic Profile Highlights |
| CMS121 | Not publicly available | - Alleviates cognitive decline in a transgenic mouse model of Alzheimer's disease.- Reduces lipid peroxidation and neuroinflammation in vitro and in vivo.- Improves metabolic parameters in a mouse model of aging-related obesity. | - Phase 1 trial in healthy volunteers showed it to be generally well-tolerated.- Systemic exposure is higher in the fed state.- Exhibits age-related effects on pharmacokinetics. |
| TVB-2640 (Denifanstat/ASC40) | 0.052 µM | - Significantly reduces liver fat content in NASH patients.- Demonstrates efficacy in treating moderate to severe acne.- Shows anti-tumor activity in preclinical cancer models and some clinical responses in combination with other agents. | - Orally bioavailable.- Favorable tolerability profile in Phase 1 and 2 clinical trials. |
| Orlistat | Not consistently reported for direct FASN inhibition | - Demonstrates anti-tumorigenic effects in preclinical ovarian cancer models, particularly in combination with chemotherapy. | - Limited systemic absorption, primarily acts in the gastrointestinal tract. |
| C75 | Not consistently reported | - Shows anti-tumor effects in various preclinical cancer models. | - Preclinical use has been associated with significant weight loss, a potential side effect. |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for these inhibitors is the direct inhibition of FASN, leading to a reduction in the synthesis of fatty acids. However, the downstream consequences and potential off-target effects can differ.
CMS121: A Dual-Action Inhibitor
CMS121 stands out due to its dual mechanism of action. In addition to directly inhibiting FASN, it also activates 5' AMP-activated protein kinase (AMPK). AMPK is a central regulator of cellular energy homeostasis. Its activation leads to the phosphorylation and inhibition of Acetyl-CoA Carboxylase (ACC), the enzyme that produces malonyl-CoA, the substrate for FASN. This dual action of CMS121—directly inhibiting FASN and reducing the availability of its substrate—may lead to a more profound and sustained suppression of de novo lipogenesis.
Caption: Dual mechanism of CMS121 on the lipogenesis pathway.
Other FASN Inhibitors: Direct FASN Blockade
In contrast, inhibitors like TVB-2640, Orlistat, and C75 are primarily characterized by their direct inhibition of FASN. TVB-2640 is a reversible inhibitor, while Orlistat and the parent compound of C75, cerulenin, are irreversible inhibitors. The downstream effects of this direct inhibition include the accumulation of malonyl-CoA, which can have its own metabolic consequences, and the depletion of palmitate and other downstream fatty acids. This leads to impaired membrane synthesis, altered protein palmitoylation, and ultimately, apoptosis in cancer cells.
Caption: Mechanism of direct FASN inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of FASN inhibitors.
FASN Inhibition Assay (In Vitro)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against FASN enzymatic activity.
Protocol Summary:
-
Enzyme Source: Purified recombinant human FASN or cell lysates from a high FASN-expressing cell line (e.g., SKBR3 breast cancer cells).
-
Reaction Mixture: A reaction buffer containing acetyl-CoA, NADPH, and the FASN enzyme source.
-
Inhibitor Addition: The test compound (e.g., CMS121, TVB-2640) is added at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of radiolabeled [14C]-malonyl-CoA.
-
Incubation: The reaction is incubated at 37°C for a defined period.
-
Lipid Extraction: The reaction is stopped, and total lipids are extracted using a solvent system (e.g., chloroform:methanol).
-
Quantification: The amount of incorporated radioactivity in the lipid fraction is measured using a scintillation counter.
-
Data Analysis: The percentage of FASN activity inhibition is plotted against the logarithm of the inhibitor concentration to calculate the IC50 value.
Cell Viability and Proliferation Assays
Objective: To assess the effect of FASN inhibitors on the viability and growth of cultured cells.
Protocol Summary:
-
Cell Culture: Cells of interest (e.g., cancer cell lines, primary neurons) are seeded in multi-well plates and allowed to adhere.
-
Compound Treatment: Cells are treated with various concentrations of the FASN inhibitor or vehicle control.
-
Incubation: Cells are incubated for a specified duration (e.g., 24, 48, 72 hours).
-
Viability Assessment: Cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo, which quantify metabolic activity or ATP content, respectively.
-
Data Analysis: The percentage of viable cells relative to the vehicle control is plotted against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or EC50.
In Vivo Efficacy Studies (Mouse Models)
Objective: To evaluate the therapeutic efficacy of FASN inhibitors in a living organism.
Protocol Summary (Example: Alzheimer's Disease Mouse Model for CMS121):
-
Animal Model: Transgenic mice that develop Alzheimer's-like pathology (e.g., APPswe/PS1ΔE9 mice).
-
Treatment Administration: CMS121 is administered to the mice, typically mixed in their chow or via oral gavage, starting at an age when pathology is present.
-
Behavioral Testing: A battery of behavioral tests is conducted to assess cognitive function, such as the Morris water maze for spatial memory and fear conditioning for contextual memory.
-
Tissue Collection and Analysis: At the end of the study, brain tissue is collected for biochemical and histological analysis. This can include measuring levels of lipid peroxidation markers (e.g., 4-HNE), inflammatory markers, and FASN expression.
-
Data Analysis: Statistical analysis is performed to compare the cognitive performance and neuropathological markers between the treated and untreated groups.
Caption: General workflow for in vivo efficacy studies.
Conclusion
The landscape of FASN inhibitors is rapidly evolving, with promising candidates like CMS121 and TVB-2640 demonstrating therapeutic potential in diverse and challenging diseases. CMS121, with its unique dual mechanism of targeting both FASN and AMPK, presents a particularly intriguing profile, especially in the context of neurodegenerative and metabolic diseases where energy homeostasis is a key factor. While direct comparative data is still emerging, the existing body of evidence suggests that different FASN inhibitors may be better suited for different therapeutic applications based on their specific mechanisms, potency, and pharmacokinetic properties. Further head-to-head studies will be invaluable in elucidating the nuanced differences between these compounds and guiding their clinical development. This guide serves as a foundational resource for researchers and drug developers to navigate the current understanding of these important therapeutic agents.
References
A Comparative Analysis of CM121 and Other ALDH1A2 Inhibitors for Research and Development
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of CM121, a reversible inhibitor of Aldehyde Dehydrogenase 1A2 (ALDH1A2), with other notable inhibitors of this enzyme. This document summarizes key experimental data, details relevant experimental protocols, and visualizes important pathways and workflows to aid in the selection of appropriate chemical tools for ALDH1A2 research.
Introduction to ALDH1A2 and its Inhibition
Aldehyde Dehydrogenase 1A2 (ALDH1A2), also known as retinaldehyde dehydrogenase 2 (RALDH2), is a critical enzyme in the biosynthesis of retinoic acid (RA) from retinaldehyde.[1] Retinoic acid is a vital signaling molecule involved in a myriad of physiological processes, including embryonic development, cell differentiation, and spermatogenesis.[1][2] Consequently, the inhibition of ALDH1A2 has emerged as a promising strategy for various therapeutic applications, most notably in the development of non-hormonal male contraceptives.[1][3] This guide focuses on comparing the biochemical and, where available, in vivo efficacy of this compound against other well-characterized ALDH1A2 inhibitors.
Comparative Efficacy of ALDH1A2 Inhibitors
The following tables summarize the in vitro efficacy and binding characteristics of this compound in comparison to other known ALDH1A2 inhibitors, including the irreversible inhibitor WIN18,446 and another reversible inhibitor, compound 6-118.
In Vitro Potency and Binding Affinity
| Inhibitor | Type | IC50 (µM) vs ALDH1A2 | Kd (µM) vs ALDH1A2 | Source |
| This compound | Reversible | 0.54 | 1.1 | |
| WIN18,446 | Irreversible | 0.19 (time-dependent) | 0.03 (apparent) | |
| Compound 6-118 | Reversible | 0.91 | 0.26 |
Summary: The data indicates that while the irreversible inhibitor WIN18,446 demonstrates the highest apparent binding affinity, this compound exhibits a potent inhibitory concentration in the sub-micromolar range, comparable to other reversible inhibitors.
In Vivo Efficacy
Currently, there is limited publicly available in vivo efficacy data for this compound and compound 6-118. However, extensive in vivo studies have been conducted on WIN18,446, establishing its effects on spermatogenesis in animal models.
| Inhibitor | Animal Model | Dosing Regimen | Key In Vivo Effects | Source |
| WIN18,446 | Mice | 2 mg/g of diet for 4 weeks | Completely abolished spermatogenesis. | |
| WIN18,446 | Rabbits | 200 mg/kg orally for 16 weeks | Severely impaired spermatogenesis and caused infertility. | |
| This compound | - | Not publicly available | - | - |
| Compound 6-118 | - | Not publicly available | - | - |
Summary: WIN18,446 has been shown to be an effective in vivo inhibitor of ALDH1A2, leading to a reversible block in spermatogenesis. While in vivo data for this compound is not yet available in the public domain, its potent in vitro activity suggests it may be a valuable tool for in vivo investigations.
Signaling Pathway and Experimental Workflow
Retinoic Acid Biosynthesis Pathway
The following diagram illustrates the role of ALDH1A2 in the conversion of retinal to retinoic acid, a key step in the retinoic acid signaling pathway.
Caption: ALDH1A2-mediated conversion of retinal to retinoic acid and its inhibition.
Experimental Workflow for Inhibitor Characterization
This workflow outlines the typical steps involved in characterizing the efficacy of ALDH1A2 inhibitors.
Caption: A typical workflow for the preclinical evaluation of ALDH1A2 inhibitors.
Experimental Protocols
ALDH1A2 Enzyme Inhibition Assay
This protocol is adapted from the methods described by Chen et al. (2017) for determining the in vitro inhibitory activity of compounds against ALDH1A2.
Materials:
-
Purified human ALDH1A2 enzyme
-
NAD+
-
All-trans-retinal (substrate)
-
Inhibitor compound (e.g., this compound) dissolved in DMSO
-
Assay Buffer: 50 mM Na/K phosphate buffer (pH 7.5), 50 mM NaCl, 0.5 mM TCEP
-
96-well microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of a 96-well plate containing the assay buffer, 0.8 µg of ALDH1A2, and 100 µM NAD+.
-
Add the inhibitor compound at various concentrations to the wells. The final DMSO concentration should not exceed 2%.
-
For reversible inhibitors like this compound, initiate the reaction by adding 40 µM all-trans-retinal to the mixture.
-
For irreversible inhibitors like WIN18,446, pre-incubate the enzyme with the inhibitor for a defined period (e.g., 22 minutes) before adding the substrate to start the reaction.
-
Immediately monitor the formation of NADH by measuring the increase in absorbance at 340 nm at regular intervals using a microplate reader.
-
Calculate the initial reaction rates and plot them against the inhibitor concentration.
-
Fit the data to a four-parameter Hill equation to determine the IC50 value.
General Protocol for ALDH Isoform Selectivity Assay
This protocol provides a general framework for assessing the selectivity of an ALDH1A2 inhibitor against other ALDH isoforms.
Materials:
-
Purified recombinant human ALDH isoforms (e.g., ALDH1A1, ALDH1A3, ALDH2, ALDH3A1)
-
Specific substrates for each isoform (e.g., propionaldehyde for ALDH1A1, benzaldehyde for ALDH3A1)
-
NAD(P)+ as a cofactor
-
Inhibitor compound
-
Appropriate assay buffer for each isoform
-
Microplate reader
Procedure:
-
For each ALDH isoform, set up a reaction mixture containing the purified enzyme, the appropriate cofactor, and the assay buffer in a 96-well plate.
-
Add the inhibitor compound at a fixed concentration (e.g., 10 µM or 20 µM) to the wells.
-
Incubate the enzyme and inhibitor for a short period (e.g., 2 minutes).
-
Initiate the reaction by adding the specific substrate for each isoform.
-
Monitor the rate of NAD(P)H formation by measuring the absorbance at 340 nm.
-
Compare the enzyme activity in the presence of the inhibitor to a control reaction without the inhibitor to determine the percent inhibition for each isoform.
-
Potent inhibitors can be further characterized by determining their IC50 values against each isoform.
In Vivo Efficacy Study in Mice (Example with WIN18,446)
This protocol is based on the in vivo studies of WIN18,446 for its effect on spermatogenesis in mice.
Animals:
-
Male C57BL/6J mice
Treatment:
-
Acclimatize the mice for a period of two weeks.
-
Prepare a diet containing the inhibitor at a specified concentration (e.g., 2 mg/g of diet for WIN18,446). A control group should receive the same diet without the inhibitor.
-
Administer the respective diets to the mice for a defined period (e.g., 4 weeks).
-
Monitor the animals regularly for any signs of toxicity.
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Collect testes and other relevant tissues.
-
Perform histological analysis of the testes to assess the stages of spermatogenesis.
-
Measure testicular weight and sperm counts.
-
Analyze retinoid levels in tissues to confirm the biochemical effect of the inhibitor.
Conclusion
This compound is a potent, reversible inhibitor of ALDH1A2 with sub-micromolar efficacy in vitro. Its characteristics make it a valuable tool for researchers studying the role of ALDH1A2 in various biological processes. While in vivo data for this compound is not yet publicly available, the well-documented in vivo effects of the irreversible inhibitor WIN18,446 provide a strong rationale for further investigation of novel ALDH1A2 inhibitors like this compound in animal models. The experimental protocols provided herein offer a foundation for the continued evaluation and comparison of these and other ALDH1A2 inhibitors in the pursuit of new therapeutic agents.
References
- 1. Structural Basis of ALDH1A2 Inhibition by Irreversible and Reversible Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Global Deletion of ALDH1A1 and ALDH1A2 Genes Does Not Affect Viability but Blocks Spermatogenesis [frontiersin.org]
- 3. Novel Specific Inhibitors of ALDH1A2 for Male Contraception - John Amory [grantome.com]
Unraveling the Multifaceted Mechanism of CMS121: A Comparative Analysis for Neurodegenerative and Metabolic Disease Research
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action for CMS121, a promising therapeutic candidate. Through a detailed examination of its molecular targets and signaling pathways, this document offers a comparative perspective against other therapeutic strategies, supported by preclinical experimental data.
Introduction to CMS121: A Derivative of Fisetin with Enhanced Properties
CMS121 is a chemically optimized derivative of the natural flavonoid fisetin, which is found in various fruits and vegetables.[1][2] While fisetin itself has demonstrated antioxidant, anti-inflammatory, and senolytic properties, its therapeutic potential is limited by low bioavailability and rapid metabolism.[1] CMS121 was developed to overcome these limitations, exhibiting improved stability, better blood-brain barrier penetration, and enhanced bioactivity in neuronal tissues.[1][3] Preclinical studies have shown its potential in models of Alzheimer's disease, aging, and metabolic disorders. A Phase I clinical trial to evaluate its safety in humans has been initiated.
Core Mechanism of Action: A Dual Approach to Cellular Health
CMS121 employs a multi-targeted mechanism that converges on key pathways involved in cellular metabolism, inflammation, and oxidative stress. Its primary molecular target is Fatty Acid Synthase (FASN) , an enzyme involved in lipid synthesis. By inhibiting FASN, CMS121 modulates lipid metabolism, which in turn reduces lipid peroxidation and neuroinflammation.
In addition to FASN inhibition, CMS121 also activates two critical regulators of cellular energy and stress resistance: AMP-activated protein kinase (AMPK) and SIRT1 . This dual action distinguishes CMS121 from many other therapeutic candidates that often focus on a single molecular target.
Signaling Pathway of CMS121
Caption: The dual mechanism of CMS121, inhibiting FASN and activating AMPK/SIRT1 pathways.
Comparative Performance and Preclinical Data
While direct head-to-head clinical comparisons with other drugs are not yet available, preclinical data provides a strong basis for evaluating the potential of CMS121. Its multi-faceted approach offers a distinct advantage over single-target therapies, particularly for complex conditions like Alzheimer's disease.
CMS121 vs. Fisetin
CMS121 was developed to improve upon the therapeutic properties of its parent compound, fisetin.
| Feature | Fisetin | CMS121 | Advantage of CMS121 |
| Bioavailability | Low | Higher | Improved central nervous system penetration. |
| Potency | Requires higher doses | Effective at lower concentrations | Greater efficacy with potentially fewer side effects. |
| Neuroprotection | Demonstrated | More effective in preclinical models | Superior slowing of neurodegeneration. |
| Senolytic Efficacy | Significant at higher doses | Similar or greater at lower doses | More specific targeting of senescent cells. |
CMS121 in Alzheimer's Disease Models
In preclinical studies using transgenic mouse models of Alzheimer's disease, CMS121 has demonstrated significant improvements in cognitive function and key pathological markers.
| Parameter | Observation in AD Model | Effect of CMS121 Treatment | Reference |
| Cognitive Function | Deficits in spatial and contextual memory | Reversed memory loss, with performance comparable to healthy controls. | |
| Lipid Peroxidation | Increased levels of 4-HNE (a marker of lipid peroxidation) | Reduced 4-HNE levels to that of wild-type mice. | |
| Neuroinflammation | Increased levels of pro-inflammatory cytokines (IL-6, TNF-α) and microglial activation | Reduced levels of inflammatory markers. | |
| Synaptic Proteins | Decreased levels of synaptophysin and PSD-95 | Maintained levels of key synaptic proteins. | |
| Mitochondrial Function | Impaired respiratory chain function | Improved mitochondrial structure and function. |
CMS121 in Metabolic Disease Models
The mechanism of CMS121 also shows promise for metabolic disorders. In studies with db/db leptin receptor deficient mice, a model for type 2 diabetes, CMS121 demonstrated beneficial effects.
| Parameter | Observation in db/db Mice | Effect of CMS121 Treatment | Reference |
| Glucose Homeostasis | Impaired glucose tolerance, elevated HbA1c and insulin | Improved glucose tolerance and reduced HbA1c and insulin levels. | |
| Liver Inflammation | Elevated markers of liver inflammation | Lowered levels of NF-κB, IL-18, caspase 3, and C-reactive protein. | |
| Lipid Profile | - | Decreased blood and liver triglycerides and free fatty acids. | |
| Kidney Damage | Markers of kidney damage | Showed protective effects on the kidney. |
Experimental Protocols
The following are summaries of key experimental methodologies used in the preclinical evaluation of CMS121.
In Vivo Cognitive Assessment (APPswe/PS1ΔE9 Mouse Model)
-
Objective: To assess the effect of CMS121 on cognitive function in a transgenic mouse model of Alzheimer's disease.
-
Methodology:
-
APPswe/PS1ΔE9 transgenic mice and wild-type controls were used.
-
At 9 months of age, a subset of transgenic mice began a daily diet containing CMS121.
-
After three months of treatment, cognitive function was assessed using a battery of behavioral tests, including the Morris Water Maze (for spatial learning and memory) and fear conditioning assays (for contextual memory).
-
Performance of CMS121-treated mice was compared to that of untreated transgenic mice and wild-type controls.
-
Lipid Peroxidation Assay
-
Objective: To measure the effect of CMS121 on lipid peroxidation in vitro.
-
Methodology:
-
HT22 neuronal cells or BV2 microglial cells were cultured.
-
Lipid peroxidation was induced using RSL3 (an inhibitor of glutathione peroxidase 4) in HT22 cells or LPS in BV2 cells.
-
Cells were co-treated with CMS121.
-
Lipid peroxidation was quantified using the fluorescent probe Bodipy 581/591, with changes in fluorescence indicating the extent of lipid oxidation.
-
Metabolomics Analysis
-
Objective: To identify changes in the metabolome of brain tissue following CMS121 treatment.
-
Methodology:
-
Cortical tissue was collected from CMS121-treated and untreated transgenic mice.
-
Untargeted metabolomics analysis was performed on the tissue samples.
-
Statistical analyses, such as random forest analysis, were used to identify metabolites and metabolic pathways significantly altered by CMS121 treatment.
-
Preclinical Evaluation Workflow
Caption: A generalized workflow for the preclinical assessment of CMS121 in mouse models.
Conclusion
CMS121 presents a compelling, multi-targeted approach to treating complex age-related diseases. Its ability to modulate lipid metabolism through FASN inhibition while simultaneously activating the AMPK and SIRT1 pathways for enhanced cellular stress resistance provides a robust mechanism for its observed neuroprotective and metabolic benefits in preclinical models. This contrasts with many therapeutic strategies that focus on a single aspect of disease pathology. The enhanced pharmacological properties of CMS121 over its parent compound, fisetin, further underscore its potential as a therapeutic candidate. The ongoing clinical evaluation of CMS121 will be critical in determining its translational success.
References
Replicating Foundational CMS121 Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key findings from foundational preclinical studies of CMS121, a promising neuroprotective and metabolic-modulating compound. The data presented here is collated from studies in well-established mouse models of Alzheimer's disease and metabolic dysfunction. Detailed experimental protocols and visual representations of the underlying molecular pathways and experimental workflows are included to facilitate the replication and extension of these seminal findings.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from foundational CMS121 studies, offering a clear comparison of its efficacy in different preclinical models.
Table 1: Effects of CMS121 on Cognitive Function and Neuropathology in APPswe/PS1ΔE9 Mice
| Parameter | Metric | Control (AD Mice) | CMS121-Treated (AD Mice) | Wild-Type Mice | Reference |
| Cognitive Function | |||||
| Morris Water Maze | Escape Latency (seconds) | Significantly longer than WT | Normalized to WT levels | ~20-30s | [1][2] |
| Time in Target Quadrant (%) | Significantly less than WT | Normalized to WT levels | ~30-40% | [1][2] | |
| Neuroinflammation | |||||
| GFAP Levels (hippocampus) | Relative Protein Expression | Increased vs. WT | Reduced to WT levels | Baseline | [1] |
| 15-LOX2 Levels (hippocampus) | Relative Protein Expression | Increased vs. WT | Reduced to WT levels | Baseline | |
| Oxidative Stress | |||||
| 4-HNE Adducts (hippocampus) | Relative Levels | Increased vs. WT | Reduced to WT levels | Baseline |
Table 2: Effects of CMS121 on Metabolic Parameters in db/db Mice
| Parameter | Metric | Control (db/db Mice) | CMS121-Treated (db/db Mice) | Reference |
| Body Weight | Body Weight Gain | High | 5% reduction vs. control | |
| Glucose Metabolism | Glucose Tolerance | Impaired | Improved | |
| HbA1c Levels | Elevated | Reduced | ||
| Insulin Levels | Elevated | Reduced | ||
| Lipid Metabolism | ||||
| Blood Triglycerides | Levels | Elevated | Decreased | |
| Blood Free Fatty Acids | Levels | Elevated | Decreased | |
| Liver Triglycerides | Levels | Elevated | Decreased | |
| Liver Free Fatty Acids | Levels | Elevated | Decreased | |
| Liver Inflammation | NF-κB, IL-18, Caspase 3, CRP | Elevated | Lowered | |
| Kidney Damage | Urinary NGAL, Clusterin, Albumin | Elevated | Improved (Lowered) |
Key Experimental Protocols
Detailed methodologies for pivotal experiments cited in the foundational CMS121 studies are provided below.
In Vivo Alzheimer's Disease Model: APPswe/PS1ΔE9 Mouse Study
-
Animal Model: Male APPswe/PS1ΔE9 double transgenic mice, which develop age-dependent amyloid plaques and cognitive deficits.
-
Treatment Regimen:
-
CMS121 was administered in the diet at a concentration of 400 ppm, equating to approximately 34 mg/kg/day.
-
Treatment was initiated in 9-month-old mice, a stage when cognitive deficits are already present, and continued for 3 months.
-
-
Behavioral Analysis (Morris Water Maze):
-
Apparatus: A circular pool (1.2 m diameter) filled with opaque water maintained at 22-24°C. A hidden platform (10 cm diameter) is submerged 1 cm below the water surface.
-
Acquisition Phase: Mice are trained for 5 consecutive days with four trials per day. In each trial, the mouse is released from one of four starting positions and allowed to search for the hidden platform for 60 seconds. If the mouse fails to find the platform within 60 seconds, it is guided to it.
-
Probe Trial: On day 6, the platform is removed, and the mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded.
-
Data Analysis: Escape latency (time to find the platform) during the acquisition phase and the percentage of time spent in the target quadrant during the probe trial are analyzed to assess spatial learning and memory.
-
In Vitro Neuroprotection Assay: Oxytosis/Ferroptosis in HT22 Cells
-
Cell Line: HT22 mouse hippocampal neuronal cells, a well-established model for studying glutamate-induced oxidative stress (oxytosis) and ferroptosis.
-
Induction of Cell Death:
-
Cells are plated in 96-well plates.
-
After 24 hours, the medium is replaced with fresh medium containing an inducer of oxytosis/ferroptosis, such as glutamate (5 mM) or RSL3 (a GPX4 inhibitor).
-
-
Treatment:
-
CMS121 is co-incubated with the cell death inducer at various concentrations.
-
-
Viability Assessment:
-
After 24 hours of treatment, cell viability is measured using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
The absorbance is read at 570 nm, and cell viability is expressed as a percentage of the untreated control.
-
Western Blotting for FASN and Phospho-AMPK
-
Sample Preparation:
-
Tissues (e.g., hippocampus) or cells are homogenized in ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
The lysate is centrifuged to pellet cellular debris, and the supernatant containing the protein extract is collected.
-
Protein concentration is determined using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Equal amounts of protein (20-30 µg) are loaded onto a polyacrylamide gel and separated by size via electrophoresis.
-
The separated proteins are then transferred to a polyvinylidene fluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
The membrane is incubated overnight at 4°C with the primary antibody diluted in blocking buffer.
-
Primary antibody for FASN (Fatty Acid Synthase).
-
Primary antibody for phospho-AMPK (Thr172).
-
-
The membrane is washed three times with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.
-
Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Signaling Pathway of CMS121
Caption: CMS121 signaling pathway.
Experimental Workflow for Preclinical Evaluation of CMS121
Caption: Preclinical experimental workflow.
References
Assessing the Specificity of CM121 as an ALDH1A2 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of CM121, a reversible inhibitor of Aldehyde Dehydrogenase 1A2 (ALDH1A2), with other known ALDH1A2 inhibitors. The specificity of a small molecule inhibitor is a critical parameter in drug development, ensuring on-target efficacy while minimizing off-target effects. This document summarizes key experimental data, details relevant methodologies, and visualizes associated biological pathways and experimental workflows to aid in the objective assessment of this compound's selectivity profile.
Executive Summary
Data Presentation: Inhibitor Performance Comparison
The following table summarizes the available quantitative data for this compound and its comparators. The lack of comprehensive IC50 data for this compound and 6-118 against other ALDH isoforms is a notable limitation in the current literature.
| Inhibitor | Target ALDH Isoform | Mechanism of Action | IC50 (µM) | Dissociation Constant (Kd) (µM) | Selectivity Notes |
| This compound | ALDH1A2 | Reversible | 0.54[1] | 1.1[1] | Specificity against other ALDH isoforms is not well-documented.[2] Structural analysis suggests potential selectivity over ALDH2. |
| 6-118 | ALDH1A2 | Reversible | 0.91[1] | 0.26[1] | Specificity against other ALDH isoforms is not well-documented. |
| WIN18,446 | ALDH1A2 | Irreversible (Time-dependent) | 0.19 (apparent, after 22 min preincubation) | 0.03 (apparent) | Pan-ALDH1A inhibitor. Also inhibits ALDH1A1 (IC50 = 0.102 µM) and ALDH1A3 (IC50 = 0.187 µM). Known to broadly inhibit multiple ALDH enzymes, including ALDH2. |
Experimental Protocols
Enzyme Inhibition Assay for IC50 Determination
The half-maximal inhibitory concentration (IC50) is a critical measure of inhibitor potency. The following is a general protocol for determining the IC50 of an ALDH inhibitor, based on commonly cited methodologies.
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a specific ALDH isoform by 50%.
Materials:
-
Purified recombinant human ALDH enzyme (e.g., ALDH1A2, ALDH1A1, ALDH1A3, ALDH2)
-
Substrate (e.g., retinaldehyde for ALDH1A isoforms, propionaldehyde for ALDH1A1/2, benzaldehyde for ALDH3A1)
-
Cofactor: NAD+ or NADP+
-
Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.5)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm (for NADH production)
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, the ALDH enzyme at a fixed concentration, and the cofactor (NAD+).
-
Inhibitor Addition: Add varying concentrations of the inhibitor to the wells. Include a control well with no inhibitor (vehicle control). For irreversible inhibitors, a pre-incubation period of the enzyme and inhibitor may be necessary before initiating the reaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm over time using a microplate reader. This change in absorbance corresponds to the production of NADH.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH production) for each inhibitor concentration from the linear portion of the absorbance versus time plot.
-
Normalize the velocities to the vehicle control (100% activity).
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway
Caption: ALDH1A2's role in the retinoic acid signaling pathway.
Experimental Workflow
Caption: Workflow for assessing ALDH inhibitor specificity.
References
Independent Analysis of CMS121's Anti-Aging Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational compound CMS121 with other prominent anti-aging alternatives, supported by available preclinical and clinical data. The information is intended to facilitate informed research and development decisions in the field of geroscience.
Executive Summary
CMS121, a derivative of the natural flavonoid fisetin, has emerged as a promising candidate for mitigating age-related decline. Its primary mechanism involves the inhibition of fatty acid synthase (FASN), which in turn modulates lipid metabolism, reduces inflammation, and activates the energy-sensing AMP-activated protein kinase (AMPK) pathway.[1][2][3] This guide compares the efficacy and mechanisms of CMS121 with established or widely studied interventions such as Metformin, Rapamycin, and the senolytic combination of Dasatinib and Quercetin.
Comparative Data on Anti-Aging Interventions
The following tables summarize key quantitative findings from preclinical and clinical studies on CMS121 and its comparators. Direct head-to-head studies are limited; therefore, data is compiled from independent research.
| Intervention | Model Organism/Study Population | Key Anti-Aging Outcome | Quantitative Result | Reference |
| CMS121 | APPswe/PS1ΔE9 Transgenic Mice (Alzheimer's Model) | Improved cognitive function in Morris water maze | Performance comparable to healthy control animals. | [4][5] |
| Senescence-Accelerated Mouse Prone 8 (SAMP8) | Attenuation of age-related hearing impairment | Significantly better hearing thresholds at 12 kHz and 16 kHz. | ||
| Wild Type Mice (Aging Model) | Decreased age-related weight gain | 40% decrease in body weight gain over 6 months. | ||
| Metformin | Male C57BL/6 Mice | Increased lifespan | 5.83% extension of mean lifespan. | |
| Humans with Type 2 Diabetes | Reduced all-cause mortality | Observational studies suggest a survival benefit compared to non-diabetic controls. | ||
| Rapamycin | Fruit Flies and Mice | Extended lifespan | Lifespan extension observed in multiple animal models. | [No specific quantitative data found in snippets] |
| Dasatinib + Quercetin | Humans with Mild Cognitive Impairment (Pilot Study) | Improved cognitive function | 2.0-point increase in Montreal Cognitive Assessment (MoCA) scores in participants with lowest baseline scores. |
Mechanisms of Action: A Comparative Overview
The anti-aging strategies of these compounds, while sometimes overlapping, target different core aspects of the aging process.
| Compound | Primary Mechanism of Action | Key Signaling Pathways Involved |
| CMS121 | Inhibition of Fatty Acid Synthase (FASN) | - AMPK activation- Modulation of lipid metabolism- Anti-inflammatory pathways |
| Metformin | Activation of AMP-activated protein kinase (AMPK) | - Inhibition of mTOR- Reduced insulin/IGF-1 signaling- Anti-inflammatory pathways |
| Rapamycin | Inhibition of the mechanistic target of rapamycin (mTOR) | - mTORC1 signaling |
| Dasatinib + Quercetin | Senolytic (clearance of senescent cells) | - Induction of apoptosis in senescent cells |
| Fisetin (Parent compound of CMS121) | Senolytic and antioxidant | - Disruption of senescent cell survival pathways- Reduction of Senescence-Associated Secretory Phenotype (SASP) |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Mechanism of action for CMS121.
Caption: Morris Water Maze experimental workflow.
Caption: Senescence-Associated β-Galactosidase Staining workflow.
Detailed Experimental Protocols
Morris Water Maze for Cognitive Assessment
Objective: To assess spatial learning and memory in mouse models.
Protocol:
-
Apparatus: A circular pool (approximately 1.5 meters in diameter) filled with opaque water. A hidden platform is submerged just below the water's surface. Visual cues are placed around the room.
-
Procedure:
-
Habituation: Mice are allowed to swim freely in the pool for a set time without the platform to acclimate to the environment.
-
Training Phase (Visible Platform): Mice are trained to locate a visible platform. This phase assesses motivation and sensorimotor abilities.
-
Testing Phase (Hidden Platform): The platform is hidden, and mice must use the distal visual cues to navigate to its location over several trials.
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess spatial memory retention.
-
-
Data Collection: Key metrics include escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
Objective: To identify senescent cells in tissues or cell cultures.
Protocol:
-
Reagents:
-
Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS).
-
Staining solution containing X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside), potassium ferrocyanide, potassium ferricyanide, and other salts buffered to pH 6.0.
-
-
Procedure:
-
Fixation: Cells or tissue sections are fixed for a short period (e.g., 3-5 minutes at room temperature).
-
Washing: Samples are washed with PBS to remove the fixative.
-
Staining: The staining solution is added to the samples.
-
Incubation: Samples are incubated at 37°C in a non-CO2 incubator until a blue color develops in senescent cells (typically 12-16 hours).
-
Visualization: The percentage of blue-stained (senescent) cells is quantified using a microscope.
-
Measurement of Inflammatory Cytokines in Mouse Brain
Objective: To quantify the levels of pro-inflammatory and anti-inflammatory cytokines in brain tissue.
Protocol:
-
Sample Preparation:
-
Brain tissue is homogenized in a lysis buffer containing protease inhibitors.
-
The homogenate is centrifuged, and the supernatant is collected.
-
-
Quantification:
-
A multiplex bead-based immunoassay (e.g., Bio-Plex) is used to simultaneously measure the concentration of multiple cytokines in the brain tissue extract. This method allows for the analysis of a panel of cytokines from a small amount of tissue.
-
-
Data Analysis: Cytokine concentrations are normalized to the total protein content of the sample.
Conclusion
CMS121 presents a novel approach to anti-aging by targeting fatty acid metabolism and its downstream effects on inflammation and cellular energy homeostasis. Its performance in preclinical models, particularly in the context of neurodegeneration and metabolic dysfunction, is promising. However, direct comparative efficacy against established interventions like metformin and rapamycin, or the senolytic duo of dasatinib and quercetin, requires further investigation through head-to-head clinical trials. The ongoing Phase 1 clinical trial for CMS121 will provide crucial safety data and may pave the way for future studies to directly assess its anti-aging properties in humans. Researchers and drug development professionals should consider the distinct mechanistic advantages of each compound when designing future studies and therapeutic strategies.
References
- 1. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Attenuation of Age-Related Hearing Impairment in Senescence-Accelerated Mouse Prone 8 (SAMP8) Mice Treated with Fatty Acid Synthase Inhibitor CMS121 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fisetin is a senotherapeutic that extends health and lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CMS121, a fatty acid synthase inhibitor, protects against excess lipid peroxidation and inflammation and alleviates cognitive loss in a transgenic mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
A Comparative Analysis of CMS121 and Other Leading Neuroprotective Compounds
For Immediate Release
LA JOLLA, CA – In the dynamic field of neurodegenerative disease research, the quest for effective neuroprotective agents is paramount. This guide provides a comprehensive comparison of the investigational drug CMS121 with other notable neuroprotective compounds: Edaravone, Riluzole, Resveratrol, and Curcumin. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, preclinical and clinical data, and experimental protocols.
Executive Summary
CMS121, a novel derivative of the flavonoid fisetin, has demonstrated significant promise in preclinical models of aging and Alzheimer's disease by targeting fatty acid metabolism to reduce inflammation and lipid peroxidation.[1][2] In comparison, other neuroprotective agents like Edaravone and Riluzole are already in clinical use for specific neurodegenerative conditions, operating through distinct mechanisms such as free radical scavenging and glutamate modulation, respectively.[1][3] Natural compounds like Resveratrol and Curcumin have also been extensively studied for their pleiotropic neuroprotective effects, although their clinical translation has been hampered by challenges such as low bioavailability.[4]
Comparative Data of Neuroprotective Compounds
The following tables summarize the key characteristics and experimental data for CMS121 and its comparators.
Table 1: General Characteristics and Mechanism of Action
| Compound | Type | Primary Mechanism of Action | Key Molecular Targets |
| CMS121 | Synthetic flavonoid derivative | Inhibition of fatty acid synthesis, reduction of lipid peroxidation and inflammation. | Fatty Acid Synthase (FASN) |
| Edaravone | Synthetic free radical scavenger | Scavenges hydroxyl radicals and peroxynitrite, reducing oxidative stress. | Free radicals (hydroxyl, peroxynitrite) |
| Riluzole | Benzothiazole derivative | Modulates glutamatergic neurotransmission by inhibiting glutamate release and blocking NMDA receptors. | Voltage-dependent sodium channels, NMDA receptors. |
| Resveratrol | Natural polyphenol | Multi-faceted: activates SIRT1, antioxidant, anti-inflammatory, modulates Aβ aggregation. | SIRT1, Nrf2, NF-κB |
| Curcumin | Natural polyphenol | Pleiotropic: antioxidant, anti-inflammatory, anti-protein aggregation. | NF-κB, COX-2, iNOS, Amyloid-β |
Table 2: Preclinical Efficacy in Neurodegenerative Disease Models
| Compound | Animal Model | Key Findings |
| CMS121 | Transgenic mouse model of Alzheimer's disease (AD) | Reversed memory loss, reduced neuroinflammation and lipid peroxidation. |
| Senescence-Accelerated Mouse Prone 8 (SAMP8) | Reduced cognitive decline and markers of aging in the brain. | |
| Edaravone | Mouse model of Amyotrophic Lateral Sclerosis (ALS) | Suppressed motor functional decline and nitration of tyrosine residues. |
| Riluzole | Rodent model of transient global cerebral ischemia | Suppressed ischemia-evoked surge in glutamic acid release. |
| AβPP/PS1 mouse model of AD | Attenuated glutamatergic tone and cognitive decline. | |
| Resveratrol | Animal models of AD | Reduced Aβ burden, improved cognitive performance, and mitigated synaptic damage. |
| Rat model of permanent middle cerebral artery occlusion (pMCAO) | Reduced ischemia-reperfusion induced damage by attenuating apoptosis. | |
| Curcumin | Transgenic mouse model of AD | Reduced inflammation, activated neurogenesis, and inhibited misfolded protein accumulation. |
| Rodent models of Parkinson's Disease (PD) | Modulated dopaminergic damage by suppressing apoptosis and inducing microglial activation. |
Table 3: Clinical Trial Overview
| Compound | Phase | Indication | Key Findings |
| CMS121 | Phase 1 | Healthy Volunteers | Demonstrated safety and tolerability. |
| Edaravone | Approved | Amyotrophic Lateral Sclerosis (ALS) | Significantly slowed the decline in ALS Functional Rating Scale-Revised (ALSFRS-R) scores. |
| Phase 2a | Alzheimer's Disease (AD) | Ongoing to evaluate safety and pharmacodynamics of an oral formulation. | |
| Riluzole | Approved | Amyotrophic Lateral Sclerosis (ALS) | Modest survival benefit. |
| Phase 2 | Mild Alzheimer's Disease (AD) | Did not show significant cognitive improvement. | |
| Resveratrol | Phase 2 | Alzheimer's Disease (AD) | Well-tolerated and altered some AD biomarker trajectories, but clinical significance is unclear. |
| Curcumin | Various Clinical Trials | Neurodegenerative Diseases | Favorable effects on oxidative stress and inflammation, but inconsistent clinical outcomes, often limited by poor bioavailability. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by each compound and a general experimental workflow for preclinical assessment.
Caption: CMS121 Signaling Pathway.
Caption: Edaravone Mechanism of Action.
Caption: Riluzole's Modulation of Glutamate Signaling.
Caption: Pleiotropic Effects of Resveratrol and Curcumin.
Caption: General Preclinical Experimental Workflow.
Detailed Experimental Protocols
The following are representative experimental protocols based on published studies for the evaluated compounds.
CMS121 in a Transgenic Mouse Model of Alzheimer's Disease
-
Animal Model: APPswe/PS1dE9 transgenic mice, which develop age-dependent amyloid-β plaques and cognitive deficits.
-
Treatment: CMS121 was administered in the diet at a concentration of 400 ppm (approximately 34 mg/kg/day) for 3 months, starting at 9 months of age when cognitive deficits are already present.
-
Behavioral Testing:
-
Morris Water Maze: To assess spatial learning and memory. Mice were trained to find a hidden platform in a pool of water.
-
Fear Conditioning: To evaluate contextual memory. Mice were conditioned to associate a specific context with a mild foot shock.
-
-
Biochemical Analysis:
-
Immunohistochemistry and Western Blotting: To measure levels of markers for inflammation (e.g., GFAP), lipid peroxidation (e.g., 4-HNE), and synaptic proteins in brain tissue.
-
Metabolomics: Untargeted analysis of brain cortex to identify changes in lipid metabolism.
-
Edaravone in a Mouse Model of ALS
-
Animal Model: SOD1-G93A transgenic mice, a widely used model of ALS that exhibits progressive motor neuron degeneration and paralysis.
-
Treatment: Edaravone administered intraperitoneally at varying doses.
-
Outcome Measures:
-
Motor Function: Assessed using rotarod performance and grip strength tests.
-
Survival: Monitored to determine the effect on lifespan.
-
Histopathology: Analysis of motor neuron counts in the spinal cord.
-
Biomarker Analysis: Measurement of oxidative stress markers (e.g., 3-nitrotyrosine) in the cerebrospinal fluid and spinal cord tissue.
-
Riluzole in a Rodent Model of Ischemic Stroke
-
Animal Model: Rats or gerbils subjected to transient global cerebral ischemia through temporary occlusion of the carotid arteries.
-
Treatment: Riluzole administered before or after the ischemic insult.
-
Outcome Measures:
-
Infarct Volume: Measured by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC).
-
Neurological Deficit Score: A graded scale to assess motor and sensory deficits.
-
Electrophysiology: To measure the suppression of the ischemia-evoked surge in extracellular glutamate concentrations in the brain.
-
Conclusion
CMS121 represents a promising new approach to neuroprotection with its unique mechanism of targeting fatty acid metabolism. Its performance in preclinical models is robust, and the completion of a Phase 1 clinical trial marks a significant step towards potential clinical application. In comparison, Edaravone and Riluzole have established clinical utility in ALS, validating their respective mechanisms of action. The natural compounds Resveratrol and Curcumin, while demonstrating broad neuroprotective potential in preclinical studies, face ongoing challenges in clinical development, primarily related to bioavailability. Future research, including the progression of CMS121 into later-phase clinical trials and the development of improved formulations for natural compounds, will be critical in expanding the therapeutic arsenal against neurodegenerative diseases.
References
- 1. neurology.org [neurology.org]
- 2. A novel neuroprotective mechanism of riluzole: direct inhibition of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical efficacy of edaravone for the treatment of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical development of curcumin in neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
A Critical Review of CMS121: A Novel Geroneuroprotector Targeting Metabolic Pathways
Guide Overview: This document provides a comprehensive comparison and critical review of CMS121, an investigational drug candidate. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of its therapeutic potential, mechanism of action, and performance against its natural precursor, fisetin. The guide includes summaries of key preclinical data, detailed experimental protocols, and visualizations of molecular pathways and workflows.
Introduction to CMS121
CMS121 is a synthetic, orally-delivered small molecule developed by researchers at the Salk Institute as a chemically optimized derivative of the natural flavonoid fisetin.[1][2] It is classified as a geroneuroprotector (GNP), a class of compounds aimed at slowing the aging process to prevent or treat age-related diseases.[3][4] Unlike many experimental Alzheimer's disease (AD) drugs that target amyloid-β plaques, CMS121 offers a novel approach by modulating pathways related to lipid metabolism, inflammation, and cellular stress.[5] Preclinical studies have demonstrated its potential in reversing memory loss in AD models, mitigating metabolic dysfunction, and showing promise in other neurodegenerative conditions. Having successfully completed a Phase 1 clinical trial for safety in humans, CMS121 is a significant candidate for further investigation in age-related diseases.
Mechanism of Action
The primary molecular target of CMS121 is Fatty Acid Synthase (FASN), an enzyme crucial for the synthesis of fatty acids (de novo lipogenesis). By inhibiting FASN, CMS121 initiates a cascade of downstream effects that contribute to its neuroprotective and metabolic benefits. This inhibition leads to a reduction in lipid peroxidation—a form of oxidative damage linked to cell death in neurodegenerative diseases—and a decrease in pro-inflammatory molecules.
Furthermore, blocking FASN activity results in an accumulation of its substrate, acetyl-CoA, a key metabolite in cellular energy pathways. Elevated acetyl-CoA levels activate critical regulators of cellular homeostasis and stress resistance, such as AMPK and SIRT1, and are associated with improved mitochondrial function. This multi-pronged mechanism, which protects against oxytosis/ferroptosis (a regulated cell death pathway), positions CMS121 as a modulator of fundamental aging processes.
Comparative Analysis: CMS121 vs. Fisetin
CMS121 was developed to overcome the pharmacological limitations of its natural precursor, fisetin. While fisetin demonstrates beneficial properties in laboratory settings, its practical application is hindered by poor bioavailability and rapid metabolism. The chemical modifications resulting in CMS121 were designed to enhance its stability, brain penetration, and overall efficacy.
| Feature | Fisetin | CMS121 | Advantage of CMS121 |
| Origin | Natural flavonoid found in fruits and vegetables. | Synthetic derivative of fisetin. | Optimized for therapeutic use. |
| Bioavailability | Low; rapidly metabolized in the liver and intestines. | Improved stability and systemic availability. | Greater and more sustained presence in the body. |
| Blood-Brain Barrier | Limited penetration into the central nervous system. | Enhanced ability to cross the BBB. | More effective targeting of brain cells. |
| Potency | Effective at higher doses in preclinical models. | More potent; effective at lower concentrations. | Reduced dosage required for therapeutic effect. |
| Senolytic Activity | Exhibits senolytic properties (clears senescent cells). | Demonstrates similar or greater efficacy with higher specificity. | More targeted removal of aged cells. |
Summary of Preclinical Efficacy Data
CMS121 has been evaluated in a wide range of preclinical models, demonstrating consistent efficacy in mitigating pathologies associated with aging, neurodegeneration, and metabolic diseases.
| Disease Model | Animal Model | Key Quantitative Outcomes | Therapeutic Implications |
| Aging & Obesity | Wild-Type C57/Bl6 Mice | 40% decrease in age-related body weight gain; improved glucose and lipid profiles. | Potential to treat obesity and metabolic syndrome. |
| Alzheimer's Disease | APPswe/PS1ΔE9 & SAMP8 Mice | Reversed memory loss and cognitive decline; normalized brain lipid metabolism. | A novel, disease-modifying approach for AD. |
| Type 2 Diabetes | db/db Leptin Receptor Deficient Mice | Improved glucose tolerance; reduced HbA1c, insulin, and liver triglycerides; reduced markers of kidney damage. | Treatment for diabetes and related complications. |
| Huntington's Disease | YAC128 Mice | Improved motor function; 17% increase in median lifespan. | Broad neuroprotective effects beyond AD. |
Key Experimental Protocol: Evaluating Metabolic Effects in an Aging Mouse Model
The following protocol is a summary of the methodology used to assess the long-term metabolic effects of CMS121 in wild-type mice, as described in published studies.
Objective: To determine if chronic dietary administration of CMS121 can mitigate age-related weight gain and metabolic dysfunction.
-
Animal Model:
-
Species: Wild-type (WT) C57/Bl6 mice.
-
Age at Start: 5 weeks.
-
Housing: Standard laboratory conditions with lifelong food availability to mimic a sedentary lifestyle.
-
-
Diet and Dosing:
-
Control Group: Fed a standard diet.
-
Treatment Group: Fed the same diet containing CMS121. The dosage is based on previous efficacy studies in mouse models of AD and aging.
-
Administration: Diets supplied ad libitum (freely available).
-
-
Experimental Duration:
-
Treatment Period: 6 months.
-
Endpoint: Animals sacrificed at 7 months of age for tissue collection.
-
-
Assessments During Study:
-
Body Weight: Monitored regularly throughout the 6-month period.
-
Food Intake: Measured to control for effects on appetite.
-
Metabolic Status: Evaluated at specified intervals (e.g., 13 and 15 weeks) via blood collection to measure glucose and lipid indexes.
-
-
Endpoint Analysis:
-
Blood Collection: Plasma separated for metabolomic analysis, including short-chain acylcarnitines and butyrate metabolites.
-
Tissue Harvesting: Liver and adipose tissue collected.
-
Protein and Gene Expression Analysis: Tissues analyzed for markers of inflammation (caspase 1, caspase 3, NOX4 in liver), mitochondrial biogenesis (Nrf1, TFAM in adipose tissue), and glucose transport (GLUT4).
-
Clinical Development and Future Outlook
CMS121 has successfully completed a Phase 1 clinical trial (NCT05318040), which was a randomized, double-blind study designed to assess its safety in 56 healthy volunteers. The trial concluded with no serious adverse effects observed, paving the way for further development.
The next steps involve a 13-week toxicology study in rats and dogs, which is required to support longer-term dosing in human patients. Following this, the developers aim to initiate a Phase 2 trial to evaluate the efficacy of CMS121 in patients with mild cognitive impairment or early-stage Alzheimer's disease.
The unique mechanism of CMS121, targeting the fundamental metabolic dysregulation that occurs with aging, distinguishes it from the majority of AD drug candidates that have focused on amyloid-β. This novel approach may offer a more impactful, disease-modifying therapy that could be beneficial not only for AD but for a range of age-related conditions.
Conclusion
CMS121 represents a promising therapeutic candidate with a novel mechanism of action centered on the inhibition of FASN and the modulation of lipid metabolism. As a chemically optimized derivative of fisetin, it overcomes key pharmacological hurdles, demonstrating superior potency and bioavailability in preclinical models. Extensive animal data supports its potential to treat complex age-related diseases, including Alzheimer's, obesity, and type 2 diabetes. The successful completion of its Phase 1 safety trial is a critical milestone. Future Phase 2 and 3 efficacy trials will be essential to validate these preclinical findings and determine the ultimate therapeutic potential of CMS121 in human populations.
References
- 1. neuro-121.com [neuro-121.com]
- 2. neuro-121.com [neuro-121.com]
- 3. debuglies.com [debuglies.com]
- 4. Researchers report new methods to identify Alzheimer’s drug candidates that have anti-aging properties - Salk Institute for Biological Studies [salk.edu]
- 5. Salk team launches phase 1 clinical trial for Alzheimer’s therapy - Salk Institute for Biological Studies [salk.edu]
Safety Operating Guide
Proper Disposal Procedures for CM121 (CMS121)
For laboratory personnel engaged in drug development and scientific research, the proper management and disposal of chemical compounds are paramount to ensuring a safe and compliant work environment. This document provides essential safety and logistical information for the handling and disposal of CM121, identified as the research compound CMS121 .
Compound Identification:
Initial searches for "this compound" suggest a likely reference to CMS121 , a quinolone derivative under investigation for its potential therapeutic effects in age-related diseases, including Alzheimer's.[1][2][3][4] The chemical name for CMS121 is 4-[4-(cyclopentyloxy)-2-quinolinyl]-1,2-benzenediol.[1]
Safety and Hazard Information:
According to the Safety Data Sheet (SDS) for CMS121, the substance is not classified as hazardous according to the Globally Harmonized System (GHS). However, as a standard practice for all research chemicals, appropriate personal protective equipment (PPE), including laboratory coats, gloves, and safety glasses, should be worn during handling.
Quantitative Hazard Data
The following table summarizes the hazard ratings for CMS121.
| Hazard Classification | Rating | System |
| Health | 0 | NFPA/HMIS |
| Flammability | 0 | NFPA/HMIS |
| Reactivity | 0 | NFPA/HMIS |
NFPA: National Fire Protection Association; HMIS: Hazardous Materials Identification System. A rating of 0 indicates a minimal hazard.
Experimental Protocols: Disposal Procedures
Even though CMS121 is not classified as a hazardous substance, it is prudent to follow standard laboratory procedures for chemical waste disposal to ensure safety and environmental protection. Do not dispose of CMS121 down the drain or in the regular trash.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with CMS121, including unused compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and any absorbent materials used for spills, in a designated, leak-proof, and clearly labeled waste container.
-
The container label should include:
-
The words "Non-Hazardous Chemical Waste"
-
The full chemical name: 4-[4-(cyclopentyloxy)-2-quinolinyl]-1,2-benzenediol
-
The CAS Number: 1353224-53-9
-
The primary hazard (if any, in this case, "None")
-
The date of accumulation.
-
-
-
Liquid Waste (Solutions):
-
If CMS121 is in a solvent, collect the waste in a designated, sealed, and compatible waste container.
-
The container must be labeled with the full chemical name of all constituents, including the solvent(s), and their approximate concentrations.
-
Do not mix incompatible waste streams.
-
2. Storage of Chemical Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Ensure the storage area is clearly marked for chemical waste.
3. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for the pickup and disposal of the chemical waste.
-
Provide the EHS office with a complete and accurate description of the waste, including the information from the container label.
-
Follow all institutional and local regulations for hazardous and non-hazardous chemical waste disposal.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of CMS121.
Caption: Logical workflow for the proper disposal of this compound (CMS121).
References
Essential Safety and Operational Guidance for Handling Novel Chemical Compound CM121
Disclaimer: As the specific chemical properties and hazards of "CM121" are not publicly available, this document provides essential safety and logistical information based on the general best practices for handling a novel or uncharacterized chemical compound in a research and drug development setting. A thorough risk assessment must be conducted by qualified personnel before any handling of this compound.
Pre-Handling Risk Assessment
Before any work with this compound begins, a comprehensive risk assessment is mandatory. This process is crucial for identifying potential hazards and implementing appropriate control measures.
Key Steps in Risk Assessment:
-
Information Gathering: Review any available preliminary data on this compound, including its chemical structure, potential reactivity, and any toxicological information from analogous compounds. Consult the Safety Data Sheet (SDS) if one has been developed.[1][2]
-
Hazard Identification: Determine the potential physical, health, and environmental hazards. This includes assessing risks such as flammability, corrosivity, toxicity, and reactivity.[3][4]
-
Exposure Evaluation: Consider all potential routes of exposure, including inhalation, skin contact, eye contact, and ingestion.[3]
-
Control Measures: Based on the identified risks, select the appropriate combination of engineering controls (e.g., fume hoods), administrative controls (e.g., standard operating procedures), and personal protective equipment (PPE).
-
Emergency Preparedness: Establish clear procedures for spills, accidental exposures, and other emergencies. Ensure that all necessary safety equipment, such as eyewash stations, safety showers, and spill kits, is readily accessible.
Personal Protective Equipment (PPE)
The following table summarizes the minimum recommended PPE for handling this compound in a laboratory setting. The final selection of PPE must be based on the comprehensive risk assessment.
| PPE Category | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety goggles with side shields are the minimum requirement. A face shield should be worn over safety goggles when there is a significant splash hazard. | To protect against chemical splashes, vapors, and flying particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are essential. The specific glove material should be selected based on the chemical compatibility with this compound. Double gloving may be necessary. | To prevent skin contact with the chemical. |
| Body Protection | A flame-resistant lab coat is recommended. For larger quantities or higher-risk procedures, chemical-resistant aprons or coveralls may be required. | To protect skin and personal clothing from splashes and spills. |
| Foot Protection | Closed-toe shoes are mandatory in all laboratory settings. | To protect feet from spills and falling objects. |
| Respiratory Protection | The need for respiratory protection (e.g., a respirator) must be determined by the risk assessment, especially when working with volatile compounds or outside of a fume hood. | To prevent inhalation of hazardous vapors, dust, or aerosols. |
Operational Plan for Handling this compound
This section provides a step-by-step guide for the safe handling of this compound during a typical laboratory experiment.
Experimental Workflow Diagram:
Caption: Workflow for Safe Handling of this compound.
Procedural Steps:
-
Preparation:
-
Review Documentation: Before starting any work, thoroughly review the Safety Data Sheet (SDS) and the relevant Standard Operating Procedure (SOP).
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
-
Prepare Workspace: Ensure that the work will be conducted in a certified chemical fume hood. Gather all necessary equipment and materials to minimize interruptions.
-
-
Handling:
-
Chemical Transfer: Use appropriate tools, such as spatulas or pipettes, for transferring this compound. Avoid direct contact with the chemical.
-
Experimental Procedure: Conduct the experiment as outlined in the SOP. Always be mindful of potential reactions and maintain control of the experimental conditions.
-
Minimize Exposure: Keep all containers with this compound sealed when not in use.
-
-
Cleanup:
-
Decontamination: After the experiment is complete, decontaminate all surfaces and equipment that may have come into contact with this compound, using an appropriate solvent or cleaning agent.
-
Waste Segregation: Separate hazardous waste from non-hazardous waste. Place all this compound-contaminated materials into a designated, labeled hazardous waste container.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to ensure safety and environmental protection.
Disposal Workflow Diagram:
Caption: Hazardous Waste Disposal Workflow for this compound.
Disposal Procedures:
-
Waste Identification and Segregation:
-
All materials contaminated with this compound must be treated as hazardous waste.
-
Segregate waste into compatible categories (e.g., solid, liquid, sharps). Do not mix incompatible waste streams.
-
-
Waste Containers:
-
Use appropriate, leak-proof, and chemically compatible containers for waste collection.
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents (including this compound), and the associated hazards.
-
Keep waste containers closed except when adding waste.
-
-
Storage:
-
Store hazardous waste in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment is used for liquid waste containers to catch any potential leaks.
-
-
Pickup and Disposal:
-
Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
Do not dispose of this compound or any hazardous chemical waste down the drain.
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste, before the container can be disposed of as regular trash.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
